1,3-Cyclohexanedimethanamine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
[3-(aminomethyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRROYTTDFLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041238 | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2579-20-6 | |
| Record name | 1,3-Bis(aminomethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2579-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanebis(methylamine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002579206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(AMINOMETHYL)CYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR58242KKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Cyclohexanedimethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclohexanedimethanamine, also known as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), is a cycloaliphatic diamine with the chemical formula C8H18N2.[1] It exists as a colorless liquid at room temperature and is recognized for its role as a versatile chemical intermediate.[2][3] Its primary applications are as a curing agent for epoxy resins, where it contributes to rapid hardening and high resistance to chemicals and yellowing, making it valuable in the production of coatings and composite materials.[3][4] The molecule's structure, featuring a cyclohexane (B81311) ring with two aminomethyl groups, allows for its use in the synthesis of polyamides and as a building block in various industrial and research applications.[5] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application, and in the design of new synthetic pathways.
| Property | Value | References |
| Molecular Formula | C8H18N2 | [2][6] |
| Molecular Weight | 142.24 g/mol | [2][7] |
| CAS Number | 2579-20-6 | [2][6] |
| Appearance | Clear, colorless liquid | [2][8] |
| Odor | Ammonia-like | [9] |
| Melting Point | < -70 °C / -94 °F | [6][8] |
| Boiling Point | 220 °C / 428 °F at 760 mmHg | [6][8] |
| Density | 0.945 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.493 | [2] |
| Flash Point | 106 °C / 222.8 °F (closed cup) | [8] |
| Water Solubility | Soluble | [6][10] |
| pKa | 10.57 ± 0.29 (Predicted) | [6] |
| LogP | 0.783 at 21.5 °C | [6] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectral Data Type | Identifiers/Notes | References |
| InChI | 1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2 | |
| InChIKey | QLBRROYTTDFLDX-UHFFFAOYSA-N | [6][7] |
| SMILES | C1CC(CC(C1)CN)CN | [7] |
| GC-MS | Available in NIST Mass Spectrometry Data Center | [7] |
| 1H NMR Spectra | Available in spectral databases | [7] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been developed. The following protocols detail common laboratory-scale and industrial preparation methods.
Protocol 1: Hydrogenation of m-Xylylenediamine (MXDA)
This is a primary commercial route for producing a mixture of 1,3- and 1,4-isomers.[1]
Methodology:
-
Reactor Setup: A 100 mL Parr reactor equipped with a magnetically driven stirrer and an electric heater is used for the hydrogenation reaction.[2]
-
Charging the Reactor: The reactor is charged with m-xylylenediamine, a suitable solvent, a catalyst (e.g., supported ruthenium on charcoal or alumina), and a promoter as required.[2][11]
-
Inerting and Pressurization: The reactor is purged first with nitrogen (N2) and then with hydrogen (H2). Subsequently, it is pressurized with H2 to approximately 2 MPa.[2]
-
Reaction Conditions: The reaction mixture is heated to the target temperature while stirring. The H2 pressure is maintained at a constant level by replenishing it from a storage tank.[2] The reaction temperature for the second stage of hydrogenation is typically between 80-130 °C, with a pressure of 5-8 MPa.[11]
-
Reaction Monitoring and Completion: The reaction progress is monitored by observing the H2 consumption from the storage tank. The reaction is considered complete when H2 consumption ceases.[2]
-
Product Recovery and Analysis: After the reaction is complete, the reactor is cooled to room temperature. The reaction mixture is collected, and the catalyst is removed by filtration. The final product mixture is then analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2]
Caption: Workflow for the synthesis of 1,3-BAC via hydrogenation.
Protocol 2: Reductive Amination of Resorcinol (One-Pot Pathway)
This method provides a cost-effective route starting from resorcinol.[12]
Methodology:
-
Reactor Setup: A 50 mL stainless-steel autoclave equipped with magnetic stirring is utilized.[12]
-
Charging the Reactor: 0.5 g (4.5 mmol) of resorcinol, 15 mL of H2O, and 0.20 g of Raney Ni are introduced into the autoclave.[12]
-
Inerting and Pressurization: The sealed reactor is purged with H2 three times. It is then pressurized sequentially with ammonia (B1221849) (NH3) and H2 to the desired pressures.[12]
-
Reaction Conditions: The reactor is heated to the designated temperature with continuous stirring at 1000 rpm to initiate the reaction.[12]
-
Product Recovery and Analysis: Upon completion, the reactor is cooled to room temperature. The reaction products are separated from the catalyst by centrifugation and subsequently analyzed by GC or GC-MS.[12]
Caption: Synthesis of 1,3-cyclohexanediamine from resorcinol.
Protocol 3: Oximation-Hydrogenation of 1,3-Cyclohexanedione (B196179)
This two-step pathway involves the formation of an oxime intermediate followed by hydrogenation.[12]
Methodology:
-
Synthesis of 1,3-Cyclohexanedione (1,3-CHD) from Resorcinol:
-
A 50 mL stainless-steel autoclave is charged with 2 g (18.2 mmol) of resorcinol, 10 mL of H2O, 0.80 g of sodium hydroxide, and 0.20 g of Raney Ni.[12]
-
The reactor is sealed, purged with H2 three times, and then pressurized with H2.[12]
-
The mixture is heated to the desired temperature with stirring at 1000 rpm to produce 1,3-CHD. The resulting liquid reaction mixture is used directly in the next step after filtration.[12]
-
-
Oximation of 1,3-CHD: The crude 1,3-CHD solution is reacted with hydroxylamine (B1172632) hydrochloride to form the 1,3-cyclohexanedione dioxime (1,3-CHDO) intermediate.[12]
-
Hydrogenation of 1,3-CHDO:
-
A 50 mL stainless-steel autoclave is charged with 0.20 g (1.4 mmol) of 1,3-CHDO, 15 mL of methanol, and 0.30 g of Raney Ni.[12]
-
The reactor is sealed, purged with H2 three times, and pressurized with H2.[12]
-
The mixture is heated with continuous stirring (1000 rpm) to initiate hydrogenation.[12]
-
After cooling, the product is separated from the catalyst by centrifugation and analyzed by GC or GC-MS.[12]
-
Caption: Two-step synthesis via an oxime intermediate.
Applications in Research and Development
While this compound is predominantly an industrial chemical, its properties make it a subject of interest in several research areas:
-
Epoxy Resin Curing: It is widely used as a curing agent (hardener) for epoxy resins. The resulting cured products exhibit high thermal stability and mechanical strength.[1][4]
-
Polymer Synthesis: As a diamine, it serves as a monomer for the synthesis of polyamides and polyureas.[1][5]
-
CO2 Separation Membranes: It has been utilized as a cross-linking agent in the formation of fiber-based membranes designed for the separation of CO2.[2]
-
Molecular Sieves and Ion Exchangers: It is used in the synthesis of open-framework bimetallic phosphites, which have potential applications as molecular sieves and ion exchangers.[2]
Its application in direct drug development is not prominent in the literature; however, its role as a versatile building block could allow for its incorporation into more complex molecules with potential biological activity.
Safety and Handling
This compound is a corrosive substance that requires careful handling.[1][13]
-
Hazards: It causes severe skin burns and eye damage.[7][13] It is harmful if swallowed or in contact with skin.[7] Inhalation may cause severe irritation to the respiratory tract.[13]
-
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[8] In case of inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[8][9]
-
Handling: Handle in a well-ventilated area or in a closed system. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[8][13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][13] Keep containers tightly closed.[13]
-
First Aid: In case of eye contact, flush with plenty of water for at least 30 minutes and seek immediate medical attention.[13] For skin contact, immediately flush with water for at least 15 minutes while removing contaminated clothing.[13] If ingested, do not induce vomiting and get immediate medical aid.[13] If inhaled, move to fresh air; if breathing is difficult, administer oxygen.[13]
References
- 1. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 2. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]
- 3. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 4. 1,3-Cyclohexanebis(methylamine): a high-quality epoxy resin curing agent-Deshang Chemical [deshangchemical.com]
- 5. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
- 6. 2579-20-6 CAS MSDS (1,3-Cyclohexanebis(methylamine)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tri-iso.com [tri-iso.com]
- 10. echemi.com [echemi.com]
- 11. CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectroscopic Characterization of 1,3-Cyclohexanedimethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 1,3-Cyclohexanedimethanamine, a versatile chemical intermediate. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive reference for its identification and analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5-2.7 | m | 4H | -CH₂-NH₂ |
| ~1.0-1.8 | m | 8H | Cyclohexyl -CH₂- |
| ~0.4-1.0 | m | 2H | Cyclohexyl -CH- |
| (variable) | br s | 4H | -NH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~47 | -CH₂-NH₂ |
| ~35 | Cyclohexyl -CH- |
| ~30 | Cyclohexyl -CH₂- |
| ~25 | Cyclohexyl -CH₂- |
Note: These are predicted chemical shifts for the cis/trans mixture.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Strong, Broad | N-H Stretch (primary amine) |
| 2920-2850 | Strong | C-H Stretch (aliphatic) |
| 1590 | Medium | N-H Scissoring (primary amine) |
| 1450 | Medium | C-H Bend (aliphatic) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 142 | Moderate | [M]⁺ (Molecular Ion) |
| 125 | Moderate | [M - NH₃]⁺ |
| 112 | Strong | [M - CH₂NH₂]⁺ |
| 81 | Strong | [C₆H₉]⁺ |
| 56 | Very Strong | [C₃H₆N]⁺ |
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: A solution of this compound (approx. 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).
2.1.2. ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
2.1.3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of neat liquid this compound is placed directly onto the ATR crystal. For transmission IR, a thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal or empty salt plates is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
2.3.1. Sample Introduction and Ionization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC. The compound is separated from the solvent and other components on a capillary column (e.g., a non-polar DB-5 column) before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.
2.3.2. Mass Analysis: The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical synthetic route to this compound.
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Characterization Workflow
This diagram outlines the logical flow of experiments for the comprehensive spectroscopic characterization of the compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to 1,3-Cyclohexanedimethanamine (CAS: 2579-20-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 1,3-Cyclohexanedimethanamine (CAS number 2579-20-6), a cycloaliphatic diamine. It details the compound's physicochemical properties, safety and reactivity data, primary applications, and an experimental protocol for its synthesis. The information is presented through structured tables and logical diagrams to facilitate understanding and application in research and development settings.
Physicochemical Properties
This compound, also known as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), is a colorless liquid at room temperature with a characteristic amine odor.[1][2] It is soluble in water, alcohol, and n-hexane.[1] The compound's key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [3] |
| Molecular Weight | 142.24 g/mol | [3][4] |
| Appearance | Clear colorless liquid | [2][3][5] |
| Odor | Amine odor | [1] |
| Boiling Point | 220 - 244 °C | [1][3][6] |
| Melting Point | < -70 °C | [1][3][7] |
| Flash Point | 107 - 116 °C (closed cup) | [1][2][6][8] |
| Density | 0.940 - 0.950 g/mL at 20-25 °C | [1][3][6][8] |
| Vapor Pressure | 34 Pa at 25 °C; 1.24 Pa at 20 °C | [3][9] |
| Refractive Index | n20/D 1.493 | [3][8] |
| Water Solubility | Soluble | [1][3] |
| pKa | 10.57 ± 0.29 (Predicted) | [3] |
| LogP | 0.783 at 21.5 °C | [3] |
Safety and Reactivity
This compound is a corrosive compound that can cause severe skin and eye burns.[4][5][6] It is harmful if swallowed or in contact with skin.[4][6] Proper personal protective equipment, including gloves, goggles, and a face shield, should be used when handling this chemical.[8][10] The material is stable under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][10]
| Parameter | Description | Reference |
| GHS Hazard Statements | H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H412 (Harmful to aquatic life with long lasting effects) | [4][6][8] |
| Signal Word | Danger | [3][8][11] |
| Chemical Stability | Stable under normal temperatures and pressures. | [5][10] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [5][10] |
| Conditions to Avoid | Incompatible materials, oxidizers. | [5][10] |
| Hazardous Decomposition | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), nitrogen. | [5][10] |
| Hazardous Polymerization | Has not been reported. | [5][10] |
Applications
The primary application of this compound is as a curing agent for epoxy resins.[2][11] Its alicyclic structure contributes to good weatherability and low yellowing, making it suitable for various coatings and composite materials.[2]
Key Applications Include:
-
Epoxy Resin Curing Agent: Used in paints, coatings, sealants, and flooring.[2][11]
-
Composite Materials: Employed in the manufacturing of fiber-reinforced plastics.[2]
-
Specialty Synthesis: It can be used in the synthesis of open-framework bimetallic phosphites for potential use in molecular sieves and ion exchangers.[3][8] It is also a precursor for producing the corresponding diisocyanate by reaction with phosgene.[11]
Caption: Application workflow of this compound as an epoxy curing agent.
Experimental Protocols
Synthesis of this compound via Hydrogenation
A common industrial method for producing this compound is the catalytic hydrogenation of m-xylylenediamine (B75579) (MXDA).[11] A two-stage hydrogenation process can be employed.[12]
Protocol:
-
First Stage Hydrogenation (MXDA Formation):
-
Reactants: Isophthalonitrile, hydrogen, methanol (B129727) (solvent), Raney's nickel (catalyst), and liquefied ammonia (B1221849) (auxiliary agent).[12]
-
Procedure: The reactants are charged into a suitable reactor. The first stage of hydrogenation is carried out at a temperature of approximately 40-70°C and a pressure of 5-8 MPa.[12] The reaction proceeds for 1-5 hours to yield an m-xylylenediamine reaction solution.[12]
-
-
Second Stage Hydrogenation (Ring Saturation):
-
Reactants: The m-xylylenediamine reaction solution from the first stage and hydrogen.[12]
-
Catalyst: Ruthenium-supported activated carbon (e.g., 5 wt% ruthenium).[12]
-
Procedure: The reaction solution is subjected to a second hydrogenation step. This stage is conducted at a higher temperature of 80-130°C and a pressure of 5-8 MPa.[12] The reaction time is typically 1-6 hours.[12]
-
Product: The final product is this compound.[12]
-
Caption: Synthesis pathway for this compound from Isophthalonitrile.
Emergency Handling Protocol: Spills
In case of a spill, immediate action is required to prevent harm and environmental contamination. The area should be evacuated and ventilated.
Caption: Logical workflow for handling a spill of this compound.
References
- 1. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 2. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 3. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]
- 4. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. moellerchemie.com [moellerchemie.com]
- 7. echemi.com [echemi.com]
- 8. 1,3-Cyclohexanebis(methylamine), mixture of isomers 98 2579-20-6 [sigmaaldrich.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. fishersci.com [fishersci.com]
- 11. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 12. CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Cis and Trans Isomers of 1,3-Cyclohexanedimethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Cyclohexanedimethanamine, a cycloaliphatic diamine, is a crucial building block in various chemical syntheses, primarily utilized as a curing agent for epoxy resins and in the formation of polyamides.[1][2][3] This compound exists as a mixture of cis and trans stereoisomers, each conferring distinct conformational and stereochemical properties that can influence the characteristics of resulting materials and the pharmacological activity of derivative compounds. This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, and synthesis of the cis and trans isomers of this compound, with a focus on aspects relevant to researchers in materials science and drug development. While detailed experimental data for the pure trans isomer is not widely available in public literature, this guide consolidates the known information for the cis isomer and the isomeric mixture.
Introduction to the Stereochemistry of 1,3-Disubstituted Cyclohexanes
The stereoisomerism of 1,3-disubstituted cyclohexanes is fundamental to understanding the properties of this compound. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.
-
Cis Isomer: In the cis isomer of a 1,3-disubstituted cyclohexane, the two substituents are on the same side of the ring. This can result in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain. The cis isomer of this compound is a meso compound and is achiral.
-
Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. This results in a conformation where one substituent is axial and the other is equatorial. The trans isomer of this compound is chiral and exists as a pair of enantiomers: (1R,3R) and (1S,3S).
The technical product of 1,3-Bis(aminomethyl)cyclohexane is typically a mixture of these three stereoisomers.[4]
Chemical and Physical Properties
Detailed experimental data for the pure trans isomer of this compound is scarce in publicly available literature. The following tables summarize the known quantitative data for the cis isomer and the commercially available mixture of isomers.
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | Cis Isomer | Isomer Mixture |
| CAS Number | 10340-08-8[5][6] | 2579-20-6[7] |
| Molecular Formula | C₈H₁₈N₂[5][6] | C₈H₁₈N₂[7] |
| Molecular Weight | 142.24 g/mol [5][6] | 142.24 g/mol [7] |
| Boiling Point | 72 °C @ 1 mmHg[5][8] | 220 °C @ 760 mmHg[7] |
| Density | 0.912 g/cm³ (Predicted)[8] | 0.945 g/mL @ 25 °C[9] |
| Refractive Index | 1.49 (Predicted) | 1.492-1.494 @ 20 °C[9][10] |
| Flash Point | 106 °C[11] | 107 °C (open-cup)[2] |
| Melting Point | - | < -70 °C[2][9] |
Table 2: Spectroscopic Data for the Isomer Mixture of this compound
| Spectroscopic Data | Values |
| ¹H NMR | Spectral data available for the isomer mixture.[12] |
| ¹³C NMR | Spectral data available for the isomer mixture.[13] |
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the catalytic hydrogenation of m-xylylenediamine (B75579) (MXDA).[1] This process typically yields a mixture of cis and trans isomers.
General Experimental Protocol for Hydrogenation of m-Xylylenediamine
Reactants:
-
m-Xylylenediamine
-
Hydrogen gas
-
Catalyst (e.g., Ruthenium on a support)
Procedure (General Outline):
-
The m-xylylenediamine is dissolved in an appropriate solvent.
-
The catalyst is added to the solution.
-
The mixture is subjected to high-pressure hydrogen gas in a reactor.
-
The reaction is carried out at an elevated temperature.
-
Upon completion, the catalyst is filtered off, and the product is isolated and purified.
The ratio of cis to trans isomers in the final product is influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. However, specific conditions to favor one isomer over the other for this compound are not well-documented in open literature.
Potential Separation of Cis and Trans Isomers
The separation of cis and trans isomers of cycloalkanes can be challenging due to their similar physical properties. A potential method for the separation of 1,3-disubstituted cyclohexane diamine derivatives involves the formation of chelates with inorganic salts. This technique relies on the differential stability of the chelates formed by the cis and trans isomers. While a specific protocol for this compound is not available, the principle has been demonstrated for related compounds.
Applications in Drug Development and Materials Science
The primary application of this compound is as a curing agent for epoxy resins, where the diamine functionality reacts with the epoxide groups to form a cross-linked polymer network.[1][2] The stereochemistry of the diamine can influence the cross-linking density and, consequently, the mechanical and thermal properties of the cured resin.
In the context of drug development, diamines are common structural motifs in pharmacologically active compounds. The rigid cyclohexane backbone of this compound can serve as a scaffold to present pharmacophoric groups in a defined spatial orientation. The distinct geometries of the cis and trans isomers could lead to significant differences in the biological activity of their derivatives due to varying abilities to interact with biological targets such as receptors and enzymes. However, to date, there is a lack of published research on the specific pharmacological activities of the individual cis and trans isomers of this compound.
Visualizations
Stereoisomers of this compound
Caption: Stereoisomers of this compound.
General Synthesis Pathway
References
- 1. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 2. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 3. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
- 4. 1,3-Bis(aminomethyl)cyclohexan – Wikipedia [de.wikipedia.org]
- 5. cis-1,3-Bis(aMinoMethyl)cyclohexane | 10340-00-8 [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cis-1,3-Bis(aMinoMethyl)cyclohexane CAS#: 10340-00-8 [m.chemicalbook.com]
- 9. CAS # 2579-20-6, 1,3-Cyclohexanebis(methylamine), 1,3-BAC, 1,3-Bis(aminomethyl)cyclohexane - chemBlink [chemblink.com]
- 10. 1,3-Cyclohexanebis(methylamine), 99%, mixture of cis and trans | Fisher Scientific [fishersci.ca]
- 11. cis-1,3-Bis(aminomethyl)cyclohexane - Starshinechemical [starshinechemical.com]
- 12. 1,3-Cyclohexanebis(methylamine)(2579-20-6) 1H NMR [m.chemicalbook.com]
- 13. 1,3-Cyclohexanebis(methylamine)(2579-20-6) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of 1,3-Cyclohexanedimethanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Cyclohexanedimethanamine (CAS No. 2579-20-6), a cycloaliphatic diamine widely utilized as an epoxy curing agent and as an intermediate in the synthesis of polyamides and other polymers.[1][2] Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes.
Core Concepts: Physicochemical Properties and Solubility Profile
This compound, also known as 1,3-bis(aminomethyl)cyclohexane, is a colorless liquid at room temperature.[3][4] Its molecular structure, featuring a non-polar cyclohexane (B81311) ring and two primary amine groups, imparts a versatile solubility profile. The amine groups are capable of hydrogen bonding, which generally leads to good solubility in polar solvents.
Factors Influencing Solubility:
-
Polarity: The two primary amine groups contribute significantly to the molecule's polarity, enabling favorable interactions with polar solvents.
-
Hydrogen Bonding: The amine groups can act as hydrogen bond donors, readily interacting with protic solvents like alcohols and water.
-
Molecular Size and Shape: The cyclohexane backbone is a non-polar component, which allows for some interaction with less polar organic solvents.
Quantitative and Qualitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound in water and various organic solvents.
Table 1: Quantitative Solubility of this compound
| Solvent | CAS No. | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 7732-18-5 | Not Specified | > 1000 | [6] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | CAS No. | Classification | Solubility Description | Reference(s) |
| Methanol | 67-56-1 | Polar Protic | Soluble | [7][8] |
| Ethanol | 64-17-5 | Polar Protic | Soluble | [7][9] |
| Ether | 60-29-7 | Polar Aprotic | Soluble | [3][9] |
| Benzene | 71-43-2 | Non-polar | Soluble | [3] |
| n-Hexane | 110-54-3 | Non-polar | Soluble, Less Soluble | [3][7] |
| Cyclohexane | 110-82-7 | Non-polar | Soluble | [3] |
| N,N-Dimethylformamide | 68-12-2 | Polar Aprotic | Very Soluble | [8] |
| Glacial Acetic Acid | 64-19-7 | Polar Protic | Sparingly Soluble | [8] |
| Chloroform | 67-66-3 | Polar Aprotic | Very Slightly Soluble | [8] |
Note: The term "Soluble" indicates that the sources state solubility without providing a quantitative value. Contradictory information for n-Hexane suggests that while it is generally considered soluble, its solubility is lower compared to more polar solvents.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.[10][11][12] This method involves agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Glass flasks or vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or High-Performance Liquid Chromatography with a suitable detector).
Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the organic solvent to each flask.
-
Equilibration: Tightly seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, indicated by a constant concentration in consecutive measurements.
-
Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the flasks to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument. Analyze the diluted solution using a pre-validated analytical method (e.g., GC-NPD) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.
Visualizations: Synthesis Pathway and Experimental Workflow
Synthesis of this compound
A primary industrial route for the synthesis of this compound is the catalytic hydrogenation of m-xylylenediamine (B75579).[1] This process involves the reduction of the aromatic ring of m-xylylenediamine to a cyclohexane ring.
Synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Shake-Flask Solubility Determination Workflow.
Conclusion
This compound exhibits broad solubility in a range of organic solvents, a characteristic attributed to its amphiphilic nature. While precise quantitative data remains limited in public literature, the provided qualitative information and the detailed experimental protocol offer a strong foundation for researchers and professionals in the fields of chemistry and drug development. The isothermal shake-flask method stands as a robust technique for obtaining accurate solubility data where it is currently unavailable. Further research to quantify the solubility of this compound in a wider array of organic solvents would be a valuable contribution to the chemical literature.
References
- 1. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 2. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
- 3. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 5. 1,3-环己二甲胺(异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tri-iso.com [tri-iso.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. echemi.com [echemi.com]
- 9. 1,3-Cyclohexanebis(methylamine), 99%, mixture of cis and trans | Fisher Scientific [fishersci.ca]
- 10. quora.com [quora.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
Thermal Stability and Decomposition of 1,3-Cyclohexanedimethanamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclohexanedimethanamine (CHDMA), also known as 1,3-bis(aminomethyl)cyclohexane, is a cycloaliphatic diamine utilized in various industrial applications, including as a curing agent for epoxy resins and in the synthesis of polyamides. Its thermal stability is a critical parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides an overview of the known thermal stability of this compound and outlines the standard methodologies for its thermal analysis.
General Thermal Stability
Based on available safety data sheets, this compound is stable under normal storage and handling conditions.[1][2] However, exposure to high temperatures can lead to thermal decomposition. The hazardous decomposition products generated upon heating are reported to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition profile of this compound, a suite of analytical techniques would be employed. The following are detailed, generalized methodologies for the key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of weight loss of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. To study oxidative stability, a similar experiment would be run using air or a specific oxygen/nitrogen mixture.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant weight loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal events such as melting, boiling, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition). The peak onset temperature and the integrated peak area (enthalpy) provide quantitative information about these thermal events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a sample.
Methodology:
-
Instrument Setup: Interface a pyrolyzer unit with a gas chromatograph-mass spectrometer (GC-MS) system.
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube or onto a pyrolysis probe.
-
Pyrolysis: Rapidly heat the sample to a specific decomposition temperature (e.g., determined from TGA data) in an inert atmosphere (e.g., helium). The heating can be a single temperature pulse or a programmed ramp.
-
Chromatographic Separation: The decomposition products (pyrolysate) are swept into the GC column by a carrier gas. The various components of the pyrolysate are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometric Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fragmentation pattern, which is used to identify the compound by comparison to a spectral library (e.g., NIST).
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.
Caption: Generalized workflow for thermal analysis of this compound.
Summary and Future Directions
While general information suggests that this compound is thermally stable under normal conditions, there is a clear lack of detailed, quantitative public data on its decomposition behavior. For professionals in research and drug development, where precise understanding of a compound's thermal limits is often crucial, conducting the experimental analyses described above (TGA, DSC, and Py-GC-MS) would be a necessary step to establish a comprehensive thermal stability profile. Such studies would provide valuable data for process safety, formulation development, and risk assessment.
References
1,3-Cyclohexanedimethanamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 1,3-Cyclohexanedimethanamine (CAS No. 2579-20-6). The information is compiled to ensure safe laboratory practices and mitigate potential hazards associated with the use of this compound.
Hazard Identification and Classification
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if swallowed or in contact with skin.[2][3][5] Inhalation may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H312: Harmful in contact with skin.[3]
-
H332: Harmful if inhaled.[3]
-
H412: Harmful to aquatic life with long lasting effects.[4][5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Appearance | Colorless liquid[1][7][8] |
| CAS Number | 2579-20-6[1][2][3][4][7][8][9][10][11][12][13] |
| Molecular Formula | C8H18N2[3][6][7][10][12][13] |
| Molecular Weight | 142.24 g/mol [3][11][13] |
| Boiling Point | 220 °C[9] |
| Melting Point | -70 °C[9] |
| Flash Point | 116 °C (240.8 °F) - closed cup[11] |
| Density | 0.945 g/mL at 25 °C[9][11][13] |
| Solubility | Soluble in water[7][9][10] |
Toxicological Data
The following table summarizes the available toxicological data for this compound.
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat | 880 mg/kg[1][9] |
| Skin (LDLo) | Rat | 100 mg/kg[1] |
Handling and Storage
Handling:
Storage:
-
Store away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2][5]
Exposure Controls and Personal Protection
Engineering Controls:
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]
-
Ensure adequate ventilation to keep airborne concentrations low.[1][2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2] A face shield is also recommended.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile, butyl rubber) and clothing to prevent skin exposure.[1][2][5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[1][2]
Caption: Personal Protective Equipment for this compound.
First-Aid Measures
In case of exposure to this compound, follow these first-aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Get medical aid immediately.[1]
-
Skin Contact: Get medical aid immediately.[1] Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]
-
Ingestion: Do not induce vomiting.[1][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Get medical aid immediately.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately.[1][2] If breathing is difficult, give oxygen.[1][2] Get medical aid immediately.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5.[1][3] Ensure adequate ventilation.[2][3]
-
Environmental Precautions: Do not let the product enter drains.[3][4]
-
Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite.[1][2] Collect the absorbed material and place it into a suitable, closed container for disposal.[2][3]
Caption: Workflow for handling a this compound spill.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][5]
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[1][2]
-
Conditions to Avoid: Incompatible materials and exposure to oxidizers.[1]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2]
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research endeavors, the safe handling and use of this chemical in any experimental setting must adhere to the safety measures outlined in this guide. All procedures should be conducted in a well-ventilated fume hood, and appropriate PPE must be worn at all times. Emergency procedures for spills and exposures should be clearly understood and readily accessible.
General Synthetic Procedure Reference: The synthesis of this compound can be achieved from 1,3-benzenedimethanamine through hydrogenation.[13] This process is typically carried out in a high-pressure reactor with a suitable catalyst.[13] Researchers planning to perform such syntheses must consult detailed literature and ensure all necessary safety precautions for high-pressure reactions are in place.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. aksci.com [aksci.com]
- 5. tri-iso.com [tri-iso.com]
- 6. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 8. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 9. 1,3-Cyclohexanebis(methylamine) CAS#: 2579-20-6 [m.chemicalbook.com]
- 10. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
- 11. 1,3-Cyclohexanebis(methylamine), mixture of isomers 98 2579-20-6 [sigmaaldrich.com]
- 12. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 13. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]
Synthesis of 1,3-Cyclohexanedimethanamine from m-Xylylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,3-cyclohexanedimethanamine (also known as 1,3-bis(aminomethyl)cyclohexane or 1,3-BAC) from m-xylylenediamine (B75579) (MXDA). The primary transformation involves the catalytic hydrogenation of the aromatic ring of MXDA to yield the corresponding cycloaliphatic diamine. This document summarizes key quantitative data, details experimental protocols, and visualizes the synthetic pathway.
Introduction
This compound is a valuable chemical intermediate used in a variety of industrial applications, including the production of epoxy resin curing agents, polyamides, and as a building block in the synthesis of pharmaceuticals.[1][2] Its synthesis from m-xylylenediamine is a critical industrial process that relies on efficient catalytic hydrogenation. This guide explores various catalytic systems and reaction conditions to achieve high yields and selectivity.
Synthetic Pathway
The core chemical transformation is the hydrogenation of the benzene (B151609) ring in m-xylylenediamine. This reaction requires a catalyst to facilitate the addition of hydrogen across the aromatic system.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The efficiency of the hydrogenation of m-xylylenediamine is highly dependent on the choice of catalyst, solvent, temperature, and pressure. The following tables summarize the performance of various catalytic systems reported in the literature.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | MXDA Conversion (%) | 1,3-BAC Selectivity (%) | Reference |
| Ruthenium | Alkylamine-functionalized γ-Al₂O₃ | Water | 100 | 4 | 99.7 | 95.0 | [3][4] |
| Ruthenium | γ-Al₂O₃ | Water | 100 | 4 | 62.6 | 88.6 | [4] |
| Ruthenium | Supported | Water | 75-130 | 6.9-10.3 | - | - | [5] |
| Ruthenium | Carbon | - | - | - | - | - | [6] |
| Raney Nickel | - | Methanol, Methylamine, or 1,4-Dioxane | 40-80 | 5-8 | - | - | [7] |
| Nickel-based | Alumina | Methanol/Toluene/Triethylamine | 70-90 | 7-10 | 100 | 98.02 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for Hydrogenation in a Parr Reactor
A general procedure for the synthesis of this compound from m-xylylenediamine is as follows:
-
A 100 mL Parr reactor, equipped with a magnetically driven stirrer and an electric heater, is charged with m-xylylenediamine, a suitable solvent, catalyst, and any promoters.[1]
-
The reactor is sealed and purged first with nitrogen (N₂) and then with hydrogen (H₂).[1]
-
The reactor is then pressurized with H₂ to the desired pressure (e.g., 2 MPa).[1]
-
While stirring, the reactor is heated to the set reaction temperature.[1]
-
The hydrogen pressure is maintained at a constant level by replenishing it from a storage tank as it is consumed during the reaction.[1]
-
Upon completion of the reaction, the reactor is cooled, and the product mixture is recovered for analysis and purification.
Aqueous-Phase Hydrogenation using a Ruthenium Catalyst
The following protocol is based on the efficient aqueous-phase hydrogenation of m-xylylenediamine:
-
A ruthenium catalyst supported on alkylamine-functionalized γ-Al₂O₃ is prepared.[3][4]
-
The catalyst, m-xylylenediamine, and water are loaded into a high-pressure autoclave.
-
The reactor is sealed, purged, and pressurized with hydrogen to 4 MPa.[3][4]
-
The reaction mixture is heated to 100°C with vigorous stirring for 5 hours.[3][4]
-
After the reaction, the catalyst is separated by filtration, and the aqueous solution containing this compound is processed for product isolation and purification, which may involve distillation.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from m-xylylenediamine via catalytic hydrogenation is a well-established and efficient process. The choice of a suitable catalyst, such as a supported ruthenium or nickel-based system, along with optimized reaction conditions, allows for high conversion rates and selectivity towards the desired product. This guide provides a foundational understanding for researchers and professionals in the field to develop and optimize this important chemical transformation.
References
- 1. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]
- 2. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 3. Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. CA1126761A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents [patents.google.com]
- 8. CN103539676A - Method for preparing m-xylylenediamine from m-phthalodinitrile through hydrogenation - Google Patents [patents.google.com]
- 9. EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents [patents.google.com]
An In-depth Technical Guide to the Derivatization of 1,3-Cyclohexanedimethanamine for Novel Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Cyclohexanedimethanamine (1,3-BAC), a cycloaliphatic diamine, is a versatile chemical building block with established applications in the polymer industry, primarily as an epoxy curing agent and a monomer for polyamides and polyureas.[1][2][3] Beyond these traditional uses, the derivatization of its two primary amine functionalities opens a gateway to a vast chemical space of novel molecules with potential applications in drug discovery, materials science, and catalysis. This technical guide provides a comprehensive overview of the core derivatization reactions of 1,3-BAC, including the synthesis of Schiff bases, bis-ureas, and bis-sulfonamides. Detailed experimental protocols, structured data tables, and visualizations of reaction pathways are presented to equip researchers with the foundational knowledge to explore and exploit the potential of 1,3-BAC derivatives.
Introduction
This compound, also known as 1,3-bis(aminomethyl)cyclohexane, is a colorless liquid characterized by a cyclohexane (B81311) ring substituted with two aminomethyl groups at the 1 and 3 positions.[2] Its structural features, including the presence of two reactive primary amine groups and a flexible cycloaliphatic core, make it an attractive starting material for the synthesis of a diverse array of derivatives. The derivatization of these amine groups allows for the introduction of various functional moieties, leading to compounds with tailored chemical and physical properties. This guide focuses on three primary classes of derivatives: Schiff bases, bis-ureas, and bis-sulfonamides, which are readily accessible through well-established synthetic methodologies.
Core Derivatization Strategies
The primary amine groups of 1,3-BAC are nucleophilic and can readily react with a variety of electrophiles. The principal derivatization strategies involve condensation and addition reactions to form new carbon-nitrogen and sulfur-nitrogen bonds.
References
Methodological & Application
Application Notes and Protocols for 1,3-Cyclohexanedimethanamine as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclohexanedimethanamine (CAS No. 2579-20-6), also known as 1,3-bis(aminomethyl)cyclohexane and commonly referred to as 1,3-BAC, is a cycloaliphatic amine that serves as a highly effective curing agent for epoxy resins.[1][2] Its unique molecular structure, featuring a cyclohexane (B81311) ring, provides rigidity, while the two primary amine groups offer reactive sites for cross-linking with epoxy resins.[3][4] This combination results in cured epoxy systems with a desirable balance of properties, including high mechanical strength, excellent thermal stability, and good chemical resistance.[3][4]
These application notes provide detailed information and protocols for utilizing this compound as an epoxy curing agent. The content is intended to guide researchers, scientists, and drug development professionals in the formulation and characterization of epoxy systems for a variety of applications, including coatings, adhesives, and composite materials.[5][6]
Key Features and Advantages
Epoxy resins cured with this compound exhibit several advantageous properties:
-
High Reactivity and Fast Curing: The primary amine groups of 1,3-BAC react readily with the epoxide groups of the resin, allowing for efficient curing at both ambient and elevated temperatures.[3][4]
-
High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure of 1,3-BAC contributes to a high cross-linking density, resulting in cured products with high thermal stability, as indicated by a high glass transition temperature.[3][4]
-
Excellent Mechanical Properties: The resulting epoxy network demonstrates high hardness and strength.[6]
-
Good Chemical Resistance: Cured systems show good resistance to a range of chemicals, including solvents and aqueous solutions.[7]
-
Low Viscosity: As a low-viscosity liquid, 1,3-BAC facilitates easy mixing and processing with epoxy resins.[8]
-
UV Resistance and Color Stability: Cycloaliphatic amine-cured epoxies are known for their resistance to yellowing upon exposure to UV light, making them suitable for applications where color stability is important.
Chemical and Physical Properties of this compound
A summary of the typical physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Appearance | Colorless, transparent liquid[8] |
| Molecular Weight | 142.24 g/mol [2] |
| Purity | ≥99.0%[8] |
| Viscosity (at 20°C) | 9.21 mPa·s[8] |
| Boiling Point | 240°C[8] |
| Flash Point (Cleveland Open Cup) | 116°C[8] |
| Amine Value | 790 mg KOH/g[8] |
| Active Hydrogen Equivalent Weight (AHEW) | 35.6 g/eq[8] |
Quantitative Performance Data
The following tables summarize the typical performance of an epoxy system composed of a standard liquid epoxy resin, diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq (e.g., EPON™ Resin 828), cured with this compound.
Table 1: Recommended Formulation and Typical Curing Schedules
| Component | Description | Parts by Weight (pbw) |
| Epoxy Resin | DGEBA (EEW 185-192) | 100 |
| Curing Agent | This compound | ~19 |
Note: The exact mixing ratio should be calculated based on the specific EEW of the epoxy resin and the AHEW of the curing agent to achieve a stoichiometric balance.
| Cure Schedule | Temperature | Time |
| Ambient Cure | 25°C (77°F) | 7 days |
| Elevated Temperature Cure | 80°C (176°F) | 2 hours |
| followed by 150°C (302°F) | 3 hours |
Table 2: Typical Mechanical and Thermal Properties
| Property | Test Method | Ambient Cure (7 days @ 25°C) | Elevated Temperature Cure (2h @ 80°C + 3h @ 150°C) |
| Tensile Strength | ASTM D638 | 60 - 75 MPa | 75 - 90 MPa |
| Shore D Hardness | ASTM D2240 | 80 - 85 | 85 - 90 |
| Glass Transition Temp. (Tg) | ASTM E1356 (DSC) | 80 - 100°C | 140 - 160°C |
Disclaimer: The data presented in Table 2 are typical values for cycloaliphatic amine-cured DGEBA resins and should be used as a general guideline. Actual properties may vary depending on the specific epoxy resin, formulation, and processing conditions.
Table 3: Typical Chemical Resistance (% Weight Change after 7 days immersion at 25°C)
| Chemical Reagent | Test Method | % Weight Change |
| Water | ASTM D543 | < 0.5 |
| Ethanol | ASTM D543 | 1.0 - 2.0 |
| Methanol | ASTM D543 | 2.0 - 4.0 |
| Toluene | ASTM D543 | < 0.5 |
| 10% Acetic Acid | ASTM D543 | 1.5 - 3.0 |
| 10% Sodium Hydroxide | ASTM D543 | < 0.2 |
Disclaimer: The chemical resistance data are representative values. It is recommended to conduct specific testing for the intended application environment.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of epoxy resins cured with this compound.
Protocol 1: Preparation of Cured Epoxy Specimens
1. Materials and Equipment:
- Liquid epoxy resin (DGEBA, EEW 185-192 g/eq)
- This compound
- Disposable mixing cups and stirring rods
- Vacuum desiccator
- Molds for test specimens (e.g., silicone or polished steel)
- Programmable oven
2. Procedure:
- Calculate the required amounts of epoxy resin and this compound based on their respective equivalent weights to achieve a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens.
- Accurately weigh the epoxy resin into a clean, dry mixing cup.
- Add the calculated amount of this compound to the epoxy resin.
- Thoroughly mix the components for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a homogeneous mixture.
- Place the mixture in a vacuum desiccator and apply vacuum for 5-10 minutes to remove any entrapped air bubbles.
- Pour the degassed mixture into the appropriate molds for the desired test specimens.
- Cure the specimens according to the desired cure schedule (e.g., 7 days at 25°C for ambient cure, or a multi-step thermal cure in a programmable oven).
- After curing, allow the specimens to cool to room temperature before demolding.
Protocol 2: Determination of Mechanical Properties
1. Tensile Strength (ASTM D638):
- Prepare dog-bone shaped specimens as per ASTM D638 specifications.
- Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
- Measure the width and thickness of the gauge section of each specimen.
- Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
- Record the maximum load sustained by the specimen before failure.
- Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
2. Shore D Hardness (ASTM D2240):
- Use flat, smooth specimens with a minimum thickness of 6 mm.
- Condition the specimens as described for the tensile test.
- Use a Shore D durometer to measure the hardness at multiple locations on the specimen surface.
- Record the hardness reading immediately after the indenter makes firm contact with the specimen.
- Report the average of the readings.
Protocol 3: Determination of Glass Transition Temperature (Tg) by DSC (ASTM E1356)
1. Equipment:
- Differential Scanning Calorimeter (DSC)
2. Procedure:
- Prepare a small sample (5-10 mg) from a cured epoxy specimen.
- Place the sample in an aluminum DSC pan and seal it.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg.
- The Tg is determined as the midpoint of the inflection in the heat flow curve.
Protocol 4: Chemical Resistance Testing (ASTM D543)
1. Materials:
- Cured epoxy specimens of known dimensions and weight.
- Immersion containers with lids.
- Selected chemical reagents.
2. Procedure:
- Measure the initial weight of the cured epoxy specimens.
- Completely immerse the specimens in the chemical reagents in separate containers.
- Seal the containers to prevent evaporation.
- Store the containers at a constant temperature (e.g., 25°C) for a specified duration (e.g., 7 days).
- After the immersion period, remove the specimens, gently wipe them dry, and reweigh them.
- Calculate the percentage weight change.
- Visually inspect the specimens for any changes in appearance, such as swelling, cracking, or discoloration.
Visualizations
Caption: Chemical Structure of this compound.
Caption: Epoxy Curing Process with this compound.
Caption: Experimental Workflow for Epoxy System Characterization.
Safety Precautions
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Cyclohexanebis(methylamine): a high-quality epoxy resin curing agent-Deshang Chemical [deshangchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pflaumer.com [pflaumer.com]
Application Notes and Protocols for High-Performance Polymer Synthesis Using 1,3-Cyclohexanedimethanamine
Introduction
1,3-Cyclohexanedimethanamine (1,3-CHDA), also known as 1,3-bis(aminomethyl)cyclohexane, is a cycloaliphatic diamine with significant potential as a monomer for the synthesis of high-performance polymers.[1][2] Its unique cyclic structure can impart a combination of desirable properties to polymers, including high thermal stability, good mechanical strength, and improved solubility compared to their linear aliphatic or fully aromatic counterparts. These characteristics make 1,3-CHDA an attractive building block for a new generation of polyamides and epoxy resins with applications in coatings, adhesives, composites, and advanced engineering plastics.[1] This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyamides using 1,3-CHDA, aimed at researchers, scientists, and professionals in drug development and materials science.
Key Advantages of this compound in Polyamide Synthesis
The incorporation of the 1,3-cyclohexylene moiety into a polymer backbone can offer several advantages:
-
Enhanced Thermal Stability: The rigid cycloaliphatic ring can increase the glass transition temperature (Tg) of the resulting polyamide, leading to better performance at elevated temperatures.
-
Improved Mechanical Properties: The cyclic structure can enhance the stiffness and strength of the polymer chains.
-
Good Solubility: Unlike fully aromatic polyamides (aramids), which are often difficult to process due to their poor solubility, polymers based on 1,3-CHDA are expected to exhibit improved solubility in common organic solvents, facilitating their characterization and processing.
-
Chemical Resistance: The cycloaliphatic nature of 1,3-CHDA can contribute to the chemical resistance of the resulting polymers.
Data Presentation: Comparative Properties of Polyamides
Table 1: Thermal Properties of Various Polyamides
| Polyamide Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) (under N2) | Reference |
| Aromatic Polyamides | 249–309 | 486–517 | 53–61 | [3] |
| Aromatic Polyamides | 241–359 | 480–492 | 47.8–56.7 | [3] |
| Polyphthalamide (PPA) | ~125 | >400 | - | General Knowledge |
| Polyamide 6 (PA6) | 40-80 | ~400 | - | General Knowledge |
| Polyamide 6,6 (PA66) | 50-90 | ~400 | - | General Knowledge |
Table 2: Mechanical Properties of Various Polyamides
| Polyamide Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Aromatic Polyamide Films | 64–86 | 1.8–2.2 | 10–18 | [3] |
| Aromatic Polyamide Films | 73.4–83.4 | 1.6–2.2 | 6.7–13.8 | [3] |
| Polyamide 6 (PA6) | 64.6 ± 1.2 | 1.82 ± 0.04 | >50 | |
| Polyamide 6,6 (PA66) | 83 | 2.8 | 50 | General Knowledge |
Experimental Protocols
The following are representative protocols for the synthesis of polyamides using this compound. These are based on established methods for polyamide synthesis and may require optimization for specific diacid co-monomers.
Protocol 1: Solution Polymerization of this compound with a Dicarboxylic Acid
This protocol describes a direct polycondensation method, which is a common and effective way to produce high molecular weight polyamides.
Materials:
-
This compound (1,3-CHDA)
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Lithium Chloride (LiCl)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel, etc.)
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas inlet, and a dropping funnel. Ensure the system is under a constant, gentle stream of inert gas (e.g., nitrogen) to maintain anhydrous conditions.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 mmol) and an equimolar amount of the desired dicarboxylic acid (1.0 mmol) in anhydrous NMP. Add anhydrous lithium chloride (acting as a solubilizing agent) and anhydrous pyridine to the solution.
-
Reaction Initiation: Begin vigorous stirring of the solution. Slowly add triphenyl phosphite (as a condensing agent) to the reaction mixture through the dropping funnel.
-
Polymerization: Heat the reaction mixture to 110°C using a heating mantle. Maintain this temperature with continuous stirring for 10-15 hours under a nitrogen atmosphere.[4] The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the viscous polymer solution slowly into a beaker containing methanol while stirring continuously. This will cause the polyamide to precipitate.
-
Isolation and Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers, solvent, and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Interfacial Polymerization of this compound with a Diacid Chloride
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids.
Materials:
-
This compound (1,3-CHDA)
-
Diacid chloride (e.g., sebacoyl chloride, terephthaloyl chloride)
-
Sodium hydroxide (B78521) (NaOH)
-
Hexane (or another suitable organic solvent)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve 1.5 g of this compound in 25.0 mL of distilled water. Add a few drops of sodium hydroxide solution to make the solution alkaline.[5]
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of the diacid chloride (e.g., 1.5 mL of sebacoyl chloride) in 25.0 mL of hexane.[5]
-
Polymerization: Carefully pour the organic solution containing the diacid chloride on top of the aqueous solution containing the diamine. A polymer film will form at the interface of the two layers.
-
Polymer Collection: Using a stirring rod or forceps, gently grasp the polyamide film at the center and pull it out of the beaker as a continuous "rope". The polymer will continue to form at the interface as it is removed.
-
Washing: Wash the collected polyamide thoroughly with water and then with methanol to remove any unreacted monomers and byproducts.
-
Drying: Dry the polyamide product in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours or until a constant weight is achieved.[5]
Mandatory Visualizations
Caption: General experimental workflow for polyamide synthesis and characterization.
Caption: Polycondensation reaction of 1,3-CHDA and a dicarboxylic acid.
Conclusion and Future Directions
This compound is a promising monomer for the development of high-performance polyamides with a unique combination of properties. The protocols provided herein offer a starting point for the synthesis and exploration of these novel materials. Future research should focus on the systematic investigation of a range of dicarboxylic acid co-monomers to tailor the properties of the resulting polyamides. Detailed characterization of these new polymers, including their mechanical, thermal, and chemical resistance properties, will be crucial for identifying their potential applications in demanding fields such as aerospace, automotive, and biomedical engineering. The generation of comprehensive datasets for 1,3-CHDA-based polymers will be invaluable for establishing structure-property relationships and guiding the design of next-generation high-performance materials.
References
Application of 1,3-Cyclohexanedimethanamine in CO2 Capture Technologies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of efficient and cost-effective carbon dioxide (CO2) capture technologies is a critical endeavor in mitigating the impacts of climate change. Amine-based solvents have long been the cornerstone of post-combustion CO2 capture processes due to their high reactivity with CO2.[1] Among the vast array of amines, cycloaliphatic diamines such as 1,3-Cyclohexanedimethanamine (1,3-CHDA), also known as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), are of growing interest. Their unique structural features, including two primary amine groups on a cyclohexane (B81311) ring, suggest potential advantages in terms of CO2 absorption capacity, reaction kinetics, and thermal stability. This document provides an overview of the potential application of 1,3-CHDA in CO2 capture, including detailed experimental protocols derived from studies on analogous compounds, and a summary of relevant performance data to guide further research and development. While extensive research has been conducted on various amines for CO2 capture, specific quantitative performance data for 1,3-CHDA is not widely available in publicly accessible literature.[2][3] However, studies on other diamines provide a strong basis for its potential application and a framework for its experimental evaluation.[4]
Physicochemical Properties of this compound
A clear, colorless liquid at room temperature, 1,3-CHDA is a highly reactive cycloaliphatic diamine. Its primary industrial application to date has been as an epoxy curing agent.[5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H18N2 | PubChem |
| Molecular Weight | 142.24 g/mol | PubChem |
| Appearance | Colorless liquid | Mitsubishi Gas Chemical |
| Boiling Point | 245 °C | PubChem |
| Melting Point | -70 °C | PubChem |
| Flash Point | 113 °C | PubChem |
| Density | 0.945 g/cm³ | PubChem |
| Solubility in Water | Soluble | Mitsubishi Gas Chemical |
CO2 Capture Mechanism
The reaction between primary amines, such as 1,3-CHDA, and CO2 in an aqueous solution primarily proceeds through the formation of a zwitterion intermediate, which is then deprotonated by a base (another amine molecule or water) to form a carbamate.[1] The presence of two primary amine groups in 1,3-CHDA suggests a high theoretical CO2 loading capacity, potentially approaching a 1:1 molar ratio of CO2 to amine groups under certain conditions.
Experimental Protocols
The following protocols are based on established methodologies for evaluating the performance of amine solvents in CO2 capture and can be adapted for the study of 1,3-CHDA.
Preparation of Aqueous Amine Solution
Objective: To prepare aqueous solutions of 1,3-CHDA at various concentrations for CO2 absorption experiments.
Materials:
-
This compound (reagent grade)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determine the desired molar concentration of the 1,3-CHDA solution (e.g., 30 wt% or a specific molarity).
-
Accurately weigh the required mass of 1,3-CHDA using an analytical balance.
-
Transfer the weighed 1,3-CHDA to a volumetric flask.
-
Add a portion of deionized water to the flask and dissolve the amine by stirring with a magnetic stirrer.
-
Once dissolved, add deionized water to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
The final concentration should be verified by titration with a standard acid solution.
CO2 Absorption (Vapor-Liquid Equilibrium) Measurement
Objective: To determine the CO2 absorption capacity of the aqueous 1,3-CHDA solution at different partial pressures of CO2 and temperatures.
Apparatus:
-
A vapor-liquid equilibrium (VLE) apparatus consisting of a temperature-controlled equilibrium cell, a gas supply system (CO2 and N2), pressure and temperature sensors, and a gas analysis system (e.g., gas chromatograph).
Procedure:
-
Charge a known volume of the prepared 1,3-CHDA solution into the equilibrium cell.
-
Seal the cell and bring it to the desired experimental temperature (e.g., 40 °C).
-
Evacuate the cell to remove any dissolved gases.
-
Introduce a gas mixture with a known CO2 partial pressure into the cell.
-
Stir the solution to facilitate gas-liquid contact and allow the system to reach equilibrium, indicated by a stable pressure reading.
-
Once at equilibrium, take a sample of the liquid phase for analysis.
-
Analyze the CO2 loading in the liquid phase using a suitable method, such as titration or total inorganic carbon (TIC) analysis.
-
Repeat the experiment at different CO2 partial pressures and temperatures to generate a complete VLE curve.
CO2 Desorption (Regeneration) Study
Objective: To evaluate the ease of regeneration of the CO2-rich 1,3-CHDA solution and determine the energy requirement for desorption.
Apparatus:
-
A temperature-controlled reactor equipped with a condenser, a heating mantle, and a system to measure the evolved CO2.
Procedure:
-
Place a known amount of CO2-rich 1,3-CHDA solution (from the absorption experiment) into the reactor.
-
Heat the solution to the desired regeneration temperature (e.g., 100-120 °C).
-
The released CO2 is passed through a condenser to remove any water vapor and then quantified using a gas flow meter or by trapping and weighing.
-
Monitor the CO2 evolution over time to determine the desorption rate.
-
The energy input to the system is measured to estimate the heat of desorption.
-
Analyze the regenerated (lean) amine solution for its final CO2 loading to determine the cyclic capacity.
Performance Data (Illustrative Examples from Related Diamines)
Table 2: CO2 Absorption Capacity of Various Diamines
| Amine | Concentration (wt%) | Temperature (°C) | CO2 Loading (mol CO2/mol amine) | Reference |
| Piperazine (PZ) | 30 | 40 | ~0.8 - 1.0 | Generic Data |
| N-methylpropane-1,3-diamine (MAPA) | 30 | 40 | > 0.78 | [3] |
| Ethylenediamine (EDA) | 30 | 25 | ~1.0 | [4] |
| 1,3-CHDA (Expected) | 30 | 40 | Potentially > 0.8 | Hypothetical |
Table 3: Kinetic Rate Constants for CO2 Absorption
| Amine | Concentration (M) | Temperature (°C) | Second-Order Rate Constant (m³/mol·s) | Reference |
| Monoethanolamine (MEA) | 2.0 | 25 | ~7,000 | Generic Data |
| Piperazine (PZ) | 2.0 | 25 | ~50,000 | Generic Data |
| 1,3-CHDA (Expected) | 2.0 | 25 | Potentially high due to primary amine groups | Hypothetical |
Visualizations
Experimental Workflow for CO2 Capture-Regeneration Cycle
Caption: Workflow of a typical amine-based CO2 capture and regeneration process.
Reaction Mechanism of CO2 with 1,3-CHDA
Caption: Simplified reaction mechanism of CO2 with a primary amine like 1,3-CHDA.
Conclusion and Future Outlook
This compound presents itself as a promising candidate for CO2 capture technologies due to its structural features as a cycloaliphatic diamine. The presence of two primary amine groups suggests a high theoretical CO2 absorption capacity and potentially fast reaction kinetics. While specific experimental data for its performance in CO2 capture is currently limited in open literature, the provided protocols and comparative data from related amines offer a solid foundation for researchers to undertake a comprehensive evaluation of 1,3-CHDA. Future studies should focus on obtaining detailed vapor-liquid equilibrium data, determining kinetic rate constants, and assessing the thermal and oxidative stability of 1,3-CHDA under process conditions. Such research will be invaluable in ascertaining its potential as a next-generation solvent for industrial CO2 capture applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbon dioxide postcombustion capture: a novel screening study of the carbon dioxide absorption performance of 76 amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - COâ capture by aqueous diamine solutions - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Kinetics of 1,3-Cyclohexanedimethanamine with Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclohexanedimethanamine (also known as 1,3-BAC) is a cycloaliphatic amine curing agent widely used in the formulation of epoxy resins. Its unique molecular structure provides a combination of flexibility and toughness to the cured epoxy network, making it suitable for a variety of applications, including coatings, adhesives, composites, and electronics encapsulation.[1] Understanding the reaction kinetics of this compound with epoxy resins is crucial for optimizing curing cycles, controlling material properties, and ensuring the reliability of the final product.
These application notes provide a detailed overview of the experimental protocols used to characterize the reaction kinetics of this compound with a common epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA). The protocols cover three key analytical techniques: Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry.
Reaction Mechanism
The curing of an epoxy resin with a primary amine like this compound proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon atom of the oxirane (epoxy) ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group to form a tertiary amine, creating a cross-linked network. The hydroxyl groups generated during the reaction can also catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis.
Quantitative Kinetic Data
| Kinetic Parameter | Symbol | Typical Value Range | Analytical Technique |
| Activation Energy | Ea | 50 - 70 kJ/mol | DSC |
| Pre-exponential Factor | A | 105 - 108 s-1 | DSC |
| Reaction Order | n | 1 - 2 | DSC |
| Gel Time | tgel | 10 - 60 min @ 80°C | Rheometry |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Kinetics
DSC is a powerful technique to study the cure kinetics of epoxy resins by measuring the heat flow associated with the exothermic curing reaction. Both isothermal and non-isothermal (dynamic) methods can be employed.
Objective: To determine the total heat of reaction (ΔHtotal), the degree of cure (α), the activation energy (Ea), and the reaction order (n).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
This compound
-
Diglycidyl Ether of Bisphenol A (DGEBA) resin
-
Precision balance
Protocol:
A. Non-isothermal (Dynamic) Scan:
-
Accurately weigh 5-10 mg of a freshly prepared stoichiometric mixture of this compound and DGEBA resin into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).
-
Record the heat flow as a function of temperature.
-
The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.
B. Isothermal Scan:
-
Prepare a sample as described in the non-isothermal protocol.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 60, 80, 100°C).
-
Hold the sample at this temperature for a sufficient time to achieve complete curing.
-
Record the heat flow as a function of time.
-
The degree of cure (α) at any time t can be calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time t.
Data Analysis: The activation energy (Ea) can be determined from dynamic scans at different heating rates using the Kissinger or Ozawa-Flynn-Wall methods. The reaction order (n) and pre-exponential factor (A) can be determined by fitting the experimental data to appropriate kinetic models.
Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Functional Group Conversion
FTIR spectroscopy is used to monitor the progress of the curing reaction by tracking the changes in the concentration of specific functional groups, namely the epoxy and amine groups.
Objective: To monitor the disappearance of the epoxy and primary amine groups and the appearance of hydroxyl groups during the curing reaction.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory.
-
Potassium bromide (KBr) salt plates (for transmission) or a diamond ATR crystal.
-
This compound
-
DGEBA resin
Protocol:
-
Prepare a stoichiometric mixture of this compound and DGEBA resin.
-
Apply a thin film of the mixture onto a KBr plate or the ATR crystal.
-
Place the sample in the heated accessory at the desired isothermal curing temperature.
-
Acquire FTIR spectra at regular time intervals.
-
Monitor the following characteristic absorption bands:
-
Epoxy group: ~915 cm-1 (oxirane ring deformation)
-
Primary amine group: ~3360 cm-1 and ~3290 cm-1 (N-H stretching)
-
Hydroxyl group: Broad band around 3400 cm-1 (O-H stretching)
-
-
The degree of conversion of the epoxy groups can be calculated by normalizing the area of the epoxy peak at time t to its initial area. An internal standard peak that does not change during the reaction (e.g., a C-H stretching band) can be used for higher accuracy.
Rheometry for Viscosity and Gelation Analysis
Rheometry is used to measure the change in the viscoelastic properties of the epoxy system as it cures, providing critical information about the pot life and gel time.
Objective: To determine the viscosity profile, gel time (tgel), and the evolution of storage (G') and loss (G'') moduli during curing.
Materials and Equipment:
-
Rotational rheometer with parallel plate or cone-and-plate geometry and a temperature-controlled chamber.
-
This compound
-
DGEBA resin
Protocol:
-
Prepare a stoichiometric mixture of this compound and DGEBA resin.
-
Quickly load the sample onto the lower plate of the rheometer, which is pre-heated to the desired isothermal temperature.
-
Bring the upper plate down to the desired gap setting.
-
Start the measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
The gel point is typically identified as the time at which the storage modulus (G') and the loss modulus (G'') crossover (G' = G'').
Visualizations
Caption: Epoxy-Amine Curing Reaction Pathway.
Caption: Experimental Workflow for Kinetic Analysis.
References
Application Notes and Protocols for the Preparation of Polyamides using 1,3-Cyclohexanedimethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclohexanedimethanamine (CHDA), also known as 1,3-bis(aminomethyl)cyclohexane, is a cycloaliphatic diamine that serves as a versatile building block in polymer chemistry. Its unique cyclic and non-aromatic structure imparts a combination of desirable properties to polyamides, including high thermal stability, good mechanical strength, and improved solubility compared to their fully aromatic counterparts. These characteristics make polyamides derived from this compound attractive for a range of applications, from engineering plastics to advanced materials in the biomedical field. The incorporation of the cyclohexane (B81311) ring can lead to polymers with high glass transition temperatures (Tg), good dimensional stability, and in some cases, optical transparency.[1]
This document provides detailed application notes and experimental protocols for the synthesis of polyamides utilizing this compound via two primary polymerization techniques: melt polymerization and interfacial polymerization.
General Reaction Scheme
The synthesis of polyamides from this compound involves a polycondensation reaction with a dicarboxylic acid or a derivative thereof, such as a diacid chloride. The amino groups of the diamine react with the carboxylic acid or acyl chloride groups to form amide linkages, with the elimination of a small molecule, typically water or hydrogen chloride.
Caption: General reaction for polyamide synthesis.
Experimental Protocols
Two common methods for synthesizing polyamides are detailed below. Melt polymerization is a solvent-free process suitable for aliphatic dicarboxylic acids, while interfacial polymerization is a low-temperature method ideal for reactive monomers like diacid chlorides.
Protocol 1: Melt Polymerization with Adipic Acid
This protocol describes the synthesis of a polyamide from this compound and adipic acid, a common aliphatic dicarboxylic acid.
Materials:
-
This compound (1,3-BAC)
-
Adipic acid
-
Nitrogen gas supply
-
High-temperature reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet for water removal.
Procedure:
-
Salt Formation: In the reactor, prepare an aqueous salt solution by dissolving equimolar amounts of this compound and adipic acid in deionized water.
-
Oligomerization: Heat the salt solution under a nitrogen atmosphere. As the temperature rises, water will begin to distill off.
-
Polycondensation: Gradually increase the temperature to above the melting point of the resulting polyamide, typically in the range of 220-280°C.
-
Vacuum Application: Once the majority of the water has been removed at atmospheric pressure, apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion, favoring the formation of a high molecular weight polymer.
-
Extrusion and Cooling: After the desired viscosity is achieved, extrude the molten polymer from the reactor and cool it to obtain the solid polyamide.
Caption: Workflow for melt polymerization.
Protocol 2: Interfacial Polymerization with Terephthaloyl Chloride
This protocol outlines the synthesis of a semi-aromatic polyamide using this compound and terephthaloyl chloride.
Materials:
-
This compound (1,3-BAC)
-
Terephthaloyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
An organic solvent immiscible with water (e.g., dichloromethane (B109758) or chloroform)
-
Deionized water
-
A high-speed blender or stirrer
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound and an acid scavenger, such as sodium hydroxide. The base neutralizes the HCl byproduct.
-
Organic Phase Preparation: Prepare a solution of terephthaloyl chloride in the organic solvent.
-
Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a large interfacial area. The polymerization occurs almost instantaneously at the interface of the two immiscible liquids.
-
Polymer Precipitation: The polyamide precipitates as a solid at the interface.
-
Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with water and then with a solvent like acetone (B3395972) or methanol (B129727) to remove unreacted monomers and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Caption: Workflow for interfacial polymerization.
Data Presentation
The properties of polyamides derived from this compound can be tailored by the choice of the dicarboxylic acid co-monomer. Aromatic diacids generally lead to polyamides with higher thermal stability and mechanical strength compared to those synthesized with aliphatic diacids.
Table 1: Typical Properties of Polyamides Derived from this compound
| Property | Polyamide with Aliphatic Diacid (e.g., Adipic Acid) | Polyamide with Aromatic Diacid (e.g., Terephthalic Acid) |
| Glass Transition Temp. (Tg) | 140 - 160 °C | 230 - 260 °C[2] |
| Melting Temperature (Tm) | 250 - 280 °C | > 300 °C (often amorphous)[2] |
| Tensile Strength | Moderate | High (e.g., 70-90 MPa)[1] |
| Tensile Modulus | Moderate | High (e.g., 1.5-2.5 GPa)[1] |
| Solubility | Soluble in some polar solvents | Generally soluble in aprotic polar solvents (e.g., DMAc, NMP)[1] |
Note: The values presented are typical ranges and can vary significantly based on the specific reaction conditions and the resulting molecular weight of the polymer.
Characterization
The synthesized polyamides can be characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal and mechanical properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages (typically showing characteristic C=O stretching around 1630-1680 cm⁻¹ and N-H stretching around 3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and the melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Tensile Testing: To measure mechanical properties such as tensile strength, tensile modulus, and elongation at break.
Conclusion
This compound is a valuable monomer for the synthesis of a diverse range of polyamides with tunable properties. By selecting the appropriate dicarboxylic acid co-monomer and polymerization method, researchers can develop materials with high thermal stability, excellent mechanical properties, and good processability. The protocols and data presented herein provide a foundation for the exploration and application of these versatile polymers in various scientific and industrial fields.
References
Application Notes and Protocols for Fiber-Based Membranes from 1,3-Cyclohexanedimethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of fiber-based membranes created using 1,3-cyclohexanedimethanamine. The information is tailored for professionals in research and drug development, with a focus on detailed protocols and data presentation.
Introduction
This compound (CHDA) is a cycloaliphatic diamine that serves as a versatile monomer in the fabrication of polyamide-based membranes. Its unique cyclic structure imparts a higher degree of rigidity and thermal stability to the resulting polymer matrix compared to linear aliphatic diamines. This makes it an attractive candidate for creating robust fiber-based membranes for a variety of applications, including gas separation, nanofiltration, and, potentially, as a platform for controlled drug delivery and tissue engineering scaffolds.
The primary methods for fabricating fiber-based membranes from CHDA are interfacial polymerization, leading to thin-film composite membranes, and electrospinning, which produces non-woven mats of nanofibers. These membranes can be further characterized for their physical and chemical properties to tailor them for specific applications.
Key Applications and Performance Data
Fiber-based membranes derived from this compound and its analogs have shown promise in several key areas. The following tables summarize representative performance data.
Table 1: Nanofiltration Performance of Polyamide Membranes
| Membrane Composition | Application | Pure Water Flux (L·m⁻²·h⁻¹) | Solute Rejection (%) | Operating Conditions |
| Polyamide (1,4-CHD-TMC) | Dye Desalination | 192.13 ± 7.11 | 99.92 ± 0.10 (Dye) | 6 bar, 1000 ppm salt or 50 ppm dye solution |
| Polyamide (1,3-CHDA-TMC) | Forward Osmosis | 18.24 ± 1.33 | - | 1 M Na₂SO₄ draw solution |
Note: CHD (cyclohexanediamine) and CHDA are structurally similar cycloaliphatic diamines, and their performance data are presented here as a relevant benchmark.
Table 2: Gas Separation Performance of Polyamide-Based Membranes
| Membrane Type | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| PEBAX-based MMM | CO₂/N₂ | 407.77 (CO₂) | 87.46 | |
| PDXL-based | CO₂/N₂ | - | High |
Note: While specific data for this compound in these exact gas separation membranes is not available, polyamides and polyethers, which can be formed with such amines, are actively researched for CO₂ capture. The data presented is for similar classes of polymers to indicate potential performance.
Experimental Protocols
Detailed methodologies for the fabrication and characterization of fiber-based membranes using this compound are provided below.
Protocol 1: Interfacial Polymerization for Thin-Film Composite Membranes
This protocol describes the formation of a thin polyamide selective layer on a porous support membrane.
Materials:
-
Porous support membrane (e.g., polysulfone, PSf)
-
This compound (CHDA)
-
Trimesoyl chloride (TMC)
-
n-hexane (or other inert organic solvent)
-
Deionized (DI) water
Procedure:
-
Aqueous Phase Preparation: Prepare a 2.5% (w/v) aqueous solution of this compound in DI water.
-
Organic Phase Preparation: Prepare a 1% (w/v) solution of trimesoyl chloride in n-hexane.
-
Membrane Support Preparation: Cut the polysulfone support membrane to the desired size and immerse it in the aqueous CHDA solution for 2 minutes.
-
Interfacial Polymerization: Remove the support membrane from the aqueous solution and gently roll with a rubber roller to remove excess solution. Subsequently, immerse the amine-saturated support into the organic TMC solution for 30-60 seconds. A thin polyamide film will form at the interface.
-
Post-Treatment: Remove the resulting thin-film composite membrane from the organic solution and allow it to air dry. Further heat treatment can be performed to enhance cross-linking and membrane stability.
-
Storage: Store the fabricated membrane in DI water until characterization or use.
Protocol 2: Electrospinning for Nanofiber Membranes
This protocol outlines the fabrication of non-woven nanofiber mats.
Materials:
-
Polyamide-6 (or a custom-synthesized polyamide from CHDA)
-
Formic acid (or other suitable solvent)
-
Syringe pump
-
High-voltage power supply
-
Grounded collector plate
Procedure:
-
Polymer Solution Preparation: Dissolve Polyamide-6 in formic acid to achieve a concentration of 8-12% (w/v). Stir the solution until it becomes homogeneous.
-
Electrospinning Setup: Load the polymer solution into a syringe fitted with a metallic needle. Place the syringe on the syringe pump and connect the needle to the positive terminal of the high-voltage power supply. Position the grounded collector plate at a fixed distance (15-20 cm) from the needle tip.
-
Electrospinning Process: Apply a high voltage (15-25 kV) and set the solution flow rate on the syringe pump (0.5-1.5 mL/h). A jet of polymer solution will be ejected from the needle tip towards the collector, forming a non-woven mat of nanofibers.
-
Post-Treatment: Carefully peel the nanofiber mat from the collector and dry it in a vacuum oven to remove any residual solvent.
Characterization Methods
A summary of key characterization techniques is provided in the table below.
Table 3: Membrane Characterization Techniques
| Technique | Purpose |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and cross-section of the membrane, and to determine fiber diameter and pore size. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure of the polyamide and identify functional groups. |
| Contact Angle Goniometry | To measure the hydrophilicity or hydrophobicity of the membrane surface. |
| Permeation Testing | To evaluate the membrane's performance in terms of flux (for liquids) or permeance (for gases) and rejection/selectivity. |
| Mechanical Testing | To determine the tensile strength and Young's modulus of the membrane. |
Applications in Drug Development
While direct studies on this compound-based membranes for drug delivery are limited, the inherent properties of polyamides make them promising candidates for such applications. Polyamide membranes are generally considered to be biocompatible.
Controlled Drug Release
Fiber-based membranes offer a high surface area-to-volume ratio, making them suitable for loading and subsequent controlled release of therapeutic agents. The release mechanism is typically diffusion-controlled, where the drug diffuses through the polymer matrix of the membrane into the surrounding medium.
Potential Mechanism of Drug Loading and Release:
-
Drug Loading: The drug can be incorporated into the polymer solution before electrospinning or loaded onto the membrane surface post-fabrication through soaking.
-
Release: The release rate can be tuned by modifying the membrane's properties, such as fiber diameter, porosity, and the degree of cross-linking.
Tissue Engineering Scaffolds
Electrospun polyamide nanofiber mats can mimic the extracellular matrix (ECM), providing a suitable scaffold for cell adhesion, proliferation, and differentiation. The porous structure of the scaffold facilitates nutrient and waste transport, which is crucial for tissue regeneration. Polyamide-6,6/chitosan hybrid scaffolds have demonstrated an osteophilic environment for cell growth and biomineralization.
Visualizations
Diagram 1: Interfacial Polymerization Workflow
Caption: Workflow for interfacial polymerization.
Diagram 2: Electrospinning Process for Nanofiber Membranes
Caption: Schematic of the electrospinning process.
Diagram 3: Controlled Drug Release Mechanism
Caption: Drug release from a fiber membrane.
Diagram 4: Cellular Response to Biocompatible Implant
Caption: Biocompatibility and tissue integration.
Application Notes and Protocols: Synthesis of Bimetallic Phosphites Using 1,3-Cyclohexanedimethanamine as a Structure-Directing Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following protocol for the synthesis of bimetallic phosphites using 1,3-Cyclohexanedimethanamine is a proposed methodology. It is based on established procedures for the synthesis of similar compounds using other organic amines as structure-directing agents. A previously published article detailing a similar synthesis was retracted, and therefore, this protocol should be considered a starting point for research and development, requiring further optimization and validation.
Introduction
Bimetallic phosphites are a class of inorganic-organic hybrid materials that have garnered significant interest for their diverse applications in catalysis, ion exchange, and materials science. The incorporation of two different metal centers can lead to synergistic effects, enhancing the material's properties. The use of organic amines as structure-directing agents (SDAs) or templates allows for the synthesis of novel open-framework structures with tailored channel sizes and dimensionalities. This compound is a diamine that can act as a template, influencing the formation of the bimetallic phosphite (B83602) framework. This document provides a detailed, albeit hypothetical, protocol for the synthesis and characterization of a bimetallic phosphite using this amine.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Hypothetical Zinc-Manganese Bimetallic Phosphite
This protocol describes the hydrothermal synthesis of a hypothetical zinc-manganese bimetallic phosphite, templated by this compound.
Materials:
-
Zinc Chloride (ZnCl₂)
-
Manganese (II) Chloride Tetrahydrate (MnCl₂·4H₂O)
-
Phosphorous Acid (H₃PO₃)
-
This compound (a mixture of cis and trans isomers)
-
Deionized Water
Equipment:
-
23 mL Teflon-lined stainless steel autoclave
-
Oven
-
Buchner funnel and filter paper
-
Vacuum flask
-
pH meter
-
Analytical balance
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 50 mL beaker, dissolve 1.0 mmol of Zinc Chloride and 0.5 mmol of Manganese (II) Chloride Tetrahydrate in 10 mL of deionized water.
-
To this solution, add 2.0 mmol of Phosphorous Acid and stir until fully dissolved.
-
Slowly add 1.0 mmol of this compound to the solution while stirring. A white precipitate may form.
-
Adjust the pH of the final mixture to approximately 4.0 using a dilute HCl or NaOH solution if necessary.
-
-
Hydrothermal Reaction:
-
Transfer the resulting suspension to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 170°C.
-
Maintain the temperature for 72 hours.
-
-
Product Isolation and Purification:
-
After 72 hours, turn off the oven and allow the autoclave to cool to room temperature naturally.
-
Open the autoclave and collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals several times with deionized water to remove any unreacted starting materials.
-
Finally, wash the product with ethanol.
-
Dry the purified product in air at 60°C for 12 hours.
-
Data Presentation
The following table summarizes representative quantitative data for a layered bimetallic phosphite, Co(H₂O)₄Zn₄(HPO₃)₆·C₂N₂H₁₀, synthesized using ethylenediamine (B42938) as the structure-directing agent.[1][2] This data is provided as an example of the expected characterization results for a bimetallic phosphite templated by a diamine.
| Parameter | Value |
| Crystallographic Data | |
| Crystal System | Monoclinic |
| Space Group | Cc (No. 9) |
| a (Å) | 18.2090(8) |
| b (Å) | 9.9264(7) |
| c (Å) | 15.4080(7) |
| β (°) | 114.098(4) |
| Volume (ų) | 2542.3(2) |
| Z | 4 |
| FTIR Spectroscopy (cm⁻¹) | |
| P-H stretching | ~2400 |
| P-O stretching | 900 - 1200 |
| N-H bending | ~1600 |
| O-H stretching | 3000 - 3600 |
| Thermal Analysis | |
| Decomposition of Organic Amine | 200 - 400°C |
| Condensation of HPO₃²⁻ groups | > 400°C |
Physicochemical Characterization
A thorough characterization of the synthesized material is crucial to confirm its structure, composition, and properties. The following techniques are recommended:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, unit cell parameters, and atomic arrangement.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material, such as P-H, P-O, and N-H bonds.[3]
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the compound and the decomposition of the organic template.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the product.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To determine the elemental composition of the material.
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols: 1,3-Cyclohexanedimethanamine as a Chain Extender in Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclohexanedimethanamine (CHDA), also known as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), is a cycloaliphatic diamine that serves as an effective chain extender in the synthesis of polyurethane (PU) and polyurea elastomers. Its unique cyclic and sterically hindered structure imparts significant improvements to the final polymer's properties, including enhanced thermal stability, mechanical strength, and chemical resistance. This document provides detailed application notes, experimental protocols, and data on the use of 1,3-CHDA as a chain extender in polyurethane systems. The incorporation of 1,3-CHDA into the hard segment of polyurethanes leads to materials with superior performance characteristics suitable for a wide range of applications, from coatings and adhesives to biomedical devices.
Key Advantages of Using 1,3-CHDA as a Chain Extender
The use of 1,3-CHDA as a chain extender in polyurethane formulations offers several distinct advantages:
-
Enhanced Mechanical Properties: The rigid cycloaliphatic structure of 1,3-CHDA contributes to a higher hard segment content and more efficient phase separation, resulting in polyurethanes with increased tensile strength and modulus.
-
Improved Thermal Stability: The introduction of the cyclohexane (B81311) ring into the polymer backbone enhances the thermal stability of the resulting polyurethane, making it suitable for applications requiring high-temperature resistance.
-
Excellent Chemical and Water Resistance: Polyurethanes extended with 1,3-CHDA exhibit superior resistance to hydrolysis and various chemicals, which is a critical attribute for materials used in harsh environments.[1]
-
Good Storage Stability: Polyurethane dispersions (PUDs) formulated with 1,3-CHDA demonstrate good storage stability with minimal viscosity change over time.[1]
-
Fast Curing: As a diamine, 1,3-CHDA reacts rapidly with isocyanate groups, leading to faster curing times compared to diol chain extenders.[1]
Data Presentation
The following tables summarize the typical effects of incorporating 1,3-CHDA as a chain extender on the mechanical and thermal properties of polyurethanes. The data is compiled from various sources and represents typical values that can be expected. The exact properties will vary depending on the specific formulation, including the type of polyol and isocyanate used, and the NCO/NH2 ratio.
Table 1: Mechanical Properties of Polyurethanes with and without 1,3-CHDA Chain Extender
| Property | Polyurethane without Diamine Chain Extender (Diol extended) | Polyurethane with 1,3-CHDA Chain Extender | Test Method |
| Tensile Strength (MPa) | 25 - 35 | 35 - 50 | ASTM D412 |
| Elongation at Break (%) | 400 - 600 | 300 - 500 | ASTM D412 |
| Shore A Hardness | 70 - 85 | 80 - 95 | ASTM D2240 |
| Tear Strength (kN/m) | 40 - 60 | 50 - 75 | ASTM D624 |
Table 2: Thermal Properties of Polyurethanes with and without 1,3-CHDA Chain Extender
| Property | Polyurethane without Diamine Chain Extender (Diol extended) | Polyurethane with 1,3-CHDA Chain Extender | Test Method |
| Glass Transition Temperature (Tg) of Soft Segment (°C) | -40 to -20 | -35 to -15 | DSC |
| Glass Transition Temperature (Tg) of Hard Segment (°C) | 80 - 120 | 100 - 150 | DSC/DMA |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | 280 - 320 | 300 - 350 | TGA |
Experimental Protocols
This section provides detailed methodologies for the synthesis of polyurethanes using 1,3-CHDA as a chain extender and for the characterization of the resulting materials.
Protocol 1: Synthesis of a Polyurethane-Urea Elastomer via a Two-Step Prepolymer Method
This protocol describes the synthesis of a bulk polyurethane-urea elastomer.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), MW 2000 g/mol , dried under vacuum at 80°C for 4 hours.
-
4,4'-Methylene diphenyl diisocyanate (MDI).
-
This compound (1,3-CHDA).
-
N,N-Dimethylacetamide (DMAc), anhydrous.
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, typically not needed for diamine extenders).
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add a calculated amount of PTMEG.
-
Heat the PTMEG to 70-80°C with stirring under a nitrogen atmosphere.
-
Add molten MDI to the flask in a stoichiometric excess to the hydroxyl groups of the PTMEG (e.g., NCO:OH ratio of 2:1).
-
Maintain the reaction temperature at 80-90°C for 2-3 hours with continuous stirring to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
Cool the prepolymer to 50-60°C and dissolve it in a sufficient amount of anhydrous DMAc to reduce viscosity.
-
In a separate vessel, prepare a solution of 1,3-CHDA in anhydrous DMAc. The amount of 1,3-CHDA should be calculated to react with the remaining NCO groups of the prepolymer (e.g., NCO:NH2 ratio of 1.05:1).
-
Slowly add the 1,3-CHDA solution to the stirred prepolymer solution. An exothermic reaction will occur. Maintain the temperature below 70°C.
-
Continue stirring for 1-2 hours after the addition is complete.
-
-
Casting and Curing:
-
Pour the resulting viscous polymer solution onto a pre-heated and mold-release-agent-coated glass plate or into a mold.
-
Place the cast film or mold in a vacuum oven.
-
Cure the polymer at 80-100°C for 12-24 hours to remove the solvent and complete the reaction.
-
-
Post-Curing:
-
After curing, allow the polymer to cool to room temperature.
-
For optimal properties, post-cure the material at room temperature for 7 days before characterization.
-
Protocol 2: Characterization of Polyurethane Elastomers
1. Mechanical Testing:
-
Tensile Properties (ASTM D412):
-
Prepare dumbbell-shaped specimens from the cured polyurethane sheets using a die cutter.
-
Conduct tensile testing using a universal testing machine at a crosshead speed of 500 mm/min.
-
Record the tensile strength, elongation at break, and modulus at 100%, 200%, and 300% elongation.
-
-
Hardness (ASTM D2240):
-
Measure the Shore A hardness of the cured polyurethane samples using a durometer. Take at least five readings at different points on the sample and report the average.
-
-
Tear Strength (ASTM D624):
-
Use Die C to cut specimens from the cured polyurethane sheets.
-
Measure the tear strength using a universal testing machine at a crosshead speed of 50 mm/min.
-
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Use a DSC instrument to determine the glass transition temperatures (Tg) of the soft and hard segments.
-
Heat a small sample (5-10 mg) from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. The midpoint of the transition in the heat flow curve is taken as the Tg.
-
-
Thermogravimetric Analysis (TGA):
-
Use a TGA instrument to evaluate the thermal stability of the polyurethane.
-
Heat a sample (10-15 mg) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset of decomposition and the temperature at 5% weight loss.
-
3. Spectroscopic Analysis:
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Obtain FTIR spectra of the polyurethane films using an FTIR spectrometer in the attenuated total reflectance (ATR) mode.
-
Confirm the formation of urethane (B1682113) and urea (B33335) linkages by observing the characteristic absorption bands (N-H stretching, C=O stretching, etc.). The disappearance of the NCO peak (around 2270 cm⁻¹) indicates the completion of the reaction.
-
Visualizations
Caption: Workflow for the synthesis of a polyurethane-urea elastomer using 1,3-CHDA.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Cyclohexanedimethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3-Cyclohexanedimethanamine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common side reactions and experimental challenges.
Q1: My reaction is producing a significant amount of secondary and tertiary amine byproducts. What are the likely causes and how can I minimize them?
A1: The formation of secondary and tertiary amines is a common side reaction, often resulting from the reaction of the newly formed primary amine with the starting material or intermediates.
Likely Causes:
-
Insufficient Ammonia (B1221849) Concentration: In reductive amination reactions, a low concentration of ammonia can lead to the primary amine product reacting with the carbonyl intermediate faster than ammonia does.
-
High Reaction Temperature: Elevated temperatures can promote the formation of these byproducts.
-
Prolonged Reaction Time: Longer reaction times can increase the likelihood of side reactions.
-
Solvent Effects: The choice of solvent can influence the solubility of ammonia and the reaction rates. Low-polarity solvents may have lower ammonia solubility, exacerbating the issue.
Troubleshooting Steps:
-
Increase Ammonia Pressure: In pressure reactions, increasing the partial pressure of ammonia can help to suppress the formation of secondary and tertiary amines.
-
Optimize Reaction Temperature and Time: Experiment with lower temperatures and shorter reaction times to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Solvent Selection: In the reductive amination of 1,3-cyclohexanedione (B196179), moderately polar solvents like 1,4-dioxane (B91453) have been shown to be effective due to their ability to dissolve ammonia sufficiently.[1]
-
Use of Additives: In the hydrogenation of isophthalonitrile, the use of additives like organic amines, liquid ammonia, water, or sodium hydroxide (B78521) can help to improve selectivity.[2]
Q2: I am observing the formation of oligomers/polymers in my reaction mixture. What is causing this and how can I prevent it?
A2: Oligomerization or polymerization can occur, particularly at higher temperatures or with certain catalysts, leading to a decrease in the yield of the desired product and difficulties in purification.
Likely Causes:
-
High Reaction Temperature: Promotes intermolecular reactions leading to polymer formation.
-
Catalyst Activity: Some catalysts may have a higher propensity for promoting polymerization.
-
High Substrate Concentration: Increased proximity of reactive molecules can lead to oligomerization.
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain the reaction temperature within the optimal range identified for the specific synthesis route.
-
Catalyst Screening: If possible, screen different catalysts to identify one with higher selectivity for the desired product.
-
Optimize Substrate Concentration: In the hydrogenation of 1,3-cyclohexanedione dioxime, an optimal substrate concentration was found to be between 0.013 and 0.04 g/mL to maximize the yield and avoid a decrease due to side reactions.[1]
Q3: The hydrogenation of the aromatic ring in m-xylylenediamine (B75579) is incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrogenation of the aromatic ring is a common issue, resulting in the presence of residual starting material or partially hydrogenated intermediates in the product mixture.
Likely Causes:
-
Insufficient Catalyst Activity or Loading: The catalyst may not be active enough, or the amount used may be insufficient for the complete conversion.
-
Inadequate Hydrogen Pressure: Hydrogen pressure is a critical parameter for hydrogenation reactions.
-
Reaction Temperature Too Low: While high temperatures can cause side reactions, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the substrate, hydrogen, and catalyst.
Troubleshooting Steps:
-
Increase Catalyst Loading: Gradually increase the amount of catalyst to see if it improves the conversion rate. For the hydrogenation of m-xylylenediamine, ruthenium-based catalysts have shown high activity.[3]
-
Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of hydrogenation. Pressures in the range of 5-8 MPa are often used.[2]
-
Optimize Reaction Temperature: A temperature range of 80-130°C is typically employed for the second stage of hydrogenation from isophthalonitrile, which involves the hydrogenation of the intermediate m-xylylenediamine.[2]
-
Ensure Efficient Stirring: Vigorous stirring is crucial to ensure good mass transfer in a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen).
Q4: My final product is a mixture of cis and trans isomers. How can I control the stereoselectivity of the reaction?
A4: The synthesis of this compound often results in a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions and the catalyst used.
Influencing Factors:
-
Catalyst: The nature of the catalyst and its support can influence the stereochemical outcome of the hydrogenation.
-
Reaction Temperature and Pressure: These parameters can affect the equilibrium between the isomers and the kinetics of their formation.
-
Solvent: The solvent can play a role in the adsorption of the substrate onto the catalyst surface, thereby influencing the stereoselectivity.
Control Strategies:
-
Catalyst Selection: While complete control may be difficult, screening different catalysts (e.g., various supported ruthenium or rhodium catalysts) may favor the formation of one isomer over the other.
-
Optimization of Reaction Conditions: A systematic study of the effects of temperature, pressure, and solvent on the cis/trans ratio is recommended to find conditions that favor the desired isomer.
-
Purification: If a specific isomer is required, separation of the mixture by techniques such as fractional distillation or chromatography may be necessary.
Quantitative Data on Synthesis Routes
The following tables summarize quantitative data for different synthesis routes to this compound and related compounds, highlighting the impact of reaction conditions on yield and selectivity.
Table 1: Two-Stage Hydrogenation of Isophthalonitrile [2]
| Stage | Catalyst | Solvent(s) | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Yield (%) |
| 1 | Raney Nickel | Methanol, Methylamine, or 1,4-Dioxane | 40-80 | 5-8 | 1-5 | m-Xylylenediamine reaction solution | - |
| 2 | Ruthenium on activated carbon | (Same as Stage 1) | 80-130 | 5-8 | 1-6 | This compound | Up to 90 (total) |
Table 2: Reductive Amination of 1,3-Cyclohexanedione with Ammonia [1]
| Catalyst | Solvent | Temperature (°C) | NH₃ Pressure (MPa) | H₂ Pressure (MPa) | Time (h) | 1,3-Cyclohexanediamine Yield (%) | Major Byproducts |
| Raney Ni | Water | 120 | 2 | 4 | 6 | <15 | Intermediate III and IV |
| Raney Ni | Ethanol | 120 | 2 | 4 | 6 | <15 | Intermediate III and IV |
| Raney Ni | Toluene | 120 | 2 | 4 | 6 | - | Secondary and tertiary amines |
| Raney Ni | 1,4-Dioxane | 120 | 2 | 4 | 6 | 37.5 | Cyclohexylamine |
Intermediate III: 3-amino-2-enone cyclohexanone, Intermediate IV: 3-aminocyclohexanone
Table 3: Hydrogenation of 1,3-Cyclohexanedione Dioxime [1]
| Catalyst | Catalyst Dosage (g) | Solvent | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | 1,3-Cyclohexanediamine Yield (%) |
| Raney Ni | 0.06 | Methanol | 1.0 | 50 | 4 | 60.0 |
| Raney Ni | 0.3 | Methanol | 1.0 | 50 | 4 | 87.4 |
| Raney Ni | 0.3 | Methanol | 2.0 | 50 | 4 | 90.0 |
Experimental Protocols
Protocol 1: Two-Stage Hydrogenation of Isophthalonitrile [2]
Stage 1: Hydrogenation to m-Xylylenediamine
-
Charge a suitable autoclave with isophthalonitrile, a solvent (e.g., methanol, methylamine, or 1,4-dioxane), and a Raney Nickel catalyst. An auxiliary agent such as an organic amine, liquid ammonia, water, or sodium hydroxide may also be added.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5-8 MPa.
-
Heat the reaction mixture to 40-80°C with stirring.
-
Maintain these conditions for 1-5 hours to obtain the m-xylylenediamine reaction solution.
Stage 2: Hydrogenation to this compound
-
The m-xylylenediamine reaction solution from Stage 1 is used directly.
-
Add a ruthenium on activated carbon catalyst to the solution.
-
Pressurize the reactor with hydrogen to 5-8 MPa.
-
Heat the reaction mixture to 80-130°C with stirring.
-
Maintain these conditions for 1-6 hours.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
The this compound can be purified from the filtrate by distillation.
Protocol 2: Hydrogenation of m-Xylylenediamine [3]
-
In a high-pressure reactor, combine m-xylylenediamine, a suitable solvent (e.g., water or isopropanol), and a ruthenium-based catalyst (e.g., Ru supported on alkylamine-functionalized γ-Al₂O₃).
-
Seal the reactor and purge it with an inert gas, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).
-
Heat the reactor to the target temperature (e.g., 100°C) while stirring vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples periodically using techniques like gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains this compound, which can be isolated and purified by distillation.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents [patents.google.com]
- 3. Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,3-Cyclohexanedimethanamine
Welcome to the technical support center for the purification of 1,3-Cyclohexanedimethanamine (1,3-BAC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this versatile cycloaliphatic diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude 1,3-BAC can originate from its synthesis, which is typically the hydrogenation of m-xylylenediamine (B75579) (MXDA) or isophthalonitrile.[1] Potential impurities include:
-
Unreacted starting materials: m-xylylenediamine or isophthalonitrile.
-
Partially hydrogenated intermediates: Such as aminonitriles if starting from isophthalonitrile.
-
High-boiling point components and by-products: These can be various condensation products or isomers formed during synthesis.[1]
-
Low-boiling point components: Including residual solvents from the reaction (e.g., ammonia, dioxane) and other low molecular weight by-products.[1]
-
Cis/trans isomers: 1,3-BAC exists as a mixture of cis and trans isomers, which may need to be separated for specific applications.
Q2: What is the most effective method for purifying crude this compound?
A2: Fractional vacuum distillation is the most common and highly effective method for purifying this compound on an industrial and laboratory scale.[1] This technique is efficient at separating the desired product from both low-boiling and high-boiling impurities. For specific applications requiring the separation of cis and trans isomers, more advanced techniques like preparative chromatography or fractional distillation with a high number of theoretical plates may be necessary.
Q3: My purified 1,3-BAC is discolored. What could be the cause?
A3: Discoloration, often a yellowing, in purified amines like 1,3-BAC is typically due to oxidation or thermal degradation. Amines are susceptible to air oxidation, which can be accelerated by heat and light. Distilling at excessively high temperatures, even under vacuum, can lead to degradation. It is crucial to use a well-controlled vacuum to lower the boiling point and to blanket the purified product with an inert gas like nitrogen or argon during storage.
Q4: Can I purify this compound by recrystallization?
A4: While this compound is a liquid at room temperature (freezing point below -25°C), it is possible to purify it by recrystallizing it as a salt.[2] By reacting the amine with an appropriate acid (e.g., hydrochloric acid, oxalic acid), a solid salt can be formed, which can then be recrystallized from a suitable solvent. The purified salt can then be neutralized with a base to regenerate the pure liquid amine.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Product contaminated with low or high boilers) | 1. Inefficient fractionating column.2. Vacuum level is too high or too low.3. Heating rate is too fast. | 1. Ensure the fractionating column is adequately packed and insulated.2. Optimize the vacuum pressure to achieve a stable boiling point.3. Reduce the heating mantle temperature to ensure a slow and steady distillation rate. |
| Bumping or Unstable Boiling | 1. Lack of boiling chips or inadequate stirring.2. System leaks causing pressure fluctuations. | 1. Add fresh boiling chips or use a magnetic stirrer.2. Check all joints and connections for leaks. |
| Product Discoloration | 1. Distillation temperature is too high.2. Presence of oxygen in the system. | 1. Increase the vacuum to lower the boiling point.2. Ensure the system is properly purged with an inert gas before heating. |
| No Distillate Collected | 1. Condenser is not cold enough.2. A significant leak in the system is preventing the attainment of the required vacuum. | 1. Check the flow and temperature of the cooling water in the condenser.2. Perform a thorough leak check of the entire distillation apparatus. |
Recrystallization (as a salt)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out (Product separates as a liquid) | 1. The boiling point of the solvent is lower than the melting point of the salt.2. The solution is supersaturated. | 1. Choose a higher boiling point solvent.2. Re-heat the solution, add more solvent, and allow it to cool more slowly. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation. | 1. Evaporate some of the solvent to increase the concentration.2. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Poor Recovery of the Product | 1. The product has significant solubility in the cold solvent.2. Incomplete precipitation. | 1. Cool the solution in an ice bath to minimize solubility.2. Use a co-solvent system where the product is less soluble. |
Data Presentation
Physical and Distillation Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Boiling Point (atm) | 240 °C | [2] |
| Flash Point | 116 °C (Closed Cup) | [2] |
| Density | 0.940 g/mL (20 °C) | [2] |
| Freezing Point | < -25 °C | [2] |
| Continuous Distillation Column Top Pressure | 5 kPa | [1] |
| Continuous Distillation Bottom Liquid Temperature | 70 to 190 °C | [1] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound and add a magnetic stir bar or boiling chips.
-
Evacuation: Slowly evacuate the system to the desired pressure (e.g., 5-10 kPa).
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Fraction Collection: Collect any low-boiling impurities that distill over first in a separate receiving flask. As the temperature stabilizes at the boiling point of 1,3-BAC at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Termination: Stop the distillation when the temperature starts to drop or rise significantly, indicating that the majority of the product has been distilled.
-
Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified 1,3-BAC under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Protocol 2: Purification via Recrystallization as a Hydrochloride Salt (General Procedure)
-
Salt Formation: Dissolve the crude 1,3-BAC in a suitable solvent (e.g., isopropanol). Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The hydrochloride salt should precipitate.
-
Solvent Selection for Recrystallization: In a separate flask, heat a suitable solvent (e.g., ethanol/water mixture) to its boiling point.
-
Dissolution: Add the hot solvent to the crude 1,3-BAC hydrochloride salt until it just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified salt crystals in a vacuum oven.
-
Regeneration of Free Amine: Dissolve the purified salt in water and neutralize with a strong base (e.g., NaOH) to regenerate the pure 1,3-BAC. The amine can then be extracted with an organic solvent and dried.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for vacuum distillation issues.
References
Technical Support Center: Optimizing Curing Parameters of 1,3-Cyclohexanedimethanamine with Epoxy Resins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Cyclohexanedimethanamine (1,3-BAC) as a curing agent for epoxy resins.
Troubleshooting Guide
This guide addresses common issues encountered during the curing process of epoxy resins with 1,3-BAC.
Issue 1: Slow or Incomplete Cure
-
Question: My epoxy system is curing very slowly or remains tacky even after the recommended cure time. What could be the cause and how can I resolve this?
-
Answer: Slow or incomplete curing can be attributed to several factors:
-
Low Ambient Temperature: The curing reaction of epoxy resins is highly dependent on temperature. Lower temperatures will significantly slow down the reaction rate.
-
Incorrect Stoichiometry: An improper mix ratio of epoxy resin to 1,3-BAC is a common cause of curing issues.
-
Inadequate Mixing: If the resin and curing agent are not thoroughly mixed, you will have localized areas of uncured or partially cured material.
Solutions:
-
Optimize Curing Temperature: Increase the ambient temperature. For every 10°C (18°F) increase in temperature, the gel time will be roughly halved, accelerating the cure.[1] If possible, perform a post-cure at an elevated temperature to ensure full crosslinking.
-
Verify Stoichiometry: It is crucial to use the correct mix ratio. This is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the 1,3-BAC and the Epoxy Equivalent Weight (EEW) of the epoxy resin.
-
Ensure Thorough Mixing: Mix the two components for a minimum of two minutes, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[2]
-
Issue 2: Surface Defects (Amine Blush)
-
Question: A waxy or greasy film has formed on the surface of my cured epoxy. What is this and how can I prevent it?
-
Answer: This surface film is known as "amine blush." It is formed by the reaction of the amine curing agent with moisture and carbon dioxide in the air, creating carbamates on the surface.
Solutions:
-
Control Humidity: Work in a low-humidity environment whenever possible.
-
Increase Temperature: A slightly warmer curing environment can accelerate the primary reaction between the amine and the epoxy, reducing the time available for blush to form.
-
Removal: Amine blush is water-soluble and can be removed by washing the surface with warm, soapy water, followed by a clean water rinse. Ensure the surface is completely dry before applying any subsequent coats.
-
Issue 3: Poor Mechanical Properties
-
Question: The cured epoxy is brittle or exhibits lower mechanical strength than expected. How can this be improved?
-
Answer: Poor mechanical properties are often a result of incomplete curing or an off-ratio mix.
Solutions:
-
Implement a Post-Cure: A post-cure at an elevated temperature is often necessary to achieve the optimal mechanical properties and a higher glass transition temperature (Tg). The specific temperature and duration will depend on the epoxy system, but a general starting point is to post-cure at a temperature slightly above the expected Tg.
-
Precise Measurement: Ensure accurate weighing of the epoxy resin and 1,3-BAC according to the calculated mix ratio. Even small deviations can impact the final polymer network and its properties.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,3-BAC)?
A1: this compound, also known as 1,3-BAC, is a cycloaliphatic amine used as a curing agent for epoxy resins.[3] Its structure provides a unique combination of properties to the cured epoxy, including high reactivity, good chemical resistance, and excellent color stability.[4][5]
Q2: What are the main advantages of using 1,3-BAC as an epoxy curing agent?
A2: Key advantages of 1,3-BAC include:
-
Fast Curing: It offers a rapid cure, even at low temperatures.[6]
-
Excellent UV Resistance and Clarity: This makes it suitable for applications where aesthetic appearance and long-term color stability are important.[6][7]
-
Good Performance in High Humidity: It can cure effectively even in hot and humid conditions.[6][7]
-
Cost-Effectiveness: Due to its low Active Hydrogen Equivalent Weight (AHEW), a smaller amount of 1,3-BAC is required compared to some other curing agents, which can lead to cost savings.[7]
Q3: How do I calculate the correct mix ratio of 1,3-BAC with my epoxy resin?
A3: The mix ratio should always be calculated by weight for accuracy.[8] You will need the Active Hydrogen Equivalent Weight (AHEW) of the 1,3-BAC and the Epoxy Equivalent Weight (EEW) of your epoxy resin. The AHEW for 1,3-BAC is 35.6 g/eq.[4]
The formula to calculate the parts by weight of 1,3-BAC per 100 parts of epoxy resin (phr) is:
phr = (AHEW / EEW) * 100
For example, if your epoxy resin has an EEW of 190 g/eq:
phr = (35.6 / 190) * 100 ≈ 18.7 parts of 1,3-BAC per 100 parts of epoxy resin by weight.
Q4: What is the typical pot life when using 1,3-BAC?
A4: The pot life is highly dependent on the mass of the mixed epoxy and the ambient temperature. For a 300g mass of a standard Bisphenol A type epoxy resin at 30°C, the pot life with 1,3-BAC is approximately 22 minutes.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound (1,3-BAC)
| Property | Value |
| Molecular Weight | 142.2 g/mol [4] |
| Appearance | Colorless liquid[4] |
| Viscosity (at 25°C) | 9.1 mPa·s[7] |
| Active Hydrogen Equivalent Weight (AHEW) | 35.6 g/eq[4] |
| Freezing Point | < -70 °C[7] |
Table 2: Performance Comparison of 1,3-BAC with a Typical Hardener in a Bisphenol A Epoxy Resin System Curing Condition: 30°C, 80% RH
| Property | 1,3-BAC | Typical Hardener |
| Pot Life (300g mass) | 22 min[7] | 45 min[7] |
| Dryness (1 day) | Excellent[7] | Excellent[7] |
| Appearance (7 days) | Excellent[7] | Fair[7] |
| Water Spotting Resistance (1 day) | Excellent[7] | Fair[7] |
| Pencil Hardness (1 / 4 / 7 days) | H / H / H[7] | H / H / H[7] |
Experimental Protocols
Protocol 1: Determination of Mix Ratio and Sample Preparation
-
Obtain Material Properties: Determine the Epoxy Equivalent Weight (EEW) of your epoxy resin from the manufacturer's technical datasheet. The Active Hydrogen Equivalent Weight (AHEW) of 1,3-BAC is 35.6 g/eq.[4]
-
Calculate Mix Ratio: Use the formula: phr = (AHEW / EEW) * 100 to calculate the parts by weight of 1,3-BAC needed per 100 parts of epoxy resin.
-
Weighing: Using a calibrated digital scale, accurately weigh the epoxy resin and the calculated amount of 1,3-BAC into a clean, dry mixing container.
-
Mixing: Thoroughly mix the two components for at least 2 minutes using a clean mixing stick. Scrape the sides and bottom of the container multiple times to ensure a homogeneous mixture.
-
Degassing (Optional): If air bubbles are entrapped during mixing, place the mixture in a vacuum chamber for 5-10 minutes until the bubbles are removed.
-
Casting: Pour the mixed system into your mold or onto your substrate.
-
Curing: Transfer the cast system to a temperature-controlled environment (oven or climate chamber) and cure according to the desired schedule.
Mandatory Visualization
Caption: Experimental workflow for curing epoxy with 1,3-BAC.
Caption: Troubleshooting logic for common epoxy curing issues.
References
- 1. Epoxy Geltime Calculator [fiberglasssupply.com]
- 2. youtube.com [youtube.com]
- 3. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 4. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 5. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 6. scribd.com [scribd.com]
- 7. mgc.co.jp [mgc.co.jp]
- 8. artline-resin.eu [artline-resin.eu]
Technical Support Center: Addressing Yellowing in 1,3-Cyclohexanedimethanamine (1,3-BAC)-Cured Resins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating yellowing in epoxy resins cured with 1,3-Cyclohexanedimethanamine (1,3-BAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,3-BAC) and why is it used as a curing agent?
A1: this compound, also known as 1,3-BAC, is a cycloaliphatic amine used as a curing agent for epoxy resins.[1][2] Its chemical structure imparts several desirable properties to the cured resin, including high hardness, excellent chemical resistance, and notably, good resistance to yellowing.[3][4]
Q2: Why is my 1,3-BAC-cured resin turning yellow?
A2: Yellowing in epoxy resins, even those cured with yellowing-resistant agents like 1,3-BAC, is primarily caused by thermo-oxidative degradation and photo-oxidation.[5] This process is accelerated by exposure to ultraviolet (UV) radiation, high temperatures, and oxygen.[6] The degradation leads to the formation of chromophores, which are chemical groups that absorb light and cause the material to appear yellow.
Q3: Are resins cured with 1,3-BAC more resistant to yellowing than those cured with other amines?
A3: Generally, cycloaliphatic amines like 1,3-BAC offer superior resistance to yellowing compared to aromatic amines. This is because the aliphatic structure is less prone to the formation of color-imparting chromophores upon exposure to UV light and heat.
Q4: Can yellowing of the 1,3-BAC curing agent itself affect the final cured resin?
A4: Yes, if the 1,3-BAC hardener has yellowed due to improper storage (e.g., exposure to air and light), it can contribute to the initial color of the mixed resin system. While this may not significantly affect the mechanical properties of the cured resin, it will impact its initial clarity and color.
Q5: What are UV stabilizers and how do they prevent yellowing?
A5: UV stabilizers are additives that protect polymers from the degrading effects of UV radiation. They work through two primary mechanisms: UV absorbers, which absorb harmful UV radiation and dissipate it as heat, and Hindered Amine Light Stabilizers (HALS), which scavenge free radicals that are formed during photo-oxidation and initiate the degradation process.[7]
Q6: Is it possible to completely prevent yellowing in 1,3-BAC-cured resins?
A6: While it is challenging to completely prevent yellowing over a very long period, especially under harsh environmental conditions, it can be significantly minimized to the point where it is not visually perceptible for the intended application's lifetime. This is achieved through proper formulation with UV stabilizers and antioxidants, as well as controlling curing and environmental conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving yellowing issues in your 1,3-BAC-cured resin experiments.
Problem: My cured resin has a noticeable yellow tint immediately after curing.
| Possible Cause | Troubleshooting Steps |
| Yellowed Curing Agent | 1. Inspect the 1,3-BAC hardener for any discoloration. It should be a clear, colorless liquid.2. If the hardener is yellow, obtain a fresh, un-yellowed batch.3. Store the hardener in a tightly sealed, opaque container in a cool, dark place to prevent future yellowing. |
| High Exotherm During Curing | 1. Monitor the peak exothermic temperature during curing. Excessive heat can accelerate yellowing.2. Reduce the mass of the resin being cured at one time.3. Consider a slower curing schedule at a lower temperature. |
| Impurities in Resin or Hardener | 1. Ensure that both the epoxy resin and the 1,3-BAC are of high purity.2. Use clean mixing containers and tools to avoid contamination. |
Problem: My cured resin gradually yellows over time, especially when exposed to light.
| Possible Cause | Troubleshooting Steps |
| UV Degradation | 1. Incorporate a UV stabilization package into your resin formulation. A combination of a UV absorber (e.g., a benzotriazole-type) and a Hindered Amine Light Stabilizer (HALS) is often most effective due to their synergistic action.[8][9]2. For applications with significant sun exposure, consider applying a UV-resistant topcoat. |
| Thermal Oxidation | 1. Add an antioxidant to the formulation to inhibit oxidative degradation, especially if the cured resin will be exposed to elevated temperatures.2. Store cured samples in a controlled environment with minimal exposure to high heat. |
Problem: The surface of my cured resin is more yellow than the bulk material.
| Possible Cause | Troubleshooting Steps |
| Surface Oxidation | 1. This is a common phenomenon as the surface is most exposed to oxygen and UV radiation.2. Ensure a complete and uniform cure of the surface.3. The use of HALS is particularly effective in protecting the surface of the polymer. |
Data Presentation
The following table summarizes the typical performance of different amine curing agents in terms of their resistance to yellowing. Lower Yellowness Index (YI) values indicate better color stability.
| Curing Agent Type | Initial Yellowness Index (YI) | Yellowness Index (YI) after Accelerated Weathering |
| Aromatic Amine | 5 - 10 | > 50 |
| Aliphatic Amine | 2 - 5 | 20 - 40 |
| Cycloaliphatic Amine (e.g., 1,3-BAC) | < 2 | 5 - 15 |
Note: These are representative values. Actual performance will depend on the specific resin system, formulation, and testing conditions.
The following table provides a qualitative comparison of common anti-yellowing additives.
| Additive Type | Primary Function | Advantages | Considerations |
| UV Absorber (e.g., Benzotriazoles) | Absorbs UV radiation | Effective at preventing initial photodegradation | Can be consumed over time |
| Hindered Amine Light Stabilizer (HALS) | Scavenges free radicals | Regenerative, providing long-term protection | May interact with acidic components |
| Antioxidant (e.g., Hindered Phenols) | Inhibits oxidation | Protects against thermal degradation | May not be as effective against UV degradation alone |
Experimental Protocols
1. Protocol for Accelerated Weathering Test
This protocol is based on ASTM D4585 for testing the water and UV resistance of coatings.[10][11][12][13][14]
-
Objective: To simulate the long-term effects of environmental exposure on the yellowing of 1,3-BAC-cured resins.
-
Apparatus:
-
QUV accelerated weathering tester (or equivalent) equipped with UVA-340 lamps.
-
Sample panels (e.g., glass or steel).
-
-
Procedure:
-
Sample Preparation:
-
Prepare the 1,3-BAC-cured resin formulation to be tested.
-
Apply a uniform film of the resin onto the sample panels at a controlled thickness.
-
Cure the samples according to the recommended cure schedule.
-
Prepare a control sample of a known formulation for comparison.
-
-
Exposure Cycle:
-
Set the weathering tester to a cycle of alternating UV exposure and condensation. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
-
Evaluation:
-
Periodically remove the samples from the tester (e.g., every 100 hours) for evaluation.
-
Visually inspect for any changes in color, gloss, or surface defects.
-
Quantitatively measure the Yellowness Index according to the protocol below.
-
-
2. Protocol for Measuring Yellowness Index (YI)
This protocol is based on ASTM D1925 for determining the yellowness index of plastics.[15][16][17]
-
Objective: To quantify the degree of yellowing in the resin samples.
-
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).
-
-
Procedure:
-
Instrument Calibration:
-
Calibrate the spectrophotometer according to the manufacturer's instructions using a certified white standard.
-
-
Sample Measurement:
-
Ensure the sample surface is clean and free of defects.
-
Place the sample in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
-
Calculation:
-
Calculate the Yellowness Index (YI) using the following formula for CIE Illuminant C and 2° observer:
-
YI = [100(1.28X - 1.06Z)] / Y
-
-
-
-
Interpretation:
-
A higher YI value indicates a greater degree of yellowness.
-
Compare the YI of the exposed samples to the initial YI of the unexposed sample to determine the change in yellowness (ΔYI).
-
Visualizations
Caption: The primary mechanism of yellowing in epoxy resins.
Caption: A logical workflow for troubleshooting yellowing issues.
Caption: A typical experimental workflow for evaluating yellowing.
References
- 1. 1,3-BAC | Request Quote or Sample | Cycloaliphatic amine curative [tri-iso.com]
- 2. scribd.com [scribd.com]
- 3. 1,3-BAC - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 4. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 5. CN112105671B - Cycloaliphatic amines for epoxy formulations: novel curing agents for epoxy systems - Google Patents [patents.google.com]
- 6. paint.org [paint.org]
- 7. benchchem.com [benchchem.com]
- 8. arcorepoxy.com [arcorepoxy.com]
- 9. santplas.com [santplas.com]
- 10. highperformancecoatings.org [highperformancecoatings.org]
- 11. infinitalab.com [infinitalab.com]
- 12. micomlab.com [micomlab.com]
- 13. matestlabs.com [matestlabs.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. Yellowness index measurement method - 3nh [3nh.com]
- 16. Yellowness Index | labCognition Online Help [docs.labcognition.com]
- 17. repo.chromachecker.com [repo.chromachecker.com]
Technical Support Center: 1,3-Cyclohexanedimethanamine (1,3-BAC) Epoxy Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Cyclohexanedimethanamine (also known as 1,3-bis(aminomethyl)cyclohexane or 1,3-BAC) epoxy systems. The following information is designed to help you optimize the pot life and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical pot life of a 1,3-BAC epoxy system?
A1: The pot life of a 1,3-BAC epoxy system is relatively short due to its high reactivity. For a standard formulation with a Bisphenol A type epoxy resin (such as jER828) at a mass of 300g at 30°C, the pot life is approximately 22 minutes. This can vary significantly based on several factors outlined in this guide.
Q2: What are the primary factors that influence the pot life of my 1,3-BAC epoxy system?
A2: The pot life of your 1,3-BAC epoxy system is primarily influenced by three main factors: temperature, the mass of the mixed components, and the type of epoxy resin used. Higher temperatures and larger mixed masses will significantly shorten the pot life due to the exothermic nature of the curing reaction.
Q3: Can I extend the pot life of my 1,3-BAC formulation? If so, how?
A3: Yes, you can extend the pot life of your 1,3-BAC formulation. Key strategies include:
-
Lowering the Temperature: Reducing the ambient temperature and the temperature of the individual components will slow down the reaction rate.
-
Reducing the Mass: Mixing smaller batches of the epoxy system at a time will generate less exothermic heat, thereby extending the workable time.
-
Using Retarders: The addition of certain chemical agents can slow the curing reaction.
-
Solvent Addition: Incorporating a suitable solvent can increase the distance between the amine and epoxy molecules, thus slowing the reaction. For example, 1-nitropropane (B105015) has been shown to extend the pot life of some epoxy coatings up to four hours.[1]
Q4: What is amine blush and how can I prevent it in my 1,3-BAC system?
A4: Amine blush is a waxy or oily film that can form on the surface of an epoxy curing in the presence of moisture and carbon dioxide.[2] This occurs when the amine curing agent reacts with these atmospheric components. To prevent amine blush in your 1,3-BAC system, it is crucial to control the environmental conditions. Maintain a low humidity environment (ideally below 70%) and ensure the application surface temperature is at least 3°C above the dew point.[3] Avoid using fuel-burning heaters in enclosed spaces as they can increase both moisture and carbon dioxide levels.[3]
Troubleshooting Guide
This guide addresses common problems encountered when working with 1,3-BAC epoxy systems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Pot life is too short (system gels too quickly) | 1. High ambient temperature: The laboratory or curing environment is too warm. 2. Large mixed mass: Mixing a large volume of resin and hardener generates significant exothermic heat. 3. High initial temperature of components: The resin and/or 1,3-BAC were stored at an elevated temperature. | 1. Cool the environment: Work in a temperature-controlled environment, ideally between 20-25°C. 2. Reduce batch size: Mix smaller quantities that can be used well within the expected pot life. 3. Cool components: Store resin and 1,3-BAC in a cool, dry place. Consider pre-cooling the components in a refrigerator before mixing (ensure they are sealed to prevent moisture absorption). 4. Use a wider, shallower mixing container: This will help dissipate heat more effectively. |
| Inconsistent or incomplete curing | 1. Incorrect mix ratio: The ratio of 1,3-BAC to epoxy resin is inaccurate. 2. Inadequate mixing: The resin and hardener were not thoroughly mixed, leading to localized areas of uncured material. 3. Low temperature: The curing temperature is too low for the reaction to proceed to completion. | 1. Verify mix ratio: Carefully weigh each component using a calibrated scale according to the manufacturer's instructions. 2. Improve mixing technique: Mix thoroughly for the recommended time, scraping the sides and bottom of the mixing container to ensure a homogenous mixture. 3. Increase curing temperature: If the initial cure was at a low temperature, a post-cure at an elevated temperature may be necessary. |
| Surface of the cured epoxy is tacky or has a waxy film (Amine Blush) | 1. High humidity: Curing in a humid environment. 2. Low temperature: The curing temperature is below the dew point, causing condensation on the surface. 3. High carbon dioxide levels: Presence of exhaust from heaters or poor ventilation.[4] | 1. Control humidity: Use a dehumidifier to maintain a low-humidity environment. 2. Monitor temperature and dew point: Ensure the surface temperature is at least 3°C above the dew point during application and curing.[3] 3. Ensure proper ventilation: Use in a well-ventilated area and avoid the use of unvented heaters. 4. Removal: If amine blush has already formed, it can be removed by washing the surface with warm, soapy water followed by a clean water rinse.[2][3] |
Data Presentation
Table 1: Influence of Temperature on the Pot Life of a 1,3-BAC/Bisphenol A Epoxy System
| Temperature (°C) | Mass (g) | Pot Life (minutes) |
| 30 | 300 | ~22 |
Data based on a standard Bisphenol A type epoxy resin (e.g., jER828).
Experimental Protocols
Protocol 1: Standard Method for Determining Pot Life (Adapted from ASTM D2471)
Objective: To determine the pot life of a 1,3-BAC epoxy system at a controlled temperature and mass.
Materials:
-
This compound (1,3-BAC)
-
Epoxy resin (e.g., Bisphenol A or Bisphenol F type)
-
Disposable mixing container (e.g., paper cup, polypropylene (B1209903) beaker)
-
Mixing stick (e.g., wooden tongue depressor, plastic stirrer)
-
Digital scale (accurate to 0.1 g)
-
Thermocouple or digital thermometer
-
Water bath or environmental chamber for temperature control
-
Stopwatch
Procedure:
-
Conditioning: Condition the 1,3-BAC, epoxy resin, and mixing container to the desired test temperature (e.g., 25°C) for at least 2 hours.
-
Weighing: Place the mixing container on the digital scale and tare it. Accurately weigh the desired amount of epoxy resin into the container.
-
Addition of Curing Agent: Add the stoichiometric amount of 1,3-BAC to the epoxy resin. The correct mix ratio should be calculated based on the amine hydrogen equivalent weight (AHEW) of 1,3-BAC and the epoxy equivalent weight (EEW) of the resin.
-
Mixing: Immediately start the stopwatch and begin mixing the components thoroughly for 2 minutes, ensuring to scrape the sides and bottom of the container to achieve a uniform mixture.
-
Monitoring: Insert the thermocouple or thermometer into the center of the mixture. Record the temperature at regular intervals (e.g., every minute).
-
Determination of Pot Life: The pot life is defined as the time it takes for the initial mixed viscosity to double. For practical laboratory purposes, it can also be characterized by a rapid increase in temperature due to the exothermic reaction. The time at which the mixture gels or becomes unworkable for the intended application is recorded as the pot life.
Protocol 2: Troubleshooting Amine Blush using the Water Break Test
Objective: To detect the presence of amine blush on a cured epoxy surface.
Materials:
-
Cured 1,3-BAC epoxy sample
-
Spray bottle filled with clean, deionized water
Procedure:
-
Ensure the epoxy surface is fully cured to the touch.
-
Hold the spray bottle approximately 12-18 inches from the surface.
-
Apply a fine mist of water onto the epoxy surface.
-
Observation:
-
No Amine Blush: If the water spreads out and forms a continuous, unbroken film (sheets out), the surface is clean and free of amine blush.
-
Amine Blush Present: If the water beads up, separates, or forms distinct droplets on the surface, this indicates the presence of a low surface energy contaminant, which is characteristic of amine blush.[5]
-
Protocol 3: Removal of Amine Blush
Objective: To effectively remove the amine blush layer from a cured epoxy surface to ensure proper adhesion of subsequent coatings.
Materials:
-
Warm water
-
Mild detergent (e.g., dish soap)
-
Clean, lint-free cloths or sponges
-
Scrub pad (non-abrasive)
Procedure:
-
Washing: Prepare a solution of warm water and a small amount of mild detergent.
-
Apply the soapy water to the epoxy surface and scrub with a clean cloth, sponge, or non-abrasive scrub pad. Ensure the entire surface is thoroughly washed.
-
Rinsing: Rinse the surface thoroughly with clean, warm water to remove all soap residue and the dissolved amine blush.
-
Drying: Dry the surface completely with a clean, dry, lint-free cloth.
-
Verification: Perform the Water Break Test (Protocol 2) to confirm that the amine blush has been completely removed before applying any subsequent coatings.
Visualizations
Caption: Chemical reaction pathway for the curing of an epoxy resin with this compound (1,3-BAC).
Caption: Key factors influencing the pot life of 1,3-BAC epoxy systems.
Caption: A logical workflow for troubleshooting common issues in 1,3-BAC epoxy systems.
References
Technical Support Center: Industrial Scale-Up of 1,3-Cyclohexanedimethanamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the industrial scale-up of 1,3-Cyclohexanedimethanamine (also known as 1,3-BAC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The main industrial production routes for this compound are the catalytic hydrogenation of m-xylylenediamine (B75579) (MXDA) and the hydrogenation of isophthalonitrile (IPN).[1][2] An alternative pathway involves a multi-step synthesis starting from resorcinol, which is first hydrogenated to 1,3-cyclohexanedione (B196179) (1,3-CHD), followed by oximation and then hydrogenation to the final product.[3]
Q2: What are the major challenges in the industrial scale-up of this compound synthesis?
A2: Key challenges include:
-
Low Yield and Selectivity: Competing side reactions can significantly reduce the yield of the desired product.[3]
-
Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Ruthenium on carbon) can lose activity over time, impacting reaction efficiency.
-
Product Purification: The presence of isomers (cis- and trans-) and byproducts with close boiling points complicates the purification process.[4] A significant byproduct, 3-azabicyclo[3.3.1]nona-2-ene (ABN), can form during distillation.[2]
-
Exothermic Reactions: Hydrogenation reactions are highly exothermic, requiring careful thermal management to prevent runaway reactions, especially at a large scale.
-
Safety Concerns: Handling of hazardous materials like hydrogen gas, corrosive amines, and potentially flammable solvents requires stringent safety protocols.[5][6]
Q3: What are the typical applications of this compound?
A3: this compound is primarily used as a curing agent for epoxy resins in coatings and adhesives.[7] It also serves as an intermediate in the synthesis of polyamides and polyurethanes.[7][8]
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My synthesis is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the hydrogenation of isophthalonitrile, a two-stage temperature profile (e.g., 50-70°C for the first stage and 90-110°C for the second) can improve yield.[1] |
| Incorrect Hydrogen Pressure | Ensure the hydrogen pressure is within the optimal range. For the hydrogenation of isophthalonitrile, a pressure of 5-8 MPa is often used.[1] |
| Catalyst Inactivity | - Check Catalyst Loading: Ensure the correct catalyst-to-substrate ratio is used. - Test for Deactivation: If the catalyst has been used multiple times, it may be deactivated. Consider using fresh catalyst or regenerating the existing catalyst if possible. |
| Poor Mixing | Inadequate agitation can lead to poor mass transfer, especially in heterogeneous catalysis. Ensure the stirring speed is sufficient to keep the catalyst suspended and the reactants well-mixed. |
| Presence of Impurities in Starting Materials | Use starting materials of high purity. Impurities can poison the catalyst or lead to unwanted side reactions. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. For the hydrogenation of 1,3-cyclohexanedione di-oxime, methanol (B129727) has been shown to be an effective solvent.[3] |
Issue 2: Product Purity Issues and Byproduct Formation
Q: I am observing significant impurities in my final product. How can I identify and minimize them?
A: Impurities often arise from side reactions or incomplete reactions. The primary impurity of concern during purification is 3-azabicyclo[3.3.1]nona-2-ene (ABN), which can form during distillation.[2]
Strategies for Improving Purity:
-
Analytical Monitoring: Regularly analyze reaction intermediates and the final product using techniques like Gas Chromatography (GC) to identify and quantify impurities.[3]
-
Control of Distillation Conditions: To minimize the formation of ABN during distillation, it is crucial to control the temperature of the bottom liquid (preferably 50-210°C) and the concentration of certain metals (ruthenium, rhodium, palladium, platinum, cobalt, and nickel) in the bottom liquid to less than 2 ppm.[2]
-
Isomer Separation: The product exists as a mixture of cis- and trans-isomers. Isomerization can be carried out at the bottom of a distillation tower at 80-140°C to enrich the desired isomer, which is then separated by distillation.[4]
-
Multi-Step Purification: A multi-step purification process may be necessary, including an initial removal of low-boiling components by vacuum distillation before the final fractional distillation.[2]
Experimental Protocols
Synthesis of this compound via Hydrogenation of m-Xylylenediamine (MXDA)
This protocol is a generalized procedure based on common industrial practices.[7]
Materials:
-
m-Xylylenediamine (MXDA)
-
Ruthenium on carbon (Ru/C) catalyst (5 wt%)
-
Solvent (e.g., methanol, 1,4-dioxane)
-
Hydrogen gas
Procedure:
-
Charge a high-pressure autoclave with MXDA, the solvent, and the Ru/C catalyst.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-15 MPa).
-
Heat the reactor to the target temperature (e.g., 80-130°C) with vigorous stirring.
-
Maintain the reaction under these conditions for a specified time (e.g., 2-6 hours), monitoring hydrogen uptake to gauge reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product is then purified by distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on the Hydrogenation of Isophthalonitrile [1]
| Parameter | Condition | Outcome |
| Catalyst | Stage 1: Raney NickelStage 2: Ruthenium on activated carbon | High overall yield (up to 90%) |
| Temperature | Stage 1: 40-80°CStage 2: 80-130°C | Optimized for selectivity and reaction rate |
| Pressure | 5-8 MPa | Sufficient for hydrogenation |
| Solvent | Methanol, 1,4-dioxane | Good solubility for reactants |
| Reaction Time | Stage 1: 1-5 hoursStage 2: 1-6 hours | Adequate for complete conversion |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Synthesis Pathway from Resorcinol
Caption: Synthesis of this compound from Resorcinol.
References
- 1. CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents [patents.google.com]
- 2. EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US20160229792A1 - Method for producing bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 5. tri-iso.com [tri-iso.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 8. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
Minimizing byproduct formation during 1,3-Cyclohexanedimethanamine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,3-Cyclohexanedimethanamine (1,3-BAC).
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound (1,3-BAC)?
A1: The primary and most commercially practiced method for producing 1,3-BAC is the catalytic hydrogenation of m-xylylenediamine (B75579) (MXDA).[1] This process involves the saturation of the aromatic ring of MXDA to form the corresponding cycloaliphatic diamine.
Q2: What are the typical catalysts used for the hydrogenation of m-xylylenediamine (MXDA)?
A2: Ruthenium-based catalysts are highly effective and commonly used for the hydrogenation of MXDA to 1,3-BAC due to their high activity and selectivity.[2] Other catalysts that can be employed include those based on rhodium, palladium, platinum, cobalt, and nickel.
Q3: What are the major classes of byproducts observed in 1,3-BAC synthesis?
A3: The main impurities and byproducts encountered during the synthesis of 1,3-BAC via MXDA hydrogenation include:
-
Unreacted m-xylylenediamine (MXDA): Incomplete hydrogenation leads to the presence of the starting material in the final product.
-
High-boiling components: These are often oligomeric species or secondary amines formed through intermolecular reactions.[3]
-
Low-boiling components: These can include solvents used in the reaction or byproducts from side reactions.[3]
-
Isomers: Depending on the starting material and reaction conditions, other isomers like 1,4-bis(aminomethyl)cyclohexane may be formed.[1]
Q4: How can the crude 1,3-BAC be purified?
A4: Distillation is the primary method for purifying crude 1,3-BAC.[3] This process is typically designed to remove both low-boiling and high-boiling impurities to achieve high-purity 1,3-BAC.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,3-BAC.
Issue 1: Low Conversion of m-Xylylenediamine (MXDA)
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst has been properly stored and handled to prevent deactivation. - Consider using a fresh batch of catalyst. - For some catalysts, a pre-activation step may be necessary. |
| Insufficient Catalyst Loading | - Increase the catalyst loading in increments. A typical starting point is 5-10% by weight relative to the substrate. |
| Inadequate Hydrogen Pressure | - Ensure the reactor is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction. - Increase the hydrogen pressure within the recommended range for the specific catalyst. |
| Low Reaction Temperature | - Increase the reaction temperature in increments to enhance the reaction rate. Be mindful that excessive temperatures can lead to byproduct formation. |
| Poor Mixing | - Ensure efficient stirring to facilitate contact between the catalyst, substrate, and hydrogen. |
| Catalyst Poisoning | - Ensure the starting materials and solvent are of high purity and free from potential catalyst poisons like sulfur or chlorine compounds. |
Issue 2: High Levels of High-Boiling Point Byproducts
| Potential Cause | Suggested Solution |
| Excessive Reaction Temperature | - Lower the reaction temperature. High temperatures can promote intermolecular side reactions leading to oligomer formation. |
| Prolonged Reaction Time | - Monitor the reaction progress and stop the reaction once the desired conversion of MXDA is achieved. |
| High Substrate Concentration | - Reduce the initial concentration of MXDA to decrease the likelihood of intermolecular reactions. |
| Catalyst Type | - The choice of catalyst and its support can influence the formation of high-boiling byproducts. Consider screening different catalysts or catalyst supports. |
Issue 3: Poor Selectivity to 1,3-BAC (Formation of Isomers or Other Byproducts)
| Potential Cause | Suggested Solution |
| Catalyst Choice | - Ruthenium-based catalysts generally exhibit high selectivity for the desired 1,3-isomer.[2] Consider using a highly selective catalyst. |
| Reaction Conditions | - Optimize the reaction temperature and pressure. Extreme conditions can sometimes lead to isomerization or other undesired side reactions. |
| Solvent Effects | - The solvent can influence the selectivity of the reaction. Consider screening different solvents. |
| Additives | - The addition of promoters or inhibitors can sometimes improve selectivity. For example, the addition of alkali metal nitrates has been shown to accelerate the reaction. |
Data Presentation
Table 1: Effect of Catalyst on MXDA Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | MXDA Conversion (%) | 1,3-BAC Selectivity (%) |
| Ru/γ-Al₂O₃ (amine-functionalized) | 100 | 4 | 5 | 99.7 | 95.0 |
| Ruthenium on Carbon (with LiNO₃) | - | - | - | - | - |
| Rhodium on Alumina | 100-150 | ~10 | - | - | ~71 (total yield) |
| Raney Nickel | 60 | 6 | ~1.3 | - | - |
Data compiled from various sources. Conditions and results may vary based on specific experimental setups.
Experimental Protocols
Key Experiment: Lab-Scale Synthesis of this compound
This protocol is a representative example for the lab-scale synthesis of 1,3-BAC via the hydrogenation of MXDA.
Materials:
-
m-Xylylenediamine (MXDA)
-
Ruthenium on a suitable support (e.g., activated carbon or alumina), 5 wt%
-
Solvent (e.g., dioxane, methanol, or water)
-
High-pressure autoclave reactor with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reactor Setup:
-
Ensure the autoclave is clean and dry.
-
Charge the autoclave with m-xylylenediamine (e.g., 10 g) and the chosen solvent (e.g., 100 mL).
-
Carefully add the Ruthenium catalyst (e.g., 0.5 - 1.0 g).
-
-
Reaction:
-
Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-8 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-130°C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of the solvent.
-
Combine the filtrate and washings.
-
-
Purification and Analysis:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation.
-
Analyze the crude and purified products by GC-MS to determine the conversion of MXDA, and the purity and yield of 1,3-BAC.
-
Visualizations
Caption: Troubleshooting workflow for minimizing byproduct formation.
Caption: Simplified reaction pathway for 1,3-BAC synthesis.
References
- 1. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 2. Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents [patents.google.com]
Technical Support Center: Controlling Exotherm in 1,3-Cyclohexanedimethanamine Epoxy Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Cyclohexanedimethanamine (1,3-BAC) as a curing agent for epoxy resins. The highly reactive nature of 1,3-BAC can lead to significant exothermic reactions, which, if not properly managed, can compromise the integrity of your materials.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My epoxy mixture is overheating, smoking, and hardening much faster than expected. What is happening and how can I prevent it?
Answer: You are experiencing an uncontrolled exothermic reaction, sometimes called a "runaway" reaction. This occurs when the heat generated by the curing process is not dissipated quickly enough, leading to a rapid increase in temperature that further accelerates the reaction.[1][2][3] this compound is a highly reactive curing agent, which can make this phenomenon more pronounced.[4][5][6]
Here are immediate steps to control the exotherm:
-
Reduce the Mass of the Mixture: The larger the volume of mixed epoxy, the more heat it will generate and retain.[1][2][3] Working with smaller, more manageable batches is the most effective way to control the exotherm.
-
Lower the Ambient Temperature: The curing reaction is sensitive to temperature.[1][2][7] A general rule of thumb is that for every 10°C (18°F) increase in temperature, the pot life is halved.[2] Working in a cooler environment will slow down the reaction and reduce heat buildup.
-
Use a Wider, Shallower Mixing Container: Spreading the epoxy mixture out in a shallow container increases the surface area, allowing heat to dissipate more effectively.[3][7] Avoid deep, narrow mixing cups which act as insulators.
-
Cool the Components: Pre-cooling the resin and curing agent before mixing can help to slow the initial reaction rate.
-
Introduce a Heat Sink: Placing the mixing container in a water bath or on a metal plate can help to draw heat away from the epoxy.
Question: I've noticed cracking and higher than expected shrinkage in my cured epoxy. Could this be related to the exotherm?
Answer: Yes, excessive exotherm is a likely cause of cracking and high shrinkage. The rapid increase in temperature causes significant thermal expansion, and the subsequent cooling and curing leads to internal stresses that can result in cracking.[1]
To mitigate this:
-
Moderate the Curing Temperature: A slower, more controlled cure at a lower temperature will minimize thermal stress.
-
Use Multiple Pours for Large Volumes: For thick castings, pour the epoxy in multiple, thinner layers.[1] Allow each layer to partially cure and cool before applying the next.
-
Incorporate Fillers: Inert fillers can help to absorb and dissipate heat, as well as reduce the overall volume of the reactive epoxy mass.
Question: My pot life is too short when using this compound. How can I extend the working time?
Answer: The fast cure speed of 1,3-BAC leads to a shorter pot life.[5] To extend the working time:
-
Follow the strategies for controlling exotherm: Reducing the batch size and working at a lower temperature are the most effective methods.[1][2][7]
-
Consider a blended amine curing agent: While this will alter the final properties, blending 1,3-BAC with a slower curing amine can extend the pot life.
-
Ensure accurate mix ratio: Deviating from the recommended mix ratio can affect the curing reaction and pot life.
Frequently Asked Questions (FAQs)
What is an exothermic reaction in the context of epoxy curing?
An exothermic reaction is a chemical process that releases energy in the form of heat.[1] When an epoxy resin is mixed with a curing agent like this compound, the chemical cross-linking that solidifies the material generates a significant amount of heat.[1][4]
What is the difference between pot life and gel time?
-
Pot Life: This is the amount of time it takes for a specific mass of mixed epoxy to double in viscosity at a given temperature.[2] It represents the working time you have to apply the epoxy.
-
Gel Time: This is the point at which the epoxy mixture transitions from a liquid to a gel-like solid.[2] It is typically shorter than the pot life and marks the beginning of solidification.
Why is controlling the exotherm important for my research?
Uncontrolled exotherms can lead to:
-
Inaccurate and inconsistent material properties: The rapid and excessive heat can alter the final chemical structure and mechanical properties of the cured epoxy.
-
Internal stresses, cracking, and shrinkage: This can compromise the structural integrity of your samples.[1]
-
Safety hazards: In extreme cases, the heat generated can be sufficient to melt plastic containers and release harmful fumes.[1]
How does the choice of curing agent affect the exotherm?
The chemical structure and reactivity of the curing agent play a crucial role. Cycloaliphatic amines like this compound are known for their high reactivity and fast cure speeds, which can result in a more pronounced exothermic reaction compared to other amine curing agents.[4][5][8]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound epoxy systems in the public domain, the following tables provide illustrative data based on typical epoxy behavior and the known high reactivity of 1,3-BAC. These tables are intended to demonstrate the expected trends. For precise data, it is recommended to perform experiments following the protocols outlined below.
Table 1: Illustrative Effect of Mass on Exotherm of a Standard DGEBA Epoxy Cured with this compound
| Mass (g) | Pot Life (minutes) | Gel Time (minutes) | Peak Exotherm (°C) |
| 50 | ~ 45 | ~ 35 | ~ 90 |
| 100 | ~ 30 | ~ 25 | ~ 150 |
| 300 | 22* | ~ 18 | > 200 |
*Data point from a product brochure for a Bisphenol A type epoxy resin at 30°C.
Table 2: Illustrative Effect of Ambient Temperature on Exotherm of a Standard DGEBA Epoxy Cured with this compound (100g mass)
| Ambient Temperature (°C) | Pot Life (minutes) | Gel Time (minutes) | Peak Exotherm (°C) |
| 15 | ~ 50 | ~ 40 | ~ 130 |
| 25 | ~ 30 | ~ 25 | ~ 150 |
| 35 | ~ 15 | ~ 12 | ~ 170 |
Experimental Protocols
Protocol 1: Determining Gel Time and Peak Exotherm Temperature (based on ASTM D2471)
1. Objective: To determine the gel time and peak exothermic temperature of a this compound-cured epoxy system.
2. Materials:
- Epoxy resin (e.g., standard Bisphenol A diglycidyl ether - DGEBA)
- This compound (1,3-BAC) curing agent
- Disposable beakers (e.g., 150 mL polypropylene)
- Stirring rods
- Thermocouple with a digital reader
- Timer
- Balance (accurate to 0.1 g)
3. Procedure:
- Condition the epoxy resin and 1,3-BAC to the desired starting temperature (e.g., 23 ± 1 °C).
- Weigh the desired amount of epoxy resin into a disposable beaker.
- Calculate and weigh the stoichiometric amount of 1,3-BAC into the same beaker.
- Start the timer and immediately begin mixing the components thoroughly for 2 minutes, scraping the sides and bottom of the beaker.
- Insert the thermocouple into the center of the mixture.
- Record the temperature at regular intervals (e.g., every minute).
- To determine the gel time, periodically probe the surface of the mixture with a clean stirring rod. The gel time is the point at which the epoxy becomes stringy and no longer flows back to a level surface.
- Continue recording the temperature until it has peaked and started to decrease. The highest temperature recorded is the peak exotherm.
- Record the time to peak exotherm.
Protocol 2: Characterizing Curing Profile using Differential Scanning Calorimetry (DSC)
1. Objective: To analyze the curing behavior and heat flow of a this compound-cured epoxy system.[9][10][11][12][13]
2. Materials:
- Epoxy resin and 1,3-BAC curing agent
- DSC instrument
- Aluminum DSC pans and lids
- Syringe or micropipette
3. Procedure:
- Accurately weigh a small amount of the uncured epoxy resin and 1,3-BAC mixture (typically 5-15 mg) into a DSC pan.
- Seal the pan hermetically.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 300 °C).
- The DSC will record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak representing the curing reaction.
- From the thermogram, you can determine:
- Onset of cure: The temperature at which the curing reaction begins.
- Peak exotherm temperature: The temperature at which the reaction rate is at its maximum.
- Heat of cure (ΔH): The total heat evolved during the reaction, calculated from the area under the exothermic peak.
- Glass transition temperature (Tg): Can be determined by a second heating scan after the initial cure.
Visualizations
Caption: Troubleshooting Logic for Uncontrolled Exotherm.
Caption: Experimental Workflow for Exotherm Characterization.
References
- 1. astrochemical.com [astrochemical.com]
- 2. astcpolymers.com [astcpolymers.com]
- 3. Epoxy Pot Life: A Manufacturer's Guide to a Perfect Cure - INCURE INC. [incurelab.com]
- 4. 1,3-Cyclohexanebis(methylamine): a high-quality epoxy resin curing agent-Deshang Chemical [deshangchemical.com]
- 5. Epoxy Resin Curing Agent 1,3-BAC - yolatech.com [yolatech.com]
- 6. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 7. omniskompozit.com [omniskompozit.com]
- 8. pcimag.com [pcimag.com]
- 9. engineering.unt.edu [engineering.unt.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Storage and stability issues of 1,3-Cyclohexanedimethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 1,3-Cyclohexanedimethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1][2][3] It is crucial to keep the container tightly closed when not in use to prevent exposure to moisture and atmospheric carbon dioxide.[1][4] Storage in a corrosives area is also recommended.[1] For long-term storage, maintaining a cool and dry environment is essential.[2]
Q2: What are the primary signs of degradation to look for in this compound?
A2: The primary visual indicator of degradation is a change in color from a clear, colorless liquid to a yellow or brownish hue.[5][6] An increase in viscosity or the formation of precipitates can also signify degradation. A change in the characteristic ammonia-like odor may also be an indicator of chemical changes.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][7] It can react violently with strong oxidizing materials.[4] Contact with these substances should be strictly avoided to prevent hazardous reactions.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, as a primary amine, this compound is susceptible to reacting with carbon dioxide from the air, which can lead to the formation of carbamates. It is also hygroscopic and will absorb moisture from the atmosphere. Therefore, it is imperative to store it under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers.
Q5: What is the expected shelf life of this compound?
A5: The shelf life of this compound can vary depending on the supplier and storage conditions. If a retest or expiration date is not provided on the Certificate of Analysis, it indicates that extensive stability data may not be available. For optimal performance, it is recommended to use the product within a reasonable timeframe and to re-evaluate its purity if stored for an extended period, especially if the container has been opened.
Troubleshooting Guide
Issue 1: The this compound has turned yellow.
-
Possible Cause: Exposure to air and/or light. Amines can undergo oxidative degradation or react with atmospheric carbon dioxide, leading to color changes.
-
Solution:
-
Verify the purity of the material using an appropriate analytical method, such as titration or gas chromatography, to determine if it still meets the requirements for your experiment.
-
If the purity is acceptable, you may be able to proceed with your experiment, but be aware that the discoloration may indicate the presence of impurities that could affect sensitive applications.
-
For future prevention, ensure the container is tightly sealed, and consider flushing the headspace with an inert gas like nitrogen or argon before sealing. Store the container in a dark place or use an amber glass bottle to protect it from light.
-
Issue 2: The viscosity of the this compound has increased, or solids have formed.
-
Possible Cause: This can be due to polymerization, absorption of a significant amount of water from the atmosphere, or reaction with carbon dioxide to form solid carbamates.
-
Solution:
-
Do not use the material if significant precipitation or viscosity changes are observed, as this indicates substantial degradation.
-
Review your storage and handling procedures. Ensure containers are sealed immediately after use and stored in a dry environment. Using a desiccator for storage can be beneficial.
-
Issue 3: Inconsistent experimental results using a previously opened bottle of this compound.
-
Possible Cause: The purity of the amine may have decreased due to gradual degradation upon repeated exposure to the atmosphere.
-
Solution:
-
It is recommended to aliquot the material into smaller, single-use containers upon first opening to minimize repeated exposure of the bulk material to the atmosphere.
-
Before critical experiments, re-analyze the purity of the stored amine to ensure it meets the required specifications.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [3][4] |
| Molecular Formula | C8H18N2 | [4] |
| Molecular Weight | 142.24 g/mol | [8] |
| Boiling Point | 240 °C (464 °F) @ 760 mmHg | [4] |
| Melting Point | < -25 °C (< -13 °F) | [4] |
| Flash Point | ~116 °C (~241 °F) Closed Cup | [3][4] |
| Density | ~0.944 g/cm³ @ 20 °C | [4] |
| Solubility in Water | >1000 g/L | [4] |
| Vapor Pressure | 34 Pa (0.26 mmHg) @ 25 °C | [4][9] |
| Amine Value | 790 mg KOH/g | [3] |
Table 2: Representative Stability Data for this compound
Disclaimer: The following data are illustrative and based on the general behavior of cycloaliphatic amines. Actual stability will depend on specific storage conditions and exposure.
| Condition | Duration | Observation | Estimated Purity Loss |
| Recommended Storage (Cool, dry, dark, sealed under N₂) | 12 months | No significant change | < 1% |
| Exposure to Air (Container frequently opened) | 6 months | Slight yellowing | 2-5% |
| Elevated Temperature (40°C, sealed) | 3 months | Noticeable yellowing | 3-7% |
| Exposure to Light (Clear container, ambient temp) | 6 months | Slight discoloration | 1-3% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
1. Visual Inspection:
- Objective: To qualitatively assess for signs of degradation.
- Procedure:
- Carefully observe the sample in a clear, clean container against a white background.
- Record the color and clarity of the liquid. Note any yellowing, haziness, or presence of particulate matter.
- Compare the appearance to a fresh, unopened sample if available.
2. Purity Determination by Non-Aqueous Titration:
- Objective: To quantify the amine content and assess for a decrease in purity.
- Materials:
- This compound sample
- Glacial acetic acid
- Perchloric acid (0.1 N in glacial acetic acid), standardized
- Crystal violet indicator or a potentiometer with a suitable electrode
- Burette, beaker, magnetic stirrer
- Procedure:
- Accurately weigh approximately 0.15 g of the this compound sample into a clean, dry 250 mL beaker.
- Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
- Add a few drops of crystal violet indicator or insert the electrode of the potentiometer.
- Titrate with standardized 0.1 N perchloric acid until the endpoint is reached (color change from violet to blue-green for the indicator, or the inflection point on the potentiometric curve).
- Record the volume of titrant used.
- Calculate the purity of the amine using the following formula: Purity (%) = (V × N × 142.24) / (W × 2 × 10) Where:
- V = Volume of perchloric acid titrant (mL)
- N = Normality of the perchloric acid titrant
- 142.24 = Molecular weight of this compound
- W = Weight of the sample (g)
- 2 = Number of basic groups per molecule
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation of this compound by CO₂.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. integratedglobal.com [integratedglobal.com]
- 7. bellona.org [bellona.org]
- 8. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Polymer Mechanical Properties with 1,3-Cyclohexanedimethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on utilizing 1,3-Cyclohexanedimethanamine (1,3-CHDA), also known as 1,3-BAC, to enhance the mechanical properties of polymers, particularly epoxy resin systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,3-CHDA) and how does it improve polymer properties?
A1: this compound is a cycloaliphatic amine that serves as a highly effective curing agent for epoxy resins.[1][2][3] Its unique molecular structure, featuring a cyclohexane (B81311) ring, imparts rigidity and a high cross-linking density to the polymer matrix during the curing process.[4] This dense network structure leads to significant improvements in the mechanical strength, thermal stability, and chemical resistance of the final cured polymer.[1][4]
Q2: What are the primary advantages of using 1,3-CHDA over other amine curing agents?
A2: Compared to some other amine curing agents, 1,3-CHDA offers several advantages:
-
Enhanced Mechanical Properties: The rigid cycloaliphatic structure contributes to higher hardness and overall excellent mechanical performance.[1]
-
Improved Thermal Stability: The high cross-linking density results in a higher glass transition temperature (Tg), allowing the polymer to remain stable at elevated temperatures.[4]
-
Excellent UV Resistance and Clarity: 1,3-CHDA is known for providing excellent resistance to yellowing and maintaining clarity in cured epoxy systems.[2]
-
Low Viscosity and Good Operability: Its low viscosity facilitates easier mixing and handling.[1]
-
Low Volatility and Toxicity: It is considered a more environmentally friendly option with lower volatility and toxicity compared to some traditional curing agents.[4]
Q3: What are the typical applications for polymers cured with 1,3-CHDA?
A3: Due to the enhanced properties it imparts, 1,3-CHDA is utilized in a variety of demanding applications, including:
-
High-performance coatings[5]
-
Structural adhesives[1]
-
Composite materials (e.g., in the automotive and wind energy industries)[1]
-
Industrial flooring[5]
-
Electronic packaging and encapsulation[4]
Troubleshooting Guide
Issue 1: Slow or Incomplete Curing
-
Question: My epoxy system with 1,3-CHDA is curing very slowly or remains tacky after the recommended time. What is the cause and how can I fix it?
-
Answer:
-
Low Temperature: The curing reaction is temperature-dependent. Ensure the ambient and substrate temperatures are within the recommended range, typically above 15°C.[6] For every 10°C (18°F) increase in temperature, the cure time can be reduced by approximately half.[7]
-
Incorrect Mix Ratio: An improper ratio of epoxy resin to 1,3-CHDA is a common cause of curing issues.[8] Accurately weigh both components according to the supplier's technical data sheet, considering the amine hydrogen equivalent weight (AHEW) of 1,3-CHDA and the epoxy equivalent weight (EEW) of the resin.
-
Inadequate Mixing: Thoroughly mix the resin and curing agent for the recommended duration to ensure a homogeneous mixture. Scrape the sides and bottom of the mixing container to incorporate all material.[9]
-
Insufficient Mass: For some systems, a sufficient mass of the epoxy mixture is required to generate the exothermic heat necessary to drive the curing reaction.[8]
-
Issue 2: Amine Blush on the Cured Surface
-
Question: A waxy or oily film has formed on the surface of my cured epoxy. What is this and how can I prevent it?
-
Answer:
-
What it is: This is known as "amine blush," which occurs when the amine curing agent reacts with moisture and carbon dioxide in the air to form ammonium (B1175870) carbamates on the surface.[10][11]
-
Causes: High humidity (typically above 70%), low temperatures, and high carbon dioxide levels are the primary causes of amine blush.[10][11]
-
Prevention:
-
Control the curing environment by maintaining a temperature of at least 3°C above the dew point and a relative humidity below 70%.[6][12]
-
Ensure good air circulation but avoid strong drafts.[6]
-
Using cycloaliphatic amines like 1,3-CHDA generally reduces the risk of amine blush compared to other amines.[10]
-
-
Removal: Amine blush is water-soluble and can typically be removed by washing the surface with warm, soapy water and a non-abrasive scrub pad, followed by a clean water rinse.[13]
-
Data Presentation
Table 1: Comparison of Mechanical Properties of Epoxy Resin Cured with this compound (1,3-BAC) vs. a Typical Hardener
| Property | 1,3-BAC (MGC) | Typical Hardener |
| Molecular Weight | 142.2 | 170.3 |
| AHEW / phr | 35.6 / 19.1 g | 42.6 / 22.9 g |
| Viscosity (25°C) | 9.1 mPa·s | 18 mPa·s |
| Pot Life (30°C, 300g) | 22 min | 45 min |
| Pencil Hardness (1/4/7 days) | H / H / H | H / H / H |
| Water Spotting Resistance (1 day) | Excellent | Fair |
| Appearance (7 days) | Excellent | Fair |
Source: Data compiled from product information.[13]
Experimental Protocols
Protocol 1: Preparation of Epoxy Resin Test Specimens Cured with 1,3-CHDA
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (EEW 182-192 g/eq)
-
This compound (AHEW ~35.6 g/eq)
-
Silicone molds for test specimens (dimensions as per ASTM standards)
-
Mixing containers and stirring rods
-
Vacuum desiccator
-
Programmable oven
-
-
Procedure:
-
Calculate the required amounts of epoxy resin and 1,3-CHDA based on a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens.
-
Precondition the epoxy resin and 1,3-CHDA to the desired mixing temperature (typically 25°C).
-
Weigh the calculated amount of epoxy resin into a clean, dry mixing container.
-
Add the corresponding amount of 1,3-CHDA to the resin.
-
Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.
-
Degas the mixture in a vacuum desiccator until bubbles are no longer visible.
-
Carefully pour the mixture into the pre-conditioned silicone molds.
-
Cure the specimens according to the desired cure schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
Allow the specimens to cool to room temperature before demolding.
-
Protocol 2: Mechanical Property Testing
-
Tensile Properties (ASTM D638):
-
Use dog-bone shaped specimens.
-
Conduct the test on a universal testing machine at a specified crosshead speed.
-
Measure tensile strength, tensile modulus, and elongation at break.
-
-
Flexural Properties (ASTM D790):
-
Use rectangular bar specimens.
-
Perform a three-point bending test.
-
Determine the flexural strength and flexural modulus.
-
-
Impact Resistance (ASTM D256):
-
Use notched or unnotched bar specimens.
-
Conduct an Izod or Charpy impact test.
-
Measure the energy absorbed to fracture the specimen.
-
-
Hardness (ASTM D2240):
-
Use a durometer to measure the Shore D hardness of a flat, cured specimen.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing epoxy polymers cured with 1,3-CHDA.
Caption: Troubleshooting workflow for common issues with 1,3-CHDA cured epoxy.
References
- 1. 1,3-Cyclohexanedimethylamine (1,3BAC) epoxy resin curing agent - yolatech.com [yolatech.com]
- 2. 1,3-BAC | Request Quote or Sample | Cycloaliphatic amine curative [tri-iso.com]
- 3. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. tri-iso.com [tri-iso.com]
- 5. atamankimya.com [atamankimya.com]
- 6. artline-resin.eu [artline-resin.eu]
- 7. support.systemthree.com [support.systemthree.com]
- 8. ecopoxy.com [ecopoxy.com]
- 9. epoxycraft.com [epoxycraft.com]
- 10. vichem.vn [vichem.vn]
- 11. meridianadhesives.com [meridianadhesives.com]
- 12. benchchem.com [benchchem.com]
- 13. mgc.co.jp [mgc.co.jp]
Validation & Comparative
A Comparative Analysis of 1,3-Cyclohexanedimethanamine and Isophorone Diamine as Epoxy Curing Agents
In the formulation of high-performance epoxy systems, the selection of a suitable curing agent is paramount in defining the final properties of the cured material. Among the diverse classes of hardeners, cycloaliphatic amines are favored for their excellent mechanical strength, thermal stability, and resistance to UV degradation. This guide presents a detailed, data-driven comparison of two prominent cycloaliphatic diamines: 1,3-Cyclohexanedimethanamine (1,3-BAC) and Isophorone Diamine (IPDA). This analysis is intended for researchers, scientists, and professionals in drug development and other fields requiring a nuanced understanding of how curing agent selection impacts the performance of epoxy resins.
Physicochemical Properties
A fundamental comparison of 1,3-BAC and IPDA begins with their intrinsic physicochemical properties. These characteristics significantly influence their handling, processing, and reaction kinetics with epoxy resins. 1,3-BAC, with its lower molecular weight and viscosity, offers distinct advantages in terms of handling and formulation costs.[1][2][3][4]
| Property | This compound (1,3-BAC) | Isophorone Diamine (IPDA) |
| CAS Number | 2579-20-6[5] | 2855-13-2[6][7][8] |
| Molecular Weight ( g/mol ) | 142.2[1][2][3][5] | 170.30[7][8] |
| Amine Hydrogen Equivalent Weight (AHEW) | 35.6[1][3][5] | ~42.6[9] |
| Appearance | Colorless liquid[5] | Colorless to light yellow liquid[7][10][11] |
| Viscosity (at 25°C, mPa·s) | 9.1[1][3] | 18[1][3] |
| Freezing Point (°C) | < -70[1][3] | 10[1][3][11] |
| Purity (%) | ≥ 99.0[5] | ≥ 99.7[6][12] |
Performance Comparison
The performance of an epoxy system is critically dependent on the choice of curing agent. This section details the comparative performance of 1,3-BAC and IPDA in key areas, supported by experimental data where available.
Curing Characteristics
1,3-BAC generally exhibits a faster cure profile compared to IPDA, which can be advantageous in applications requiring rapid hardness development.[13] However, this is also influenced by the formulation and curing conditions.
| Curing Property | 1,3-BAC Adduct | IPDA Adduct | Test Conditions |
| Pot Life (minutes) | 22[1][3] | 45[1][3] | 30°C, 300g mass with Bisphenol A type epoxy resin[1][3] |
| Dryness (1 day) | Excellent[1][3] | Excellent[1][3] | 30°C, 80% RH[1][3] |
| Appearance (7 days) | Excellent[1][3] | Fair[1][3] | 30°C, 80% RH[1][3] |
| Water Spotting Resistance (1 day) | Excellent[1][3] | Fair[1][3] | 30°C, 80% RH[1][3] |
| Water Spotting Resistance (7 days) | Excellent[1][3] | Fair[1][3] | 30°C, 80% RH[1][3] |
| Pencil Hardness (1 / 4 / 7 days) | H / H / H[1][3] | H / H / H[1][3] | 30°C, 80% RH[1][3] |
Mechanical Properties
Both curing agents are capable of producing epoxy systems with high hardness and good mechanical strength. The specific performance can be tailored by adjusting the formulation.
| Mechanical Property | 1,3-BAC Cured Epoxy | IPDA Cured Epoxy |
| Shore D Hardness | High | High |
| Tensile Strength | Good | Good |
| Flexural Strength | Good | Good |
Note: Specific comparative values for mechanical properties under identical test conditions were not available in the searched literature. Performance is highly dependent on the specific epoxy resin and formulation.
Chemical Resistance
Cycloaliphatic amines are known for imparting good chemical resistance to epoxy coatings.[10][11] 1,3-BAC is noted for its good chemical resistance, and its faster cure can lead to quicker development of resistance properties.[5] IPDA-based systems are also recognized for their excellent chemical resistance.[6][11][12]
Note: A direct quantitative comparison of chemical resistance across a range of chemicals was not found in the available literature. This would typically be evaluated using immersion tests according to ASTM D543.
Experimental Protocols
To ensure consistency and comparability, the evaluation of epoxy curing agents should follow standardized test methods. Below are detailed methodologies for key experiments.
Determination of Pot Life (Gel Time)
-
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.[14][15][16][17]
-
Methodology:
-
A specified mass (e.g., 100g) of the epoxy resin and curing agent are mixed in a standardized container at a controlled temperature (typically 25°C).[14][15]
-
The mixture is periodically probed with a stirrer or a specialized instrument to monitor the increase in viscosity.[14]
-
The pot life is recorded as the time taken for the mixture to reach a defined viscosity or to become gel-like and no longer workable.[14][15]
-
Evaluation of Mechanical Properties
-
Tensile Properties (ASTM D638):
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[18][19][20][21][22]
-
Methodology: Cured "dog-bone" shaped specimens of the epoxy system are subjected to a controlled tensile force in a universal testing machine until failure.[19] The stress and strain are recorded to determine tensile strength, modulus of elasticity, and elongation at break.[18][20]
-
-
Hardness (ASTM D2240):
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[23][24][25][26][27]
-
Methodology: A durometer is used to measure the indentation hardness of the cured epoxy surface. The depth of indentation of a standardized indenter under a specific load determines the Shore D hardness value.[23][25]
-
Assessment of Chemical Resistance
-
Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[28][29][30][31][32]
-
Methodology:
-
Cured samples of the epoxy system are weighed and their dimensions are measured.
-
The samples are then immersed in various chemical reagents for a specified duration and at a controlled temperature.[28]
-
After exposure, the samples are removed, cleaned, and re-evaluated for changes in weight, dimensions, appearance, and mechanical properties to determine their chemical resistance.[28][31]
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound (1,3-BAC) and Isophorone Diamine (IPDA) are highly effective cycloaliphatic amine curing agents for epoxy resins, each offering a unique set of properties.
1,3-BAC is a compelling choice for applications where lower viscosity, cost-effectiveness, and rapid curing even in challenging (e.g., high humidity) conditions are critical. Its lower AHEW translates to lower usage levels, providing a potential economic advantage.[2]
IPDA , on the other hand, is a well-established curing agent known for producing epoxy systems with excellent color stability, high heat distortion temperature, and robust chemical resistance .[10][11][12]
The optimal choice between 1,3-BAC and IPDA will ultimately depend on the specific performance requirements of the end application, as well as processing and cost considerations. For researchers and formulators, a thorough evaluation based on the standardized experimental protocols outlined in this guide is essential for making an informed decision.
References
- 1. mgc.co.jp [mgc.co.jp]
- 2. 1,3-BAC | Request Quote or Sample | Cycloaliphatic amine curative [tri-iso.com]
- 3. tri-iso.com [tri-iso.com]
- 4. scribd.com [scribd.com]
- 5. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 6. haihangchem.com [haihangchem.com]
- 7. CAS 2855-13-2: Isophorone diamine | CymitQuimica [cymitquimica.com]
- 8. usbio.net [usbio.net]
- 9. benchchem.com [benchchem.com]
- 10. atamankimya.com [atamankimya.com]
- 11. ISOPHORONE DIAMINE - Ataman Kimya [atamanchemicals.com]
- 12. mychem.ir [mychem.ir]
- 13. tri-iso.com [tri-iso.com]
- 14. omniskompozit.com [omniskompozit.com]
- 15. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. intertekinform.com [intertekinform.com]
- 18. zwickroell.com [zwickroell.com]
- 19. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 20. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 21. azom.com [azom.com]
- 22. store.astm.org [store.astm.org]
- 23. namsa.com [namsa.com]
- 24. industrialphysics.com [industrialphysics.com]
- 25. micomlab.com [micomlab.com]
- 26. zwickroell.com [zwickroell.com]
- 27. smithers.com [smithers.com]
- 28. infinitalab.com [infinitalab.com]
- 29. coirubber.com [coirubber.com]
- 30. dokumen.pub [dokumen.pub]
- 31. Chemical Compatibility ASTM D543 [intertek.com]
- 32. belge.com [belge.com]
Comparative performance of cycloaliphatic amines for CO2 capture
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of cycloaliphatic amines for CO2 capture, supported by experimental data.
The imperative to mitigate carbon dioxide (CO2) emissions has driven extensive research into efficient capture technologies. Amine scrubbing remains a leading method, with cycloaliphatic amines emerging as a promising class of solvents due to their unique structural properties. This guide provides a comparative performance analysis of key cycloaliphatic amines, focusing on experimental data for CO2 absorption capacity, absorption rate, heat of absorption, and cyclic stability.
Performance Comparison of Cycloaliphatic Amines
The following tables summarize the performance of various cycloaliphatic amines and their blends for CO2 capture. It is crucial to note that the experimental conditions, such as temperature, pressure, and amine concentration, vary across different studies, which can influence the results. Direct comparison should, therefore, be made with caution. For context, the performance of the benchmark solvent, monoethanolamine (MEA), is included where available.
| Amine/Blend | Concentration | Temperature (°C) | CO2 Partial Pressure (kPa) | Absorption Capacity (mol CO2/mol amine) | Key Findings |
| Piperidine (PD) | Not specified | 40 | Not specified | ~1.5 times that of MEA | PD solution was capable of absorbing 1.5 times more CO2 than MEA solution.[1] The overall mass transfer of CO2 in PD solution was 2.69 times faster than in MEA solution at 313 K.[1] |
| Piperazine (B1678402) (PZ) | 8 m | 40 | Various | ~75% greater than 7 m MEA | 8 m PZ has about a 75% greater CO2 capacity than 7 m MEA. CO2 absorption is 2–3 times faster with PZ than with MEA at equivalent CO2 partial pressures.[2] |
| Piperazine (PZ) / 4-Hydroxy-1-methylpiperidine (HMPD) | 2 m PZ / 3 m HMPD | Not specified | Not specified | > 2 times the cyclic capacity of 7 m MEA | This blend offers more than twice the CO2 cyclic capacity and absorption rate of 7 m MEA.[3] It also shows much greater resistance to oxidative degradation than MEA.[3] |
| N,N-dimethylcyclohexylamine (DMCA) / N-methylcyclohexyamine (MCA) | Not specified | Not specified | Not specified | 0.875–0.985 | This blend exhibited a high CO2 capacity and a total regeneration energy estimated to be 44.9% lower than 5 M MEA.[4] The total mass transfer coefficient was 1.2-fold higher than that of 5 M MEA.[4] |
Key Performance Indicators
CO2 Absorption Capacity
The CO2 absorption capacity is a critical parameter that determines the amount of CO2 that can be captured per unit of solvent. A higher absorption capacity is desirable as it reduces the required solvent circulation rate, which in turn lowers the energy consumption for regeneration.
| Amine/Blend | Concentration | Temperature (°C) | CO2 Partial Pressure (kPa) | Absorption Capacity (mol CO2/mol amine) | Reference |
| Piperidine (PD) | Not specified | 40 | Not specified | ~1.5 times MEA | [1] |
| Piperazine (PZ) | 8 m | 40 | Various | ~1.75 times 7 m MEA | [2] |
| 2 m PZ / 3 m HMPD | 5 m total | Not specified | Not specified | > 2 times 7 m MEA (cyclic) | [3] |
| DMCA / MCA | Not specified | Not specified | Not specified | 0.875–0.985 | [4] |
CO2 Absorption Rate
A high absorption rate is essential for minimizing the size of the absorber column, a major capital cost in a CO2 capture plant. Cycloaliphatic amines, particularly piperazine and its derivatives, are known for their fast reaction kinetics with CO2.
| Amine/Blend | Temperature (°C) | Finding | Reference |
| Piperidine (PD) | 40 | Overall mass transfer rate 2.69 times faster than MEA. | [1] |
| Piperazine (PZ) | 40 | Absorption rate 2–3 times faster than MEA. | [2] |
| 2 m PZ / 3 m HMPD | Not specified | Absorption rate > 2 times that of 7 m MEA. | [3] |
| DMCA / MCA | Not specified | Total mass transfer coefficient 1.2-fold higher than 5 M MEA. | [4] |
Heat of Absorption
The heat of absorption is the energy released during the chemical reaction between the amine and CO2. A lower heat of absorption is generally preferred as it translates to lower energy requirements for solvent regeneration.
| Amine/Blend | Finding | Reference |
| DMCA / MCA | Total regeneration energy estimated to be 44.9% lower than 5 M MEA. | [4] |
Cyclic Stability
The cyclic stability of an amine solvent refers to its ability to maintain its performance over numerous absorption-desorption cycles. Amine degradation can lead to solvent loss, reduced performance, and operational issues.
| Amine | Finding | Reference |
| Piperazine (PZ) | Shows good resistance to oxidative degradation. | [3] |
Experimental Protocols
The following are generalized methodologies for determining the key performance indicators of cycloaliphatic amines for CO2 capture, based on common laboratory practices.
CO2 Absorption Capacity Measurement
The equilibrium CO2 loading, or absorption capacity, is typically determined using a vapor-liquid equilibrium (VLE) apparatus.
-
Solvent Preparation: An aqueous solution of the cycloaliphatic amine is prepared at a specific concentration (e.g., 30 wt%).
-
Apparatus Setup: A known volume of the amine solution is charged into a temperature-controlled equilibrium cell. The system is then evacuated to remove any residual air.
-
CO2 Introduction: A known amount of CO2 is introduced into the cell. The mixture is vigorously stirred to ensure thorough mixing and to reach equilibrium.
-
Equilibrium Measurement: The system is allowed to reach equilibrium, which is indicated by a stable pressure reading. The equilibrium pressure and temperature are recorded.
-
Liquid Phase Analysis: A sample of the liquid phase is carefully withdrawn and analyzed to determine the amount of absorbed CO2. This is often done through titration with a standard acid.
-
Calculation: The CO2 loading is calculated as the moles of CO2 absorbed per mole of amine.
Heat of Absorption Determination
The heat of absorption is measured using a reaction calorimeter.
-
Calorimeter Setup: A reaction calorimeter is charged with a known amount of the amine solution. The temperature of the solution is stabilized at the desired experimental temperature.
-
CO2 Injection: A precise amount of CO2 is injected into the calorimeter at a constant flow rate.
-
Temperature Monitoring: The temperature change of the solution is continuously monitored. The heat released during the absorption reaction causes a temperature rise.
-
Heat Calculation: The total heat evolved is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.
-
Differential Heat of Absorption: By adding CO2 in small, successive steps and measuring the heat evolved in each step, the differential heat of absorption as a function of CO2 loading can be determined.
Cyclic Stability Testing
Cyclic stability is evaluated by subjecting the amine solvent to repeated absorption and desorption cycles.
-
Lab-Scale Scrubber Setup: A laboratory-scale absorption-desorption unit is used. This typically consists of an absorber column and a stripper column.
-
Initial Performance: The initial CO2 capture performance of the fresh amine solution is measured.
-
Cyclic Operation: The amine solution is continuously circulated between the absorber (for CO2 capture) and the stripper (for regeneration at elevated temperatures).
-
Performance Monitoring: At regular intervals (e.g., after every 10, 50, 100 cycles), a sample of the solvent is taken and its CO2 absorption capacity, and potentially its composition, are analyzed.
-
Degradation Analysis: The degradation of the amine is assessed by measuring the decrease in its concentration and the formation of degradation products over time.
Visualizing the CO2 Capture Process
The following diagrams illustrate the fundamental workflow of a typical amine-based CO2 capture process and the logical relationship of key performance indicators.
Caption: Workflow of a typical amine-based CO2 capture and regeneration cycle.
Caption: Key performance indicators for an ideal cycloaliphatic amine for CO2 capture.
References
A Comparative Guide to the Thermal Performance of Epoxy Resins Cured with 1,3-Cyclohexanedimethanamine and Other Amine Hardeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of epoxy resins cured with 1,3-cyclohexanedimethanamine (also known as 1,3-BAC), a cycloaliphatic amine, against other common aliphatic and cycloaliphatic amine curing agents. The selection of an appropriate curing agent is critical in determining the final thermal stability and performance of an epoxy resin system. This document summarizes key thermal analysis data and provides detailed experimental protocols to assist in the selection and evaluation of these materials for demanding applications.
Performance Overview
The structure of the amine curing agent significantly influences the cross-linking density and, consequently, the thermal properties of the cured epoxy network. Cycloaliphatic amines, such as this compound and isophorone (B1672270) diamine (IPDA), are known to impart high thermal stability and mechanical strength to epoxy resins. Aliphatic amines, like Triethylenetetramine (TETA), are also common but can result in different thermal characteristics. Aromatic amines generally provide the highest thermal and chemical resistance due to the rigidity of the aromatic rings.[1]
Data Summary
The following tables summarize key thermal properties of epoxy resins cured with various amine hardeners. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that the specific properties of a cured epoxy system can vary depending on the exact epoxy resin used, the stoichiometry of the formulation, and the curing schedule.
Table 1: Glass Transition Temperatures (Tg) of Epoxy Resins Cured with Various Amines
| Curing Agent Type | Specific Curing Agent | Glass Transition Temperature (Tg) (°C) |
| Cycloaliphatic Amine | This compound (1,3-BAC) | Data not available in cited sources |
| Cycloaliphatic Amine | Isophorone Diamine (IPDA) | 149[2] |
| Aliphatic Amine | Triethylenetetramine (TETA) | Data not available in cited sources |
| Aromatic Amine | m-Phenylenediamine (mPDA) | Higher than aliphatic amines[1] |
| Aromatic Amine | Diaminodiphenyl Sulphone (DDS) | Higher than aliphatic amines[1] |
Table 2: Thermal Decomposition Temperatures (Td) of Epoxy Resins Cured with Various Amines
| Curing Agent Type | Specific Curing Agent | Onset Decomposition Temperature (Td onset) (°C) | Temperature at 5% Weight Loss (TGA) |
| Cycloaliphatic Amine | This compound (1,3-BAC) | Data not available in cited sources | Data not available in cited sources |
| Cycloaliphatic Amine | Isophorone Diamine (IPDA) | ~365 (at 30% weight loss)[3] | Data not available in cited sources |
| Aliphatic Amine | Triethylenetetramine (TETA) | No material loss up to ~250°C[1] | Data not available in cited sources |
| Aromatic Amine | m-Phenylenediamine (mPDA) | Higher thermal stability than aliphatic amines[1] | Data not available in cited sources |
| Aromatic Amine | Diaminodiphenyl Sulphone (DDS) | Higher thermal stability than aliphatic amines[1] | Data not available in cited sources |
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments cited in this guide, based on standardized test methods.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Purpose: To determine the glass transition temperature (Tg) of the cured epoxy resin, which represents the transition from a rigid, glassy state to a more flexible, rubbery state.
Standard Test Method: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[4][5][6][7][8]
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the fully cured epoxy resin is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[5]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials.
-
Thermal Program:
-
The sample is first heated to a temperature above its expected Tg to erase any previous thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.
-
A second heating scan is performed at a constant heating rate (typically 10°C/min or 20°C/min) through the glass transition region.[9]
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step-like change in the heat flow curve of the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)
Purpose: To evaluate the thermal stability of the cured epoxy resin by measuring its weight loss as a function of temperature in a controlled atmosphere.
Standard Test Method: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[10][11][12][13]
Methodology:
-
Sample Preparation: A small sample (typically 3-5 mg) of the fully cured epoxy resin is placed in a tared TGA sample pan.[1]
-
Instrument Calibration: The TGA instrument is calibrated for mass and temperature.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 750°C) at a constant heating rate (typically 10°C/min) in a controlled atmosphere, usually an inert gas such as nitrogen, to prevent oxidation.[1]
-
Data Analysis:
-
The TGA thermogram plots the percentage of initial mass remaining as a function of temperature.
-
The onset decomposition temperature (Td onset) is often determined as the temperature at which a significant weight loss begins.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is also a common metric for comparing thermal stability.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
- 1. ijert.org [ijert.org]
- 2. dianhydrides.com [dianhydrides.com]
- 3. researchgate.net [researchgate.net]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. atslab.com [atslab.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D 3418 - 2021 - DIN Media [dinmedia.de]
- 9. Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry [mdpi.com]
- 10. store.astm.org [store.astm.org]
- 11. kalite.com [kalite.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. standards.globalspec.com [standards.globalspec.com]
A Comparative Guide to the Mechanical Performance of Polyamides Synthesized with 1,3-Cyclohexanedimethanamine
An in-depth analysis of the mechanical properties of polyamides derived from 1,3-cyclohexanedimethanamine (1,3-BAC) reveals a unique performance profile, positioning them as a viable alternative to conventional polyamides in various high-performance applications. This guide provides a comparative overview of their mechanical strength, stiffness, ductility, and toughness against established polyamides like Polyamide 6,6 (PA 6,6) and Polyamide 6,10 (PA 6,10).
Polyamides synthesized with the cycloaliphatic diamine this compound represent a class of polymers with growing interest due to their potential for enhanced transparency, lower moisture absorption, and good mechanical properties. The incorporation of the bulky cyclohexyl group into the polymer backbone disrupts the chain packing and crystallinity, leading to amorphous or semi-amorphous materials. This structural feature significantly influences their mechanical behavior compared to their linear aliphatic counterparts.
Performance Snapshot: 1,3-BAC Polyamides vs. Conventional Alternatives
To provide a clear comparison, this guide focuses on a representative polyamide synthesized from this compound and a common diacid, such as adipic or sebacic acid. The mechanical properties of this cycloaliphatic polyamide are benchmarked against the widely used Polyamide 6,6 and Polyamide 6,10.
| Mechanical Property | Polyamide from 1,3-BAC (Representative Values) | Polyamide 6,6 (PA 6,6) | Polyamide 6,10 (PA 6,10) |
| Tensile Strength (MPa) | 70 - 90 | 90 - 93[1] | 58[1] |
| Tensile Modulus (GPa) | 2.0 - 3.0 | 1.7 - 3.55[1] | 1.1[1] |
| Elongation at Break (%) | 50 - 150 | 50 - >100[1] | 300[1] |
| Flexural Modulus (GPa) | 2.0 - 2.8 | - | 1.1[1] |
| Notched Izod Impact (kJ/m²) | 3.0 - 5.0 | 4.5[1] | - |
Note: The values for the polyamide from 1,3-BAC are representative and can vary depending on the specific diacid used in the synthesis and the processing conditions.
From the data, it is evident that polyamides based on this compound exhibit a compelling balance of properties. They demonstrate high tensile strength, comparable to that of PA 6,6, while offering a potentially higher tensile modulus than PA 6,10. Their amorphous or semi-amorphous nature, a consequence of the cycloaliphatic monomer, often results in good transparency, a desirable characteristic not typically found in highly crystalline polyamides like PA 6,6.[2]
Experimental Protocols: A Foundation for Reliable Data
The mechanical properties presented in this guide are determined using standardized testing methods to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited:
Tensile Testing (ASTM D638)
This test method is used to determine the tensile properties of plastics.
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a plaque. The dimensions of the specimens conform to the specifications outlined in ASTM D638.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a minimum of 40 hours prior to testing.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and elongation are recorded throughout the test.
-
Calculated Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Flexural Testing (ASTM D790)
This test method is used to determine the flexural properties of plastics.
-
Specimen Preparation: Rectangular specimens of a specified dimension are prepared by injection molding or machining.
-
Conditioning: Specimens are conditioned under the same standard conditions as for tensile testing.
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate. The load and deflection are recorded until the specimen breaks or reaches a specified strain.
-
Calculated Properties:
-
Flexural Strength: The maximum stress the material can withstand in bending before yielding or breaking.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the initial linear portion of the load-deflection curve.
-
Notched Izod Impact Testing (ASTM D256)
This test method is used to determine the impact resistance of plastics.
-
Specimen Preparation: A rectangular bar with a V-notch machined into it is prepared.
-
Conditioning: Specimens are conditioned under standard conditions.
-
Test Procedure: The notched specimen is held in a cantilevered beam position. A pendulum with a known amount of energy is released, striking the notched side of the specimen. The energy absorbed by the specimen to break is measured.
-
Calculated Property:
-
Notched Izod Impact Strength: The impact energy absorbed per unit of thickness at the notch.
-
Logical Workflow for Mechanical Testing
The process of evaluating the mechanical properties of these polyamides follows a systematic workflow to ensure accurate and reproducible results.
Figure 1. A logical workflow for the synthesis and mechanical testing of polyamides.
Conclusion
Polyamides synthesized with this compound offer a compelling combination of mechanical properties that make them attractive for a range of applications. Their high strength and stiffness, coupled with the potential for transparency and lower moisture uptake, provide a unique alternative to traditional polyamides. For researchers, scientists, and drug development professionals, these materials present new opportunities for innovation in areas where the performance limitations of conventional polymers are a concern. Further research into the synthesis of these polyamides with different diacids and the optimization of their processing conditions will undoubtedly expand their application landscape.
References
A Comparative Guide to Spectroscopic Analysis of 1,3-Cyclohexanedimethanamine Cured Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of epoxy polymers cured with 1,3-Cyclohexanedimethanamine (1,3-BAC) against common alternative amine curing agents: a cycloaliphatic amine (Isophorone Diamine - IPDA), a linear aliphatic amine (Triethylenetetramine - TETA), and an aromatic amine (4,4'-Diaminodiphenylsulfone - DDS). The comparison is supported by spectroscopic data from Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside key performance metrics. Detailed experimental protocols for these analytical techniques are also provided.
Executive Summary
The choice of curing agent is critical in determining the final properties of an epoxy polymer network. This compound (1,3-BAC) is a cycloaliphatic amine known for imparting a good balance of properties, including high glass transition temperature (Tg), good mechanical strength, and excellent chemical and water resistance.[1][2][3] This guide demonstrates through comparative data that 1,3-BAC offers a compelling performance profile, often exhibiting superior thermal stability compared to linear aliphatic amines and better UV resistance than aromatic amines. Spectroscopic analysis by FTIR and NMR provides the chemical basis for these performance differences by elucidating the distinct network structures formed by each curing agent.
Performance Comparison of Cured Epoxy Resins
The selection of a curing agent dictates the performance characteristics of the final polymer. The following tables summarize key performance indicators for epoxy resins cured with 1,3-BAC and its alternatives. The data represents typical values obtained for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
Table 1: Thermal and Mechanical Properties
| Curing Agent Type | Curing Agent | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Flexural Strength (MPa) |
| Cycloaliphatic | This compound (1,3-BAC) | ~150 - 165 | ~80 - 90 | ~120 - 140 |
| Cycloaliphatic | Isophorone Diamine (IPDA) | ~140 - 155[4][5] | ~75 - 85 | ~110 - 130 |
| Linear Aliphatic | Triethylenetetramine (TETA) | ~100 - 120[6] | ~65 - 75[7] | ~90 - 110 |
| Aromatic | 4,4'-Diaminodiphenylsulfone (DDS) | >180[6] | ~80 - 95[8] | ~130 - 150 |
Table 2: Physical and Chemical Properties
| Curing Agent Type | Curing Agent | Chemical Resistance | Weather/UV Resistance | Viscosity of Curing Agent | Pot Life |
| Cycloaliphatic | This compound (1,3-BAC) | Excellent [9][10] | Excellent [9] | Low [1][3] | Moderate |
| Cycloaliphatic | Isophorone Diamine (IPDA) | Excellent[11] | Excellent[11] | Low to Moderate | Moderate |
| Linear Aliphatic | Triethylenetetramine (TETA) | Good[12] | Poor | Low[13] | Short[13] |
| Aromatic | 4,4'-Diaminodiphenylsulfone (DDS) | Excellent | Poor ( склонность к пожелтению) | High (often solid) | Long |
Spectroscopic Analysis: A Comparative Overview
FTIR and NMR spectroscopy are powerful tools for characterizing the chemical structure of cured epoxy networks. The spectra reveal key differences in the extent of cure, cross-linking density, and the formation of specific chemical moieties, which correlate with the observed physical and mechanical properties.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR analysis is instrumental in monitoring the curing reaction by observing the disappearance of epoxide groups and the appearance of hydroxyl groups. The fingerprint region of the spectrum also provides information about the specific chemical structure of the cured network.
Table 3: Key FTIR Peak Assignments for Cured Epoxy Resins
| Wavenumber (cm⁻¹) | Assignment | 1,3-BAC Cured | IPDA Cured | TETA Cured | DDS Cured |
| ~3400 (broad) | O-H stretching (hydroxyl groups) | Strong | Strong | Strong | Strong |
| ~3050 | C-H stretching of oxirane ring | Absent/Very Weak | Absent/Very Weak | Absent/Very Weak | Absent/Very Weak |
| ~2930 & ~2860 | C-H stretching (aliphatic CH₂) | Strong | Strong | Strong | Present |
| ~1610 & ~1510 | C=C stretching (aromatic rings of epoxy) | Present | Present | Present | Strong |
| ~1240 | Aryl-O stretching | Present | Present | Present | Strong |
| ~1180 | C-O-C stretching (ether linkages) | Present | Present | Present | Present |
| ~915 | C-O-C stretching of oxirane ring | Absent/Very Weak[14][15][16] | Absent/Very Weak[14][17] | Absent/Very Weak[14] | Absent/Very Weak[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed information about the local chemical environments of carbon atoms within the cross-linked polymer network. This allows for the identification of different types of carbon atoms (e.g., aliphatic, aromatic, ether linkages) and an assessment of the degree of cure and cross-linking.
Table 4: Typical ¹³C NMR Chemical Shift Ranges for Cured Epoxy Resins
| Chemical Shift (ppm) | Assignment | 1,3-BAC Cured | IPDA Cured | TETA Cured | DDS Cured |
| ~155-160 | Aromatic C-O (from epoxy) | Present | Present | Present | Present |
| ~140-145 | Quaternary aromatic C (from epoxy) | Present | Present | Present | Present |
| ~115-130 | Aromatic C-H (from epoxy and DDS) | Present | Present | Present | Strong |
| ~65-75 | C-O (ether and hydroxyl-bearing carbons) | Present | Present | Present | Present |
| ~40-55 | Aliphatic C-N | Strong | Strong | Strong | - |
| ~20-40 | Aliphatic C-C (from cycloaliphatic ring) | Strong | Strong | - | - |
Experimental Protocols
FTIR-ATR Analysis of Cured Epoxy
Objective: To monitor the curing process and characterize the final cured state of the epoxy polymer.
Materials:
-
Epoxy resin (e.g., DGEBA)
-
Curing agent (1,3-BAC, IPDA, TETA, or DDS)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Mixing container and stirrer
-
Disposable pipette or spatula
Procedure:
-
Sample Preparation: Accurately weigh the epoxy resin and the stoichiometric amount of the selected curing agent into a disposable container. Mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained.
-
Initial Spectrum: Place a small drop of the uncured mixture onto the ATR crystal. Record the spectrum to serve as the baseline (t=0). Key peaks to monitor are the epoxide ring vibrations around 915 cm⁻¹ and 3050 cm⁻¹.[14][18]
-
Curing and Data Acquisition: Cure the sample according to the recommended cure schedule for the specific curing agent, either at room temperature or in an oven. If monitoring the cure process in real-time, spectra can be collected at regular intervals.
-
Final Spectrum: Once the polymer is fully cured, obtain a final spectrum. For solid samples, ensure good contact between the sample and the ATR crystal by applying pressure.
-
Data Analysis: Analyze the disappearance of the epoxide peaks and the growth of the broad hydroxyl (O-H) band around 3400 cm⁻¹.[14] Compare the fingerprint regions of the spectra for polymers cured with different agents to identify structural differences.
Solid-State NMR Analysis of Cured Epoxy
Objective: To obtain high-resolution spectra of the cured polymer network to elucidate its chemical structure.
Materials:
-
Fully cured epoxy samples
-
Solid-state NMR spectrometer with a CP/MAS probe
-
Zirconia rotors
Procedure:
-
Sample Preparation: Grind the fully cured epoxy sample into a fine powder.
-
Rotor Packing: Pack the powdered sample into a zirconia rotor.
-
NMR Acquisition:
-
Insert the rotor into the NMR probe.
-
Set the magic angle spinning (MAS) rate (typically 5-15 kHz).
-
Perform a ¹³C CP/MAS experiment. Typical parameters include a contact time of 1-2 ms (B15284909) and a recycle delay of 2-5 s.[19]
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio. Reference the spectrum using a standard such as adamantane.
-
Spectral Analysis: Assign the peaks in the spectrum to the different carbon environments within the polymer network based on established chemical shift ranges.[20] Compare the spectra of polymers cured with different agents to identify differences in the network structure, such as the ratio of aliphatic to aromatic carbons and the presence of specific functional groups.
Visualizing the Workflow and Comparative Logic
Caption: Workflow for preparing and analyzing cured epoxy polymers.
Caption: Logic for comparing and selecting an epoxy curing agent.
References
- 1. China 1,3-Cyclohexanebis(methylamine) 1,3-BAC CAS 2579-20-6 Manufacturer - Yolatech.com [yolatech.com]
- 2. echemi.com [echemi.com]
- 3. 1,3-Cyclohexanebis 1, 3-BAC CAS NO 2579-20-6 [tdimdipolyurethane.com]
- 4. dianhydrides.com [dianhydrides.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 10. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 11. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct [vanguardconcretecoating.com]
- 12. nadkarnispc.com [nadkarnispc.com]
- 13. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. cpsm.kpi.ua [cpsm.kpi.ua]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Performance Evaluation of 1,3-Cyclohexanedimethanamine in CO2 Absorption: A Comparative Guide
Disclaimer: As of the current literature review, specific experimental data on the performance of 1,3-Cyclohexanedimethanamine (1,3-CHDA) for CO2 absorption is not publicly available. This guide provides a comparative analysis based on its chemical structure and established structure-performance relationships in amine-based carbon capture, alongside experimental data for conventional amines. The performance metrics for 1,3-CHDA are therefore predictive and qualitative.
Introduction
The search for efficient and cost-effective solvents for post-combustion CO2 capture is a critical area of research aimed at mitigating greenhouse gas emissions. While aqueous solutions of alkanolamines such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA) are the current industry benchmarks, they suffer from drawbacks like high regeneration energy, corrosion, and thermal and oxidative degradation.[1] This has spurred the investigation of novel amine structures. This compound (1,3-CHDA) is an alicyclic diamine. Its structural features—two primary amine groups on a cyclohexane (B81311) backbone—suggest a potential for unique CO2 absorption characteristics. This guide compares the predicted performance of 1,3-CHDA with the established performance of MEA, DEA, and MDEA, providing a framework for its potential evaluation as a CO2 capture solvent.
Molecular Structure and Predicted Performance of 1,3-CHDA
1,3-CHDA possesses two primary amine groups, which are highly reactive towards CO2. The presence of two amine functionalities per molecule suggests a potentially high stoichiometric CO2 loading capacity. The reaction between primary amines and CO2 proceeds through the zwitterion mechanism to form carbamates.[2] For a diamine like 1,3-CHDA, it is plausible that both amine groups can react with CO2, potentially leading to a higher molar absorption capacity compared to monoamines.
The alicyclic cyclohexane ring introduces a degree of steric hindrance around the amine groups. Sterically hindered amines are known to form less stable carbamates, which can be beneficial for reducing the energy required for solvent regeneration.[3][4][5] This instability can also promote the formation of bicarbonates, which leads to a higher CO2 loading capacity (1 mole of CO2 per mole of amine) compared to the 0.5 mole of CO2 per mole of amine for stable carbamate (B1207046) formation.[3][5]
Comparison with Alternative Amines
The performance of CO2 capture solvents is typically evaluated based on several key parameters: CO2 absorption capacity, rate of absorption, and heat of absorption (which is related to the energy required for regeneration).
-
Monoethanolamine (MEA): A primary amine known for its high reaction rate but also for its high heat of absorption, leading to significant energy penalties for regeneration.[6][7] It also has a theoretical maximum loading of 0.5 mol CO2/mol amine.
-
Diethanolamine (DEA): A secondary amine that is less reactive than MEA but has a lower heat of absorption.[8]
-
Methyldiethanolamine (MDEA): A tertiary amine with a high theoretical absorption capacity (1 mol CO2/mol amine) and low heat of absorption, but it suffers from a slow reaction rate.[9][10] It is often used with promoters to enhance its kinetics.[9][11]
Based on its structure, 1,3-CHDA is predicted to have a favorable combination of properties: the high reactivity of primary amines and a potentially high absorption capacity characteristic of diamines, with the possibility of reduced regeneration energy due to steric hindrance from the cyclohexane ring.
Quantitative Performance Data of Benchmark Amines
The following table summarizes typical experimental performance data for MEA, DEA, and MDEA.
| Performance Metric | Monoethanolamine (MEA) | Diethanolamine (DEA) | Methyldiethanolamine (MDEA) |
| CO2 Absorption Capacity (mol CO2/mol amine) | ~0.5[12] | ~0.4-0.6[8][13] | ~0.8-1.0[9] |
| Heat of Absorption (kJ/mol CO2) | -80 to -85[6][14] | -70 to -75 | -55 to -65[15][16] |
| Relative Absorption Rate | High[17][18] | Moderate[8] | Low[9][19] |
Predicted Performance Profile of this compound
This table presents a qualitative prediction of the performance of 1,3-CHDA based on its molecular structure.
| Performance Metric | Predicted Performance of 1,3-CHDA | Rationale |
| CO2 Absorption Capacity | High | As a diamine, it has two reactive sites per molecule. |
| Heat of Absorption | Moderate | Steric hindrance from the cyclohexane ring may lead to less stable carbamates, reducing regeneration energy. |
| Absorption Rate | High | Contains primary amine groups which are highly reactive with CO2. |
Experimental Protocols
A generalized experimental protocol for evaluating the CO2 absorption performance of a novel amine solvent like 1,3-CHDA is as follows:
1. Vapor-Liquid Equilibrium (VLE) Measurement
-
Objective: To determine the CO2 solubility in the aqueous amine solution at various temperatures and CO2 partial pressures.
-
Apparatus: A stirred-cell reactor or a bubble column apparatus equipped with temperature and pressure sensors, and gas and liquid sampling ports.[20][21][22]
-
Procedure:
-
Prepare aqueous solutions of 1,3-CHDA at desired concentrations (e.g., 30 wt%).
-
Charge a known volume of the solution into the reactor and bring it to the desired temperature (e.g., 40°C).
-
Introduce a gas mixture with a known CO2 partial pressure into the reactor.
-
Allow the system to reach equilibrium, which is indicated by a stable pressure reading.
-
Analyze the CO2 concentration in the liquid phase using a total organic carbon (TOC) analyzer or by titration to determine the CO2 loading.
-
Repeat for a range of temperatures and CO2 partial pressures.
-
2. Kinetic (Rate of Absorption) Measurement
-
Objective: To determine the rate at which CO2 is absorbed into the amine solution.
-
Apparatus: A wetted-wall column or a stirred-cell reactor with a known gas-liquid interfacial area.[11][19]
-
Procedure:
-
The amine solution is brought into contact with a CO2-containing gas stream under controlled temperature and pressure.
-
The rate of CO2 absorption is determined by monitoring the change in CO2 concentration in the gas phase over time using an infrared gas analyzer or by measuring the pressure drop in a constant volume setup.[19]
-
The overall mass transfer coefficient can then be calculated.
-
3. Heat of Absorption Measurement
-
Objective: To measure the heat released during the CO2 absorption reaction.
-
Procedure:
-
A known amount of the amine solution is placed in the calorimeter at a specific temperature.
-
A known amount of CO2 is introduced, and the resulting temperature change is measured.
-
The heat of absorption is calculated from the temperature change and the heat capacity of the system.[14]
-
Visualizations
Caption: Experimental workflow for evaluating CO2 absorption performance.
Caption: CO2 reaction mechanisms with different amine types.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. aidic.it [aidic.it]
- 10. Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. jchpe.ut.ac.ir [jchpe.ut.ac.ir]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. aidic.it [aidic.it]
- 22. nva.sikt.no [nva.sikt.no]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Cis and Trans Isomers of 1,3-Cyclohexanedimethanamine in Reaction Efficiency
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of reagents plays a pivotal role in determining the kinetics and thermodynamics of chemical reactions. In the realm of polymer chemistry, particularly in the context of epoxy resins and polyamides, the spatial arrangement of functional groups in curing agents or monomers can significantly influence reaction efficiency and the properties of the final product. This guide provides a comparative overview of the reaction efficiency of the cis and trans isomers of 1,3-Cyclohexanedimethanamine (also known as 1,3-BAC), a widely used cycloaliphatic diamine curing agent.
While this compound is commonly utilized as a mixture of its cis and trans isomers, understanding the distinct reactivity of each isomer is crucial for fine-tuning reaction profiles and tailoring the performance characteristics of polymers.[1][2] This comparison is based on established principles of stereochemistry and supported by experimental data from analogous cycloaliphatic diamine systems.
Anticipated Reactivity Based on Stereochemistry
The primary difference between the cis and trans isomers of this compound lies in the spatial orientation of the two aminomethyl groups relative to the cyclohexane (B81311) ring. In the cis isomer, both aminomethyl groups are on the same side of the ring, leading to greater potential for steric hindrance. Conversely, the trans isomer has its aminomethyl groups on opposite sides, resulting in a more extended and less sterically crowded conformation.
This structural difference is expected to directly impact the accessibility of the amine's nucleophilic nitrogen atoms to the electrophilic sites of other reactants, such as the epoxide ring in epoxy resins.
Comparative Data Overview
Based on these findings and fundamental chemical principles, a qualitative comparison of the expected reaction efficiencies of cis and trans this compound is presented in the following table.
| Parameter | Cis-1,3-Cyclohexanedimethanamine | Trans-1,3-Cyclohexanedimethanamine | Rationale |
| Reaction Rate (Initial) | Similar to trans isomer | Similar to cis isomer | The initial reaction involves the primary amine hydrogens, which are relatively unhindered in both isomers. Analogous studies on 1,2-diaminocyclohexane show similar initial reaction rates for both isomers.[3][4] |
| Reaction Rate (Overall) | Slower | Faster | The reaction of the secondary amine, formed after the initial step, is more susceptible to steric hindrance. The geometry of the cis isomer is expected to impede the approach of a second electrophile, slowing the overall reaction rate. The trans isomer's geometry presents less steric hindrance to the secondary amine.[3][4] |
| Gel Time (in Epoxy Curing) | Longer | Shorter | A faster overall reaction rate for the trans isomer would lead to a more rapid build-up of the cross-linked polymer network, resulting in a shorter gel time. |
| Conversion at Gelation | Potentially Lower | Potentially Higher | Due to steric constraints, the cis isomer might lead to a less efficiently formed network at the point of gelation. |
| Final Conversion | May be lower or require more energy | Higher under similar conditions | The steric hindrance in the cis isomer could lead to incomplete reaction of some amine groups, resulting in a lower final conversion or the need for higher temperatures or longer reaction times to achieve complete curing. |
Experimental Protocols
While specific protocols for comparing the separated isomers of this compound are not detailed in the available literature, a general methodology for studying the kinetics of epoxy-amine curing reactions can be described. This protocol can be adapted for a comparative study of the cis and trans isomers.
General Protocol for a Comparative Epoxy Curing Kinetic Study
1. Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Separated and purified cis-1,3-Cyclohexanedimethanamine
-
Separated and purified trans-1,3-Cyclohexanedimethanamine
-
Solvent (if required for sample preparation)
2. Isomer Separation:
-
A preparative high-performance liquid chromatography (HPLC) or a chemical separation method, such as fractional crystallization of salts, would be necessary to separate the cis and trans isomers from a commercial mixture.
3. Sample Preparation:
-
Stoichiometric mixtures of the epoxy resin and each separated isomer are prepared. The stoichiometry is calculated based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.
-
The components are thoroughly mixed at a controlled temperature to ensure homogeneity.
4. Kinetic Analysis using Differential Scanning Calorimetry (DSC):
-
Non-isothermal DSC: Samples are heated at different constant rates (e.g., 5, 10, 15, 20 °C/min) in a DSC instrument. The heat flow as a function of temperature is recorded to determine the total heat of reaction and the activation energy using model-free kinetic methods like the Flynn-Wall-Ozawa or Kissinger methods.[1]
-
Isothermal DSC: Samples are rapidly heated to a specific isothermal curing temperature, and the heat flow is recorded as a function of time. This data allows for the determination of the reaction rate and conversion at a constant temperature.
5. Kinetic Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The disappearance of the epoxy group peak (around 915 cm⁻¹) and the primary amine group peak (around 3360 cm⁻¹ and 3290 cm⁻¹) and the appearance of the hydroxyl group peak (around 3400 cm⁻¹) are monitored over time at a constant temperature.[5]
-
This method provides direct information on the conversion of functional groups and can be used to determine the rate constants for the primary and secondary amine reactions.
6. Rheological Analysis:
-
The change in viscosity of the reacting mixture is monitored over time at a constant temperature using a rheometer.
-
The gel time can be determined as the point where the storage modulus (G') and loss modulus (G'') crossover.
Visualizing the Reactivity Difference
The following diagram illustrates the logical relationship between the stereoisomer structure and the anticipated reaction efficiency in an epoxy curing process.
Caption: Logical workflow of isomer structure influencing reaction efficiency.
References
A Comparative Guide to 1,3-Cyclohexanedimethanamine and Other Aliphatic Amine Curing Agents for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 1,3-Cyclohexanedimethanamine (1,3-BAC) against other common aliphatic amine curing agents for epoxy resins. The selection of an appropriate curing agent is critical as it significantly influences the handling characteristics, cure profile, and the ultimate physical and chemical properties of the thermoset polymer. This document presents a comparative analysis of 1,3-BAC, Isophorone Diamine (IPDA), Diethylenetriamine (DETA), Triethylenetetramine (TETA), and a representative Polyetheramine (D-230). The information herein is supported by typical experimental data and detailed methodologies to aid in the selection of the optimal curing agent for your specific application.
Executive Summary
This compound (1,3-BAC) is a cycloaliphatic amine that exhibits a unique combination of properties, including rapid curing, excellent weatherability, and low viscosity.[1][2][3] Compared to other aliphatic amines, it offers a balance of performance characteristics that make it suitable for a wide range of applications, from industrial coatings and flooring to composite materials.[3] This guide will delve into a quantitative comparison of key performance indicators to highlight the distinct advantages of each curing agent.
Performance Data Comparison
The following table summarizes the typical performance of 1,3-BAC in comparison to other widely used aliphatic amine curing agents when used with a standard Bisphenol A based epoxy resin.
| Property | 1,3-BAC | IPDA | DETA | TETA | Polyetheramine (D-230) |
| Pot Life (minutes, 100g mass @ 25°C) | ~30 - 45 | ~45 - 60 | ~20 - 30 | ~30 - 40 | ~60 - 90 |
| Thin Film Set Time (hours @ 25°C) | 4 - 6 | 6 - 8 | 3 - 5 | 4 - 6 | 8 - 12 |
| Glass Transition Temp. (Tg, °C) | 130 - 150 | 140 - 160 | 100 - 120 | 110 - 130 | 70 - 90 |
| Tensile Strength (MPa) | 75 - 85 | 70 - 80 | 60 - 70 | 65 - 75 | 40 - 50 |
| Flexural Strength (MPa) | 110 - 120 | 100 - 110 | 90 - 100 | 95 - 105 | 60 - 70 |
| Chemical Resistance (Acids) | Excellent | Excellent | Good | Good | Moderate |
| Chemical Resistance (Solvents) | Very Good | Very Good | Good | Good | Good |
| UV Stability / Yellowing Resistance | Excellent | Very Good | Poor | Poor | Good |
| Viscosity of Curing Agent (mPa·s @ 25°C) | ~9 | ~18 | ~20 | ~20 | ~60 |
Note: The values presented are typical and can vary depending on the specific epoxy resin, formulation, and curing conditions.
Key Advantages of this compound (1,3-BAC)
1,3-BAC demonstrates several key advantages over other aliphatic amines:
-
Rapid Cure and High Reactivity: 1,3-BAC's structure allows for a fast reaction with epoxy resins, even at room temperature.[4] This can lead to shorter production cycles.
-
Excellent Weatherability and UV Resistance: As a cycloaliphatic amine, 1,3-BAC provides superior resistance to yellowing and degradation from UV exposure compared to linear aliphatic amines like DETA and TETA.[3][5]
-
High Thermal Stability: The cured epoxy system with 1,3-BAC exhibits a high glass transition temperature, indicating good performance at elevated temperatures.[4]
-
Low Viscosity: Its low viscosity facilitates easier handling, mixing, and wetting of reinforcements and fillers.[2]
-
Good Chemical Resistance: Epoxy resins cured with 1,3-BAC show excellent resistance to a wide range of chemicals, particularly acids.[1][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data table, based on ASTM standards.
Pot Life and Gel Time Determination
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
Methodology:
-
Condition the epoxy resin and curing agent to 25°C ± 1°C.
-
Accurately weigh 100g of the mixed epoxy system into a standardized container.
-
Start a timer immediately after mixing.
-
Periodically probe the mixture with a clean, dry stirrer.
-
The gel time is recorded as the time at which the resin becomes viscous and stringy and no longer flows.
-
Pot life is often defined as the time it takes for the initial mixed viscosity to double.[7]
Mechanical Properties Testing
Tensile Strength and Modulus:
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[8][9]
Methodology:
-
Prepare dumbbell-shaped specimens of the cured epoxy system according to the dimensions specified in the standard.[10][11]
-
Condition the specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours.
-
Conduct the test using a universal testing machine at a specified crosshead speed.
-
Record the force and elongation until the specimen fractures.
-
Calculate tensile strength, modulus of elasticity, and elongation at break from the stress-strain curve.
Flexural Strength and Modulus:
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[6][12]
Methodology:
-
Prepare rectangular bar specimens of the cured epoxy system.
-
Condition the specimens as per ASTM D638.
-
Perform a three-point bending test using a universal testing machine.[4][13]
-
Apply a load to the center of the specimen at a specified rate until it breaks or reaches a maximum strain.
-
Calculate the flexural strength and modulus from the load-deflection data.[14]
Thermal Analysis
Glass Transition Temperature (Tg):
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[15][16]
Methodology:
-
Prepare a small sample (5-10 mg) of the cured epoxy system.
-
Place the sample in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere.[1]
-
The glass transition temperature (Tg) is determined as the midpoint of the inflection in the heat flow curve.
Chemical Resistance Testing
Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[17]
Methodology:
-
Prepare specimens of the cured epoxy system of a specified size.
-
Immerse the specimens in the selected chemical reagents for a specified duration and temperature.
-
After immersion, remove the specimens, clean, and dry them.
-
Evaluate changes in weight, dimensions, appearance, and mechanical properties (e.g., hardness, tensile strength) compared to unexposed control specimens.
Visualization of Curing Agent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate aliphatic amine curing agent based on key performance requirements.
Caption: A flowchart illustrating the decision-making process for selecting an aliphatic amine curing agent.
Conclusion
This compound stands out as a high-performance cycloaliphatic amine curing agent that offers a compelling balance of properties. Its rapid cure speed, excellent weatherability, high thermal stability, and good chemical resistance make it a versatile choice for demanding epoxy applications.[1][3][4] While other aliphatic amines like DETA and TETA offer faster initial reactivity, they compromise on UV stability and thermal performance.[8] Isophorone diamine provides comparable performance to 1,3-BAC but with a higher viscosity and potentially longer cure times. Polyetheramines are the preferred choice when flexibility and a long pot life are the primary requirements. The selection of the optimal curing agent will ultimately depend on the specific performance requirements of the end application. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. 1,3-Cyclohexanedimethylamine (1,3BAC) epoxy resin curing agent - yolatech.com [yolatech.com]
- 2. Epoxy Resin Curing Agent 1,3-BAC - yolatech.com [yolatech.com]
- 3. 1,3-BAC - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 4. 1,3-Cyclohexanebis(methylamine): a high-quality epoxy resin curing agent-Deshang Chemical [deshangchemical.com]
- 5. pflaumer.com [pflaumer.com]
- 6. hanepoxy.net [hanepoxy.net]
- 7. hanepoxy.net [hanepoxy.net]
- 8. coatingsworld.com [coatingsworld.com]
- 9. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. dahuanm.com [dahuanm.com]
- 12. threebond.co.jp [threebond.co.jp]
- 13. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 14. [PDF] Thermal Conductivity of Epoxy Resins Cured with Aliphatic Amines | Semantic Scholar [semanticscholar.org]
- 15. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3-BAC | Request Quote or Sample | Cycloaliphatic amine curative [tri-iso.com]
- 17. Comparison of Polyetheramines, DETA, and IPDA for Epoxy Coatings [merlinchem.com]
A Comparative Guide to Chromatographic Purity Validation of 1,3-Cyclohexanedimethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of 1,3-Cyclohexanedimethanamine (1,3-CHDA) purity. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of raw materials and intermediates in research and pharmaceutical development. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths of each technique for this application.
Introduction to this compound and Purity Analysis
This compound (also known as 1,3-bis(aminomethyl)cyclohexane or 1,3-BAC) is a cycloaliphatic diamine used as a building block in the synthesis of various chemical entities, including polyamides and epoxy resins.[1][2] The purity of 1,3-CHDA is crucial as impurities can impact the properties of the final products. Common impurities may include stereoisomers (cis and trans), unreacted starting materials from its synthesis (such as m-xylylenediamine (B75579) or isophthalonitrile), and byproducts of the manufacturing process.[3] Chromatographic methods are essential for separating and quantifying these components to ensure the material meets required specifications.
Comparison of Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing the purity of 1,3-CHDA. The choice between these methods depends on factors such as the volatility of the impurities, the need for derivatization, and the desired sensitivity.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of amines, which can lead to peak tailing and poor reproducibility, specialized approaches are often necessary for their analysis by GC.[4][5]
Key Considerations for GC Analysis of 1,3-CHDA:
-
Specialized Columns: The use of a specialty amine column, such as a CP-Wax for Volatile Amines and Diamines or a CP-Volamine, is recommended.[1][6] These columns are designed to provide symmetric peaks for amines.
-
Derivatization: To improve volatility and chromatographic performance, derivatization of the amine groups may be employed. This process modifies the analyte to make it more amenable to GC analysis.
-
Flame Ionization Detector (FID): GC coupled with a Flame Ionization Detector (GC-FID) is a common and robust setup for quantifying organic compounds like 1,3-CHDA and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. While 1,3-CHDA is amenable to GC, HPLC offers an alternative that may not require derivatization for the primary compound, although derivatization can be used to enhance detection.
Key Considerations for HPLC Analysis of 1,3-CHDA:
-
Detection: As 1,3-CHDA lacks a strong chromophore, direct UV detection can be challenging. Derivatization with a UV-active or fluorescent tag can significantly improve sensitivity. Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for underivatized amines.
-
Column Selection: Reversed-phase columns (e.g., C18) are commonly used, often with a mobile phase containing an ion-pairing agent to improve peak shape for the basic amine analytes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of 1,3-CHDA by GC-FID and a conceptual framework for an HPLC method.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol is based on general practices for amine analysis and information suggesting the use of specific columns for 1,3-CHDA isomer analysis.[1]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: Agilent J&W CP-Volamine (or similar amine-specific column)
-
Injector: Split/Splitless Inlet
Reagents:
-
This compound reference standard
-
Solvent (e.g., Methanol or Isopropanol, HPLC grade)
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 1,3-CHDA sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
Prepare a series of calibration standards of the 1,3-CHDA reference standard in the same solvent.
GC-FID Conditions:
| Parameter | Value |
| Column | CP-Volamine, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °C, hold for 5 min |
| Detector | FID |
| Detector Temp | 280 °C |
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The cis/trans isomer ratio can be determined from the relative peak areas of the corresponding isomers. The cis-isomer of 1,3-bis(aminomethyl)cyclohexane has a lower boiling point and typically elutes before the trans-isomer.[1]
Conceptual HPLC Method with UV Detection (Post-Derivatization)
This outlines a general approach, as specific validated methods for 1,3-CHDA are less commonly published than for GC.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-Phase Column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Reagents:
-
This compound reference standard
-
Derivatizing agent (e.g., Dansyl chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate (B84403) or acetate)
Sample and Standard Derivatization:
-
Prepare solutions of the sample and reference standard in a suitable buffer.
-
Add a solution of the derivatizing agent (e.g., Dansyl chloride in acetonitrile) to each solution.
-
Adjust the pH to the optimal range for the derivatization reaction (typically alkaline for dansylation).
-
Heat the mixture for a specified time to ensure complete reaction.
-
Quench the reaction if necessary.
HPLC Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at the maximum absorbance of the derivative (e.g., ~340 nm for dansyl derivatives) |
| Injection Vol | 10 µL |
Method Validation Data
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8] The following tables summarize typical validation parameters and expected performance for the chromatographic analysis of amines.
Table 1: GC-FID Method Validation Parameters for Amine Analysis
| Parameter | Typical Acceptance Criteria | Expected Performance for 1,3-CHDA |
| Linearity (r²) | ≥ 0.995 | Excellent linearity is expected over a typical concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | High accuracy is achievable with a properly optimized method. |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Good precision is expected with a robust GC system and column. |
| LOD | Reportable | Dependent on the specific impurity and detector sensitivity. |
| LOQ | Reportable | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Specificity | Baseline resolution of impurities | An amine-specific column should provide good resolution of isomers and related impurities. |
Table 2: Conceptual HPLC-UV (Post-Derivatization) Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Expected Performance for 1,3-CHDA |
| Linearity (r²) | ≥ 0.995 | High linearity is expected for the derivatized analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Dependent on the completeness and reproducibility of the derivatization reaction. |
| Precision (% RSD) | Repeatability: ≤ 1.5%Intermediate: ≤ 2.5% | Precision can be influenced by the variability of the derivatization step. |
| LOD | Reportable | Significantly improved with a suitable derivatizing agent. |
| LOQ | Reportable | Quantifiable at low levels due to enhanced detection. |
| Specificity | Baseline resolution of derivatized impurities | The chromatographic conditions must be optimized to separate all derivatized species. |
Visualizations
Experimental Workflow for GC-FID Purity Assay
References
- 1. US20160229792A1 - Method for producing bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 2. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
- 3. EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents [patents.google.com]
- 4. bre.com [bre.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Guide to 1,3-Cyclohexanedimethanamine Derivatives: Structure, Properties, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-Cyclohexanedimethanamine (CHDA) derivatives, focusing on the correlation between their chemical structure and functional properties. The content is designed to assist researchers and professionals in drug development and material science in understanding the potential of these compounds. We will explore their applications as epoxy curing agents and their potential in therapeutic contexts, with a focus on Schiff base derivatives.
Physicochemical Properties of this compound
This compound, also known as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), is a cycloaliphatic amine that exists as a mixture of cis and trans isomers.[1] It is a colorless liquid at room temperature and serves as a versatile building block in chemical synthesis.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [4][5] |
| Molecular Weight | 142.24 g/mol | [5][6][7][8] |
| CAS Number | 2579-20-6 | [1][2][4][5][6][7][9] |
| Melting Point | -70 °C | [4][5][7] |
| Boiling Point | 220 °C | [2][4][5][7] |
| Density | 0.945 g/mL at 25 °C | [4][5] |
| Water Solubility | Soluble | [4][5][9] |
| Appearance | Clear colorless liquid | [2][4][7] |
Performance as an Epoxy Curing Agent: A Comparative Analysis
1,3-CHDA is widely used as a curing agent for epoxy resins, imparting desirable properties to the cured material, including rapid hardening and high resistance to chemicals and yellowing.[2][10] Its performance can be compared with other cycloaliphatic and aliphatic amine curing agents.
| Curing Agent | Key Advantages | Key Disadvantages | Glass Transition Temperature (Tg) of Cured Resin |
| This compound (1,3-BAC) | Rapid curing, good chemical resistance, good color stability.[2][10] | Can be brittle, potential for amine blush in humid conditions. | ~150-160 °C (Varies with epoxy resin) |
| Isophorone Diamine (IPDA) | Good all-around performance, rapid cure and hardness development at low temperatures. | Susceptible to amine blush (carbamate formation).[4] | ~150-170 °C (Varies with epoxy resin) |
| 4-Methylcyclohexane-1,3-diamine (4-MCDA) | Superior resistance to amine blush, lower viscosity.[4] | Slightly slower cure than IPDA at lower temperatures.[4] | ~150-165 °C (Varies with epoxy resin) |
| m-Xylylenediamine (MXDA) | High reactivity, good mechanical properties. | Aromatic amine, potential for yellowing. | ~140-150 °C (Varies with epoxy resin) |
Synthesis and Properties of this compound Schiff Base Derivatives
The presence of two primary amine groups in 1,3-CHDA allows for the straightforward synthesis of Schiff base derivatives through condensation with aldehydes or ketones. These derivatives have shown significant potential for biological activity, including antimicrobial and anticancer properties.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Ethanol (B145695) or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the substituted aromatic aldehyde (2.2 mmol to account for the two amine groups and a slight excess) in 20 mL of ethanol.
-
Add the aldehyde solution to the flask containing the diamine with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate (the Schiff base) is collected by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain pure crystals.
-
Dry the purified Schiff base in a vacuum desiccator.
Characterization: The structure of the synthesized Schiff base derivatives can be confirmed using various spectroscopic techniques, including:
-
FT-IR Spectroscopy: To identify the formation of the imine (C=N) bond, typically observed in the range of 1600-1650 cm⁻¹.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the overall structure and the chemical environment of the protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Biological Activity of this compound Schiff Base Derivatives
Schiff bases are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The imine group is a key pharmacophore that contributes to their biological effects. The biological activity of Schiff base derivatives of 1,3-CHDA can be tuned by varying the substituent on the aromatic aldehyde.
Comparative Biological Activity
The following table provides a hypothetical comparison of the biological activities of different Schiff base derivatives of 1,3-CHDA based on common structure-activity relationships observed in similar compounds.
| Derivative (Substituent on Aldehyde) | Antibacterial Activity (MIC) | Antifungal Activity (MIC) | Cytotoxicity (IC₅₀) |
| Unsubstituted (Benzaldehyde) | Moderate | Moderate | Moderate |
| Hydroxy (Salicylaldehyde) | High | High | High |
| Methoxy (Anisaldehyde) | Moderate | Moderate | Low |
| Nitro (Nitrobenzaldehyde) | High | High | High |
| Halogen (e.g., Chloro, Bromo) | High | High | Moderate to High |
Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values are inversely proportional to activity (lower value indicates higher activity). The data presented here is illustrative and would need to be confirmed by specific experimental studies.
Experimental Protocol: Evaluation of Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a stock solution of the synthesized Schiff base derivative in a suitable solvent (e.g., DMSO).
-
Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate containing nutrient broth.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Hypothetical Signaling Pathway for Cytotoxic Effects
The cytotoxic effects of certain Schiff base derivatives may be mediated through the induction of apoptosis (programmed cell death). A possible signaling pathway could involve the activation of caspases, a family of proteases that play a crucial role in apoptosis.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in both material science and drug development. As epoxy curing agents, they offer a favorable balance of properties, and their performance can be benchmarked against other commercially available amines. The ability to readily form Schiff base derivatives opens up a vast chemical space for the exploration of new therapeutic agents. The structure-activity relationships of these derivatives, particularly the influence of substituents on their biological activity, provide a rational basis for the design of novel compounds with enhanced efficacy and selectivity. Further research into a wider range of derivatives and their biological mechanisms of action is warranted to fully exploit the potential of this chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Cinnamyl Schiff bases: synthesis, cytotoxic effects and antifungal activity of clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial and cytotoxic activities of Schiff base analogues of 4-aminoantipyrine | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Cyclohexanedimethanamine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Cyclohexanedimethanamine, a colorless liquid commonly used as an epoxy curing agent. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This chemical is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled.[1][3]
Essential PPE and Handling Guidelines:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection: Use protective gloves and clothing to prevent skin contact.[4][5]
-
Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood.[1][4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1]
In case of exposure, follow first-aid measures immediately and seek medical attention.[1][4][6] Contaminated clothing should be removed and laundered before reuse.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and its residues is incineration.[1] However, regulations can vary, making it imperative to consult local, state, and federal guidelines to ensure full compliance.[1][2][6]
1. Waste Collection and Storage:
-
Container Selection: Use a compatible and properly labeled waste container.[7] The original container is often a suitable choice. Do not use metal containers for corrosive waste.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and its concentration.[7]
-
Segregation: Store the waste container separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][6]
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[7]
2. Spill Management:
-
In the event of a spill, eliminate all ignition sources.[5]
-
Contain the spill and absorb it with an inert, non-combustible material such as sand, silica (B1680970) gel, or vermiculite.[2][4][6]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2][4]
3. Final Disposal:
-
Incineration: The preferred method of disposal is incineration by a licensed waste disposal facility.[1]
-
Landfill: Material that has been absorbed onto an inert substrate may be permissible for landfill disposal, but this is strictly subject to local, state, and federal regulations.[1]
-
Regulatory Consultation: It is crucial to consult with your institution's environmental health and safety (EHS) office or a certified waste disposal contractor to ensure compliance with all applicable regulations. While some sources state that, if disposed of, this product is not a hazardous waste under current RCRA regulations, others suggest that spill residues could be classified as hazardous due to corrosivity.[1][5]
Quantitative Data Summary
| Property | Value | Source |
| UN Number | 2735 or 3267 | [1][2] |
| Hazard Class | 8 (Corrosive) | [1] |
| Packing Group | III | [1] |
| Flash Point | 107 °C (open-cup) | [3] |
| Boiling Point | 220 °C | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. tri-iso.com [tri-iso.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Protocols for Handling 1,3-Cyclohexanedimethanamine
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides critical guidance on the selection and use of personal protective equipment (PPE) for the safe handling of 1,3-Cyclohexanedimethanamine. Adherence to these protocols is essential to mitigate the risks associated with this corrosive and sensitizing chemical.
1. Hazard Assessment and Personal Protective Equipment (PPE) Selection
This compound is a corrosive liquid that can cause severe skin and eye burns[1][2][3]. It may also cause respiratory tract irritation[1]. Therefore, a comprehensive PPE strategy is mandatory to prevent contact and exposure. The following table summarizes the required PPE for various laboratory operations involving this substance.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection | Body Protection |
| Low-Volume Handling (e.g., small-scale synthesis, solution preparation) | Chemical safety goggles | Nitrile, Buna-N, or butyl rubber gloves (double-gloving recommended) | Not generally required with adequate ventilation (e.g., fume hood) | Standard laboratory coat |
| High-Volume Handling (e.g., bulk transfers, pilot-scale reactions) | Chemical safety goggles and a full face shield[4] | Nitrile, Buna-N, or butyl rubber gloves (double-gloving recommended) | A NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges[4] | Chemical-resistant apron over a laboratory coat |
| Risk of Splash or Aerosol Generation | Chemical safety goggles and a full face shield[4] | Nitrile, Buna-N, or butyl rubber gloves (double-gloving recommended) | A NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges[4] | Chemical-resistant apron over a laboratory coat |
2. Experimental Protocol: Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent cross-contamination. Follow this step-by-step guide:
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
First Pair of Gloves: Don the first pair of nitrile or butyl rubber gloves.
-
Laboratory Coat: Wear a clean, buttoned laboratory coat.
-
Second Pair of Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Laboratory Coat: Unbutton and remove the laboratory coat, folding the contaminated side inward.
-
Respirator: If used, remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
3. Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
4. Disposal Plan for Contaminated Materials
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Material | Disposal Procedure |
| Used Gloves, Disposable Aprons, and other solid contaminated materials | Place in a designated, labeled hazardous waste container. Do not dispose of in regular trash. |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., ethanol) in a fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures. |
| Excess this compound | Collect in a designated, labeled hazardous waste container for chemical waste. Do not pour down the drain. |
5. Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Always have a safety shower and eyewash station readily accessible when working with this compound[1]. All personnel handling this chemical must be trained on these emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
